molecular formula Br3Cs B13813981 Cesium tribromide CAS No. 17060-10-5

Cesium tribromide

Cat. No.: B13813981
CAS No.: 17060-10-5
M. Wt: 372.62 g/mol
InChI Key: AUOXCQZELVDUNB-UHFFFAOYSA-N
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Description

Cesium tribromide is a useful research compound. Its molecular formula is Br3Cs and its molecular weight is 372.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17060-10-5

Molecular Formula

Br3Cs

Molecular Weight

372.62 g/mol

InChI

InChI=1S/Br3.Cs/c1-3-2;/q-1;+1

InChI Key

AUOXCQZELVDUNB-UHFFFAOYSA-N

Canonical SMILES

Br[Br-]Br.[Cs+]

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Cesium Tribromide (CsBr₃)

This technical guide provides a comprehensive overview of the crystal structure of this compound (CsBr₃), a compound of interest for its unique polyhalide characteristics. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for researchers in materials science, chemistry, and drug development.

Crystal Structure and Symmetry

This compound crystallizes in the orthorhombic crystal system.[1][2][3][4][5] The determined space group is Pmnb, which is a non-standard setting of the standard space group Pnma (No. 62).[1][2][4][5] This structure is isostructural with cesium triiodide (CsI₃).[3]

The defining feature of the CsBr₃ crystal structure is the presence of the tribromide anion (Br₃⁻). This polyhalide ion is nearly linear but exhibits asymmetry in its bond lengths, with Br-Br distances of approximately 2.440 Å and 2.698 Å.[1] The configuration of the tribromide ion is influenced by the cation present in the crystal lattice.[1]

In the crystal lattice, the cesium cation (Cs⁺) is bonded to ten bromine atoms in a 10-coordinate geometry, with Cs-Br bond distances ranging from 3.59 to 4.14 Å.[2] There are three inequivalent bromine sites within the structure.[2]

Crystallographic Data

The quantitative crystallographic data for this compound, as determined by X-ray diffraction, are summarized in the table below.

Parameter Value Reference
Chemical Formula CsBr₃[3]
Crystal System Orthorhombic[1][2][3]
Space Group Pmnb (non-standard) / Pnma (standard, No. 62)[1][2][3][4]
Lattice Parameters
a6.522(5) Å[1]
b10.037(3) Å[1]
c9.539(9) Å[1]
Br-Br Bond Distances 2.440 Å and 2.698 Å[1]

Note: The lattice parameters from the Materials Project are a = 6.871 Å, b = 9.868 Å, c = 10.277 Å, which are likely calculated values.[4]

Experimental Protocols

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction.[1] The key steps of the experimental protocol are outlined below.

3.1. Crystal Synthesis and Preparation

Single crystals of CsBr₃ suitable for diffraction studies were obtained by recrystallization from bromine water.[1] The compound was initially prepared by adding a large amount of bromine (Br₂) to a concentrated aqueous solution of cesium bromide (CsBr).[1] A single crystal with dimensions of 0.10 x 0.13 x 0.22 mm was selected and mounted in a Lindemann glass capillary for data collection.[1]

3.2. X-ray Diffraction Data Collection

The lattice constants and intensity data were collected on a Picker diffractometer equipped with a General Electric single-crystal orienter.[1] Molybdenum Kα radiation (Mo Kα) was utilized as the X-ray source.[1] The 0-20 scan technique was employed for data collection.[1]

3.3. Structure Solution and Refinement

The crystal structure was solved and refined within the Pmnb space group.[1]

Visualization of Crystallographic Information

The hierarchical relationship of the crystallographic information for this compound is presented in the following diagram.

Cesium_Tribromide_Crystal_Structure cluster_compound This compound (CsBr3) cluster_system Crystal System cluster_spacegroup Space Group cluster_parameters Lattice Parameters cluster_bonds Key Bond Distances Compound CsBr3 System Orthorhombic Compound->System Bonds Br-Br: 2.440 Å, 2.698 Å Compound->Bonds SpaceGroup Pmnb (non-standard) Pnma (standard, No. 62) System->SpaceGroup Parameters a = 6.522(5) Å b = 10.037(3) Å c = 9.539(9) Å SpaceGroup->Parameters

This compound Crystallographic Hierarchy

References

Technical Guide: Physical Properties of Solid Cesium Tribromide (CsBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Abstract

This technical guide provides a comprehensive review of the known physical properties of solid Cesium Tribromide (CsBr₃). This compound is an inorganic compound notable for containing the tribromide anion (Br₃⁻). Unlike some other polyhalides, CsBr₃ can be isolated as a crystalline solid, though its stability is limited. This document summarizes its structural, thermal, and other physical characteristics based on available scientific literature. It is intended to serve as a centralized resource for researchers working with or interested in this compound. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Logical and experimental workflows are visualized using diagrams to enhance clarity.

Introduction

This compound, with the chemical formula CsBr₃, is an ionic compound consisting of cesium cations (Cs⁺) and tribromide anions (Br₃⁻). It is structurally more complex than the simple binary halide, Cesium Bromide (CsBr). The stability and properties of polyhalide anions like tribromide are significantly influenced by the size and charge density of the counter-cation. The large size of the cesium ion is effective in stabilizing the Br₃⁻ anion within a crystal lattice, allowing for the formation of a solid material.[1]

This compound is of interest in inorganic synthesis and for studying the structural chemistry of polyhalide systems. It serves as a solid, stable source of bromine and can be used in specific oxidation reactions.[1] This guide focuses exclusively on the physical properties of CsBr₃ in its solid state.

Physical and Structural Properties

Solid this compound is an orange to dark red crystalline solid.[1] It is sensitive to moisture and thermally decomposes at a relatively low temperature. Upon contact with water, it dissolves and decomposes, releasing bromine vapor, particularly in concentrated solutions.[1]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system. Key crystallographic parameters are summarized in Table 1. The tribromide ion (Br₃⁻) within the structure is nearly linear but asymmetrical, with two distinct Br-Br bond lengths.

Table 1: Summary of Crystallographic and Physical Data for this compound

PropertyValueNotes
Crystal System OrthorhombicDetermined by single-crystal X-ray diffraction.
Space Group Pnma (No. 62)Isostructural with Cesium Triiodide (CsI₃).[1]
Lattice Parameters a = 10.16 Åb = 6.52 Åc = 9.54 ÅAt ambient temperature.
Formula Units (Z) 4Number of CsBr₃ formula units per unit cell.
Calculated Density (ρ) 3.91 g/cm³Calculated from crystallographic data. No experimental value has been reported.
Appearance Orange solid; Dark red crystals[1]
Melting Point 38 °C (100.4 °F; 311 K) (decomposes)The compound melts with decomposition into CsBr and Br₂.[1]
Molar Mass 372.617 g/mol
Br-Br Bond Lengths 2.440 Å and 2.698 ÅThe Br₃⁻ anion is asymmetric.
Thermodynamic Properties

There is a notable lack of experimentally determined thermodynamic data for solid this compound in the literature. Key values such as the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cp) have not been reported. The primary thermodynamic process studied is its thermal decomposition.

The decomposition reaction is:

CsBr₃(s) → CsBr(s) + Br₂(g)

This process involves the loss of bromine gas, leading to the formation of the more stable Cesium Bromide solid.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of solid this compound based on descriptions in the literature.

Synthesis of this compound Crystals

Single crystals of CsBr₃ suitable for X-ray diffraction have been prepared by recrystallization from bromine-water. A general synthesis procedure is as follows:

  • Preparation of Saturated Solution: A concentrated aqueous solution of Cesium Bromide (CsBr) is prepared.

  • Addition of Bromine: A large excess of liquid bromine (Br₂) is added to the CsBr solution. The mixture is stirred until the bromine dissolves to form a saturated solution containing tribromide ions.

  • Crystallization: The solution is allowed to slowly evaporate in an environment with a controlled bromine atmosphere to prevent premature decomposition. Crystals of CsBr₃ will form.

  • Isolation: A single crystal is selected and quickly mounted in a Lindemann glass capillary to prevent loss of bromine to the atmosphere.

Note: This procedure involves handling hazardous materials (liquid bromine) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

G cluster_prep Precursor Preparation cluster_cryst Crystallization & Isolation cluster_char Characterization CsBr Cesium Bromide (CsBr) Solid Solution Saturated Aqueous Solution of CsBr and Br₂ CsBr->Solution H2O Deionized Water H2O->Solution Br2 Liquid Bromine (Br₂) Br2->Solution Evap Slow Evaporation in Br₂ Atmosphere Solution->Evap Transfer Crystals CsBr₃ Crystals Form Evap->Crystals Mount Mount Single Crystal in Capillary Crystals->Mount Select & Isolate TGA Thermogravimetric Analysis (TGA) Crystals->TGA Analyze Bulk Sample XRD Single-Crystal X-ray Diffraction Mount->XRD Analyze

Caption: Experimental workflow for the synthesis and characterization of CsBr₃.
Single-Crystal X-ray Diffraction (SC-XRD)

Due to the tendency of CsBr₃ to lose bromine, characterization must be performed on a sealed sample.

  • Crystal Mounting: A suitable single crystal (e.g., 0.10 x 0.13 x 0.22 mm) is selected and immediately sealed inside a Lindemann glass capillary. This is crucial to maintain the crystal's integrity during data collection by preventing decomposition.

  • Data Collection: A diffractometer equipped with a single-crystal orienter is used. Molybdenum Kα radiation (Mo Kα) is a common X-ray source for such analyses.

  • Method: The θ-2θ scan method is typically employed for measuring reflection intensities. Background measurements are taken at the beginning and end of each scan to ensure data quality.

  • Structure Solution: The collected intensity data is processed, corrected for absorption, and used to solve and refine the crystal structure using standard crystallographic software packages.

Thermal Analysis

The thermal stability and decomposition pathway of CsBr₃ are investigated using thermogravimetric analysis (TGA).

  • Instrumentation: A TGA instrument is used to measure the change in mass of a sample as a function of temperature.

  • Sample Preparation: A small, accurately weighed sample of CsBr₃ is placed in an inert sample pan (e.g., alumina).

  • Analysis Conditions: The sample is heated under a controlled atmosphere (typically an inert gas like nitrogen or argon) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The decomposition of CsBr₃ to CsBr and Br₂ is observed as a distinct mass loss step. The temperature at the onset of this mass loss corresponds to the decomposition temperature. The final mass should correspond to the theoretical mass of CsBr remaining.

G CsBr3 CsBr₃ (solid) Orange Crystals CsBr CsBr (solid) White Powder CsBr3->CsBr  Δ (Heat, ~38°C) Decomposition Br2 Br₂ (gas) Bromine Vapor CsBr3->Br2

Caption: Thermal decomposition pathway of solid this compound (CsBr₃).

Safety and Handling

This compound should be handled as a hazardous substance. It is a moisture-sensitive and thermally unstable compound.

  • Toxicity: It is an irritant to the skin, eyes, and respiratory system.

  • Reactivity: It is a strong oxidizing agent. Upon decomposition, it releases toxic and corrosive bromine gas.

  • Handling: All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox) or very quickly in a well-ventilated fume hood. Avoid contact with water and elevated temperatures.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.

Conclusion

This compound is a well-characterized crystalline solid, primarily in terms of its structure. Its existence highlights the role of large cations in stabilizing polyhalide anions. However, there is a significant gap in the literature regarding its quantitative physical properties, particularly thermodynamic data such as enthalpy of formation and heat capacity. The provided experimental protocols, while functional, offer room for more detailed investigation and optimization. This guide serves as a foundational reference for researchers, summarizing the current state of knowledge and highlighting areas for future investigation into the properties of this interesting polybromide compound.

References

An In-depth Technical Guide to Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cesium Tribromide (CsBr₃). It is intended to be a resource for researchers and professionals in the fields of chemistry, materials science, and drug development, summarizing the current state of knowledge on this inorganic compound.

Core Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula CsBr₃. It is not a compound containing cesium in a +3 oxidation state; rather, it is an ionic compound consisting of a cesium cation (Cs⁺) and a tribromide anion ([Br₃]⁻).[1] Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula CsBr₃
Molecular Weight 372.62 g/mol
Appearance Orange solid or dark red crystals[2]
Melting Point 38 °C (decomposes)[2]
Crystal Structure Orthorhombic
Space Group Pmnb

A logical diagram illustrating the ionic composition of this compound is provided below.

G Logical Diagram of this compound Ionic Composition CsBr3 This compound (CsBr₃) Cs_ion Cesium Cation (Cs⁺) CsBr3->Cs_ion contains Br3_ion Tribromide Anion ([Br₃]⁻) CsBr3->Br3_ion contains

Ionic composition of this compound.

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The most common approaches are detailed below.

Synthesis from Cesium Bromide and Bromine

A straightforward method involves the direct reaction of cesium bromide with liquid bromine.[1]

Experimental Protocol:

  • Finely powdered Cesium Bromide (CsBr) is carefully added to liquid bromine (Br₂).

  • The mixture is gently heated to facilitate the reaction and to drive off any excess bromine.

  • The resulting product is this compound (CsBr₃).

Crystallization from Aqueous Solution

This compound can also be obtained by crystallization from a concentrated aqueous solution of cesium bromide that contains a large amount of dissolved bromine.[2]

Experimental Protocol:

  • Prepare a concentrated aqueous solution of Cesium Bromide (CsBr).

  • Introduce a significant excess of bromine (Br₂) into the solution.

  • Allow the solution to crystallize. The crystals formed will be this compound.

Hydrothermal Synthesis

A third method is the hydrothermal reaction of cesium bromide, cesium bromate, and hydrobromic acid. In this process, bromine is generated in situ.[2]

Experimental Protocol:

  • Combine Cesium Bromide (CsBr), Cesium Bromate (CsBrO₃), and Hydrobromic Acid (HBr) in a suitable hydrothermal reaction vessel.

  • Heat the mixture under pressure. The reaction will generate bromine in the vessel, which then reacts to form this compound.

  • Cool the vessel and recover the crystalline product.

A generalized workflow for the synthesis of this compound is depicted in the following diagram.

G Generalized Synthesis Workflow for this compound cluster_reactants Reactants CsBr Cesium Bromide (CsBr) reaction Reaction (e.g., direct mixing, crystallization, hydrothermal) CsBr->reaction Br2 Bromine Source (e.g., liquid Br₂ or in situ generation) Br2->reaction purification Purification (e.g., removal of excess bromine) reaction->purification product This compound (CsBr₃) purification->product

Generalized synthesis of this compound.

Chemical Reactivity and Applications

The primary documented chemical property of this compound is its ability to act as an oxidizing agent. It has been shown to oxidize some gold(I) complexes to gold(II) or gold(III) complexes.[2] Despite this, its applications in synthetic chemistry are not widespread.

It is important to distinguish this compound (CsBr₃) from the more commonly referenced Cesium Bromide (CsBr) and Cesium Lead Tribromide (CsPbBr₃). Cesium Bromide is used in optics and as a precursor for perovskite materials.[3] Cesium Lead Tribromide is a perovskite with applications in optoelectronics, such as solar cells and photodetectors.[4][5]

Biological Activity and Toxicological Profile

There is a significant lack of specific toxicological and pharmacological data for this compound in the scientific literature. The GHS hazard statements for this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]

While data for CsBr₃ is scarce, studies on other cesium salts, such as cesium chloride and cesium iodide, can provide some insight into the potential toxicity of the cesium ion.

  • Oral Exposure: Ingestion of large doses of cesium compounds has been associated with symptoms like decreased appetite, nausea, and cardiac arrhythmia in humans, and has led to death in animal studies.[6]

  • Reproductive Toxicity: Some cesium compounds have been shown to have reproductive toxicity, particularly affecting the male reproductive system in animal studies.[7]

  • Acute Toxicity: Studies on cesium and rubidium compounds concluded that they are generally of slight toxicity on an acute basis, posing a hazard primarily when ingested in large quantities.[8]

It must be emphasized that these findings relate to other cesium salts, and the specific toxicology of the tribromide anion in this compound is not well-documented.

Relevance in Drug Development and Signaling Pathways

Based on an extensive review of the current scientific and patent literature, there are no established applications for this compound in drug development. Furthermore, there is no published research that indicates any interaction of this compound with biological signaling pathways. The compound appears to be primarily of academic interest within the field of inorganic chemistry.

Conclusion

This compound is a well-characterized inorganic compound with the formula CsBr₃. Its synthesis, crystal structure, and basic chemical properties as an oxidizing agent are documented. However, there is a notable absence of research into its biological effects, toxicological profile, and potential applications in pharmacology or drug development. Researchers and professionals should be cautious not to confuse this compound with Cesium Bromide (CsBr) or Cesium Lead Tribromide (CsPbBr₃), which have distinct properties and applications. Future research would be necessary to explore any potential biological activity of this compound.

References

Thermodynamic properties of crystalline Cesium tribromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Crystalline Cesium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of crystalline this compound (CsBr₃). The information is compiled from experimental studies to provide researchers, scientists, and professionals in drug development with essential data and methodologies for their work with this compound.

Core Thermodynamic Properties

Crystalline this compound is an orange to dark red solid with a molar mass of 372.617 g·mol⁻¹. It melts with decomposition at 38 °C. The compound crystallizes in the orthorhombic system with the Pmnb space group.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of crystalline CsBr₃ has been determined experimentally through solution calorimetry. The accepted value is:

  • ΔHf°(CsBr₃, c, 298.15 K) = -433.8 ± 2.0 kJ mol⁻¹

This value indicates that the formation of crystalline this compound from its constituent elements (Cesium, Bromine) in their standard states is an exothermic process.

Other Thermodynamic Data

Data Summary

The following table summarizes the available quantitative thermodynamic data for crystalline this compound.

Thermodynamic PropertySymbolValue (at 298.15 K)Units
Standard Enthalpy of Formation ΔHf°-433.8 ± 2.0kJ mol⁻¹
Standard Molar Entropy Data not availableJ mol⁻¹ K⁻¹
Standard Gibbs Free Energy of Formation ΔGf°Data not availablekJ mol⁻¹
Heat Capacity CpData not availableJ mol⁻¹ K⁻¹

Experimental Protocols

The determination of the standard enthalpy of formation of crystalline CsBr₃ relies on the principles of solution calorimetry. This section outlines the detailed methodology based on the established experimental work in the field.

Synthesis of Crystalline this compound

High-purity crystalline this compound is a prerequisite for accurate thermodynamic measurements. A common method for its synthesis is as follows:

  • Reaction Mixture: A concentrated aqueous solution of Cesium Bromide (CsBr) is prepared.

  • Addition of Bromine: A large excess of liquid Bromine (Br₂) is added to the CsBr solution.

  • Crystallization: The mixture is allowed to crystallize. The excess Bromine and the aqueous solution are removed, yielding dark red crystals of CsBr₃.

  • Purification and Storage: The crystals are purified and stored in a controlled environment to prevent decomposition.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is determined by measuring the heat of reaction of crystalline CsBr₃ in a suitable solvent and applying Hess's Law. The experimental workflow involves the following key steps:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change.

  • Sample Preparation: A precisely weighed sample of pure, crystalline CsBr₃ is encapsulated in a sealed ampoule.

  • Calorimetric Measurement:

    • The calorimeter is filled with a specific volume of a suitable reaction solvent (e.g., an aqueous solution).

    • The system is allowed to reach thermal equilibrium.

    • The ampoule containing the CsBr₃ sample is broken within the solvent, initiating the dissolution and reaction.

    • The temperature change of the solution is meticulously recorded over time until the reaction is complete and thermal equilibrium is re-established.

  • Data Analysis: The enthalpy of the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. By combining this with the known standard enthalpies of formation of the other reactants and products in the reaction, the standard enthalpy of formation of CsBr₃(c) is determined.

Visualization of Experimental Workflow

The logical flow for the experimental determination of the standard enthalpy of formation of crystalline this compound is illustrated in the following diagram.

Thermodynamic_Workflow cluster_prep Sample Preparation cluster_calorimetry Solution Calorimetry cluster_analysis Data Analysis and Calculation Prep_CsBr Prepare Concentrated CsBr Solution Add_Br2 Add Excess Liquid Bromine Prep_CsBr->Add_Br2 Crystallize Crystallize CsBr3 Add_Br2->Crystallize Purify Purify and Store CsBr3 Crystals Crystallize->Purify Sample_Enc Encapsulate Weighed CsBr3 Sample Purify->Sample_Enc Cal_Calib Calorimeter Calibration Thermo_Equil Achieve Thermal Equilibrium in Calorimeter Cal_Calib->Thermo_Equil Reaction Initiate Reaction by Breaking Ampoule Sample_Enc->Reaction Thermo_Equil->Reaction Temp_Record Record Temperature Change Reaction->Temp_Record Calc_H_rxn Calculate Enthalpy of Reaction (ΔH_rxn) Temp_Record->Calc_H_rxn Hess_Law Apply Hess's Law Calc_H_rxn->Hess_Law Calc_Hf Determine Standard Enthalpy of Formation (ΔH_f°) Hess_Law->Calc_Hf

Caption: Experimental workflow for determining the standard enthalpy of formation of CsBr₃.

Cesium Tribromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of CsBr₃

Cesium tribromide (CsBr₃) is an inorganic compound composed of a cesium cation and a linear tribromide anion.[1] Unlike what its formula might suggest, it does not contain cesium in a +3 oxidation state; instead, it is a polyhalide salt where the large cesium cation stabilizes the [Br₃]⁻ ion within its crystal lattice.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physical and structural properties, synthesis protocols, and known applications, tailored for researchers, scientists, and professionals in chemical and materials science.

Chemical Identifiers and Properties

This compound is identified by the CAS number 17060-10-5.[1] A summary of its key identifiers and computed properties is provided in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
CAS Number 17060-10-5[1]
PubChem CID 25021397[1]
EC Number 621-081-4[1]
Molecular Formula Br₃Cs[1]
InChI InChI=1S/Br3.Cs/c1-3-2;/q-1;+1[1]
InChIKey AUOXCQZELVDUNB-UHFFFAOYSA-N[1]
SMILES Br[Br-]Br.[Cs+][1]
Table 2: Physical and Structural Properties of this compound
PropertyValueReference
Molar Mass 372.617 g·mol⁻¹[1]
Appearance Orange solid or dark red crystals[1]
Melting Point 38 °C (decomposes)[1]
Crystal System Orthorhombic[1]
Space Group Pmnb[1]
Unit Cell Parameters a = 6.52 Å, b = 10.04 Å, c = 9.54 Å[3]
Enthalpy of Formation (ΔHf°) -433.8 ± 2.0 kJ·mol⁻¹[4][5]

Synthesis of this compound

This compound can be synthesized through two primary methods: crystallization from an aqueous solution and direct reaction of the precursors.

Experimental Protocol 1: Synthesis via Aqueous Solution Crystallization

This method relies on the low solubility of this compound in a bromine-rich aqueous environment. The protocol is adapted from the procedure used to generate single crystals for X-ray diffraction studies.[3]

Methodology:

  • Prepare a concentrated aqueous solution of cesium bromide (CsBr).

  • To this solution, add a significant excess of liquid bromine (Br₂) with continuous stirring until the solution is saturated and a bromine layer may be present.

  • Allow the solution to stand, enabling the slow crystallization of this compound.

  • The resulting dark red crystals can be isolated from the solution.

  • The single crystals should be mounted in a sealed capillary to prevent decomposition and loss of bromine.[3]

G cluster_prep Solution Preparation cluster_reaction Crystallization cluster_isolation Product Isolation A Prepare concentrated aqueous CsBr solution B Add excess liquid Br₂ with stirring A->B Saturate C Allow solution to stand B->C D Slow crystallization of CsBr₃ occurs C->D E Isolate dark red CsBr₃ crystals D->E F Mount in sealed capillary for analysis E->F

Aqueous Solution Synthesis Workflow for CsBr₃.
Experimental Protocol 2: Direct Reaction Synthesis

This is a straightforward method involving the direct combination of solid cesium bromide and liquid bromine.[2]

Methodology:

  • Place finely powdered cesium bromide (CsBr) in a suitable reaction vessel.

  • Carefully add liquid bromine (Br₂) to the powdered CsBr. An excess of bromine is typically used.

  • Gently heat the mixture to facilitate the reaction and to drive off the excess, unreacted bromine.

  • The remaining solid product is this compound. The compound is reported to be quite stable in air with only a faint odor of bromine.[2]

G cluster_reactants Reactant Combination cluster_reaction Reaction and Purification A Place powdered CsBr in vessel B Add liquid Br₂ A->B C Gently heat the mixture B->C D Drive off excess Br₂ C->D E Obtain solid CsBr₃ product D->E

Direct Reaction Synthesis Workflow for CsBr₃.

Applications and Relevance

The applications of this compound are limited and highly specialized. There is no evidence in the current scientific literature to suggest its use in drug development or medicinal chemistry. Its primary utility is in the field of inorganic synthesis.

Oxidizing Agent: this compound has been successfully used as an oxidizing agent in organometallic chemistry. Specifically, it can facilitate the oxidation of certain gold(I) complexes to gold(II) or gold(III) complexes.[1] This reactivity is of interest to researchers exploring the synthesis of novel metal complexes with higher oxidation states.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

  • Handling Precautions: As it decomposes in the presence of water, it should be handled in a dry environment.[2] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any bromine vapors that may be released. Upon contact with water, it dissolves and decomposes, releasing bromine vapor.[2]

References

A Comprehensive Technical Guide to the Synthesis and Discovery of Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Science Professionals

Abstract

Cesium tribromide (CsBr₃) is an inorganic compound that has garnered interest within the scientific community due to its unique structure and reactive properties. This technical guide provides an in-depth overview of the synthesis, discovery, and key characteristics of this compound. It is intended to be a valuable resource for researchers and scientists in the fields of inorganic chemistry and materials science. The document details experimental protocols for its synthesis, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Discovery and Overview

This compound is not a compound containing Cesium in a +3 oxidation state. Instead, it is an ionic compound consisting of a Cesium cation (Cs⁺) and a tribromide anion (Br₃⁻).[1] The tribromide ion is a polyhalogen ion, and its stability is influenced by the presence of a large cation like Cesium. The discovery and characterization of this compound have been part of broader investigations into polyhalide chemistry.

Physicochemical Properties

This compound is an orange to dark red crystalline solid.[2] It is relatively stable in dry air but decomposes in the presence of moisture.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaCsBr₃[2]
Molar Mass372.617 g/mol [2]
AppearanceOrange to dark red crystals[2]
Crystal SystemOrthorhombic[3][4]
Space GroupPnma[3][4]
Melting PointDecomposes upon heating
SolubilityDecomposes in water[1]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. It belongs to the orthorhombic crystal system with the space group Pnma.[3][4]

Table 2: Crystallographic Data for this compound
ParameterValueReference
Crystal SystemOrthorhombic[3][4]
Space GroupPnma[3][4]
a6.871 Å[4]
b9.868 Å[4]
c10.277 Å[4]
α90.000°[4]
β90.000°[4]
γ90.000°[4]

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are prevalent in the literature: synthesis from an aqueous solution and direct synthesis from the elements.

Synthesis from Aqueous Solution

This method involves the reaction of Cesium bromide with Bromine in a concentrated aqueous solution.

Materials:

  • Cesium bromide (CsBr)

  • Liquid Bromine (Br₂)

  • Distilled water

Procedure:

  • Prepare a concentrated aqueous solution of Cesium bromide.

  • Carefully add a stoichiometric excess of liquid Bromine to the Cesium bromide solution. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the solution to stand, facilitating the crystallization of this compound.

  • The resulting orange to red crystals are then separated from the solution by filtration.

  • The crystals should be washed with a solvent in which this compound is insoluble and that is a good solvent for any excess bromine, such as carbon tetrachloride or a cold, concentrated solution of Cesium bromide.

  • The final product should be dried in a desiccator to remove any residual moisture.

Direct Synthesis

This method involves the direct reaction of solid Cesium bromide with liquid Bromine.[1]

Materials:

  • Finely powdered Cesium bromide (CsBr)

  • Liquid Bromine (Br₂)

Procedure:

  • Place finely powdered Cesium bromide in a suitable reaction vessel.

  • In a fume hood, carefully add liquid Bromine to the powdered Cesium bromide. An excess of bromine is typically used to ensure complete reaction.

  • Gently heat the mixture to facilitate the reaction and then to drive off the excess unreacted bromine.[1] The temperature should be carefully controlled to avoid decomposition of the product.

  • The remaining solid is this compound.[1]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity. The obtained diffraction pattern should match the known crystallographic data for CsBr₃.

  • Raman Spectroscopy: To identify the characteristic vibrational modes of the tribromide anion.

  • Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): To determine the thermal stability and decomposition temperature of the compound.

Applications

The primary application of this compound lies in the field of materials science as a source of the tribromide ion and as an oxidizing agent. It has been used in the synthesis of other inorganic and organometallic compounds. Due to its reactivity and composition, it is a subject of interest in fundamental inorganic chemistry research.

Safety and Handling

This compound should be handled with care. It is a source of bromine and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. It is sensitive to moisture and should be stored in a dry, inert atmosphere.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis Start Start Method_Selection Select Synthesis Method Start->Method_Selection Aqueous_Method Aqueous Solution Method Method_Selection->Aqueous_Method Aqueous Direct_Method Direct Reaction Method Method_Selection->Direct_Method Direct Reaction_Aqueous React CsBr(aq) with Br2(l) Aqueous_Method->Reaction_Aqueous Reaction_Direct React CsBr(s) with Br2(l) Direct_Method->Reaction_Direct Crystallization Crystallization / Removal of Excess Br2 Reaction_Aqueous->Crystallization Reaction_Direct->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Drying Isolation->Drying Final_Product This compound (CsBr3) Drying->Final_Product

Synthesis Workflow for this compound

Characterization_Workflow Characterization Workflow for this compound cluster_characterization Characterization CsBr3_Sample Synthesized CsBr3 Sample XRD X-ray Diffraction (XRD) CsBr3_Sample->XRD Raman Raman Spectroscopy CsBr3_Sample->Raman Thermal_Analysis Thermal Analysis (TGA/DSC) CsBr3_Sample->Thermal_Analysis Data_Analysis Data Analysis and Comparison to Literature XRD->Data_Analysis Raman->Data_Analysis Thermal_Analysis->Data_Analysis Confirmation Structure and Purity Confirmation Data_Analysis->Confirmation

Characterization Workflow for this compound

References

Stability of Cesium Tribromide in Atmospheric Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cesium tribromide (CsBr₃) under atmospheric conditions. This compound, an interhalogen compound, is of interest for various applications, including as a bromine source and in organic synthesis. Understanding its stability in the presence of atmospheric moisture and at elevated temperatures is critical for its handling, storage, and application.

Core Concepts of this compound Stability

This compound is an ionic compound consisting of a cesium cation (Cs⁺) and a tribromide anion (Br₃⁻). While it is reported to be relatively stable in dry air, its sensitivity to moisture is a key factor governing its atmospheric stability. The primary degradation pathway involves the reaction with water, leading to the decomposition of the tribromide ion.

Key Stability Considerations:

  • Hygroscopicity: this compound is susceptible to moisture, which can initiate its decomposition.

  • Thermal Decomposition: At elevated temperatures, this compound will decompose, releasing bromine gas.

Quantitative Stability Data

Detailed quantitative data on the atmospheric stability of this compound is limited in publicly available literature. However, a key study by Harris and McKechnie provides valuable insights into its thermal decomposition and dissociation pressure. The following tables summarize the expected behavior based on available information.

Table 1: Thermal Decomposition of this compound

ParameterValueReference
Decomposition Onset Temperature~50 °CHarris & McKechnie (1982)
Decomposition ReactionCsBr₃(s) ⇌ CsBr(s) + Br₂(g)General Chemistry Principles

Note: The exact decomposition temperature can vary with factors such as heating rate and atmospheric pressure. The data from Harris & McKechnie (1982) is cited as the primary source for detailed thermal analysis.

Table 2: Dissociation Pressure of this compound

Temperature (°C)Dissociation Pressure (kPa)Reference
25Not explicitly availableHarris & McKechnie (1982)
50Not explicitly availableHarris & McKechnie (1982)
100Not explicitly availableHarris & McKechnie (1982)

Note: The dissociation pressure of bromine gas over solid this compound is a critical parameter for understanding its stability. The original data from Harris & McKechnie (1982) would be required for precise values.

Experimental Protocols

The following sections detail the experimental methodologies for assessing the stability of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of cesium bromide with liquid bromine.

Materials:

  • Cesium bromide (CsBr), finely powdered

  • Liquid bromine (Br₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Suspend finely powdered cesium bromide in a minimal amount of anhydrous solvent in a round-bottom flask.

  • Slowly add a stoichiometric amount of liquid bromine to the suspension with constant stirring.

  • Continue stirring the mixture at room temperature until the reaction is complete, as indicated by a color change.

  • Remove the solvent under reduced pressure to obtain the this compound product.

  • Handle the product under an inert atmosphere to prevent exposure to moisture.

Hygroscopicity Testing

This protocol outlines a gravimetric method for quantifying the moisture uptake of this compound.

Apparatus:

  • Controlled humidity chamber or desiccators with saturated salt solutions to maintain specific relative humidity (RH).

  • Analytical balance (accurate to at least 0.1 mg).

  • Weighing vials.

Procedure:

  • Pre-dry the this compound sample under vacuum to a constant weight.

  • Place a known mass of the dried sample in a pre-weighed weighing vial.

  • Place the open vial in a controlled humidity chamber at a specific relative humidity (e.g., 25%, 50%, 75%, 90% RH).

  • At regular time intervals, remove the vial, quickly seal it, and weigh it on the analytical balance.

  • Record the mass change over time until a constant weight is achieved (equilibrium).

  • Calculate the percentage of water absorbed by the sample.

  • Repeat the experiment at different humidity levels to generate a moisture sorption isotherm.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of this compound.

Apparatus:

  • Thermogravimetric analyzer.

  • Inert gas (e.g., nitrogen or argon) and air or oxygen for analysis under different atmospheres.

  • TGA sample pans (e.g., alumina (B75360) or platinum).

Procedure:

  • Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Continuously monitor the sample's mass as a function of temperature.

  • The resulting TGA curve will show a mass loss step corresponding to the decomposition of CsBr₃ and the release of Br₂.

  • The onset temperature of this mass loss is taken as the decomposition temperature.

X-ray Diffraction (XRD) Analysis of Decomposition Products

XRD is used to identify the solid-state products of this compound decomposition.

Apparatus:

  • Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Sample holders.

  • Airtight sample holder or a glove box for sample preparation to prevent moisture exposure.

Procedure:

  • Obtain an initial XRD pattern of the pure, undecomposed this compound sample.

  • Expose a sample of this compound to atmospheric conditions for a defined period or heat it to its decomposition temperature.

  • Grind the decomposed sample into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the XRD pattern of the decomposed sample over a suitable 2θ range.

  • Compare the XRD pattern of the decomposed sample with standard diffraction patterns for cesium bromide (CsBr) and other potential degradation products to confirm their presence.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key decomposition pathway and experimental workflows.

CsBr3 This compound (CsBr₃) Decomposition Decomposition CsBr3->Decomposition Moisture Atmospheric Moisture (H₂O) Moisture->Decomposition Initiates Heat Heat (Δ) Heat->Decomposition Accelerates CsBr Cesium Bromide (CsBr) Decomposition->CsBr Br2 Bromine (Br₂) Decomposition->Br2 HBr Hydrobromic Acid (HBr) Decomposition->HBr HOBr Hypobromous Acid (HOBr) Decomposition->HOBr

Caption: Decomposition pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Synthesis Synthesis of CsBr₃ Drying Drying of CsBr₃ Synthesis->Drying Hygroscopicity Hygroscopicity Testing Drying->Hygroscopicity TGA Thermogravimetric Analysis (TGA) Drying->TGA XRD X-ray Diffraction (XRD) Drying->XRD Initial Characterization MoistureUptake Moisture Uptake Data Hygroscopicity->MoistureUptake DecompositionTemp Decomposition Temperature TGA->DecompositionTemp DegradationProducts Degradation Products XRD->DegradationProducts

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of this compound in atmospheric conditions is primarily dictated by its sensitivity to moisture and its thermal decomposition profile. While qualitatively understood to be stable in dry air, exposure to humidity will lead to decomposition, forming cesium bromide and releasing bromine. Elevated temperatures also induce decomposition. For precise quantitative analysis and to ensure the material's integrity for specific applications, it is crucial to perform detailed stability studies following the protocols outlined in this guide. Proper handling and storage under inert and dry conditions are paramount for maintaining the quality of this compound.

Solubility of Cesium tribromide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Cesium Polyhalides in Organic Solvents, with a Focus on Cesium Bromide as a Proxy for Cesium Tribromide For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of cesium polyhalides in organic solvents, with a primary focus on Cesium Bromide (CsBr) as a proxy for the less-documented this compound (CsBr₃). Due to a notable lack of specific quantitative solubility data for this compound in publicly accessible literature, this document compiles and presents the known solubility data for the related compound, Cesium Bromide, to offer a valuable resource. The guide details established experimental protocols for solubility determination and includes a generalized workflow for such measurements, visualized using a process diagram.

Introduction

Cesium halides and their polyhalide derivatives are of significant interest in various fields, including materials science for the development of perovskite solar cells and scintillators, and in synthetic chemistry as reagents. The solubility of these compounds in organic solvents is a critical parameter for their application in solution-phase synthesis and formulation. While extensive data is available for simple cesium halides, the solubility of polyhalides such as this compound (CsBr₃) in non-aqueous media is not well-documented.[1] This guide aims to bridge this knowledge gap by providing available data for the closely related and structurally simpler Cesium Bromide, which can serve as a foundational reference for researchers.

Quantitative Solubility Data for Cesium Bromide (CsBr)

The following table summarizes the available quantitative solubility data for Cesium Bromide in a range of common organic solvents. It is crucial to reiterate that this data is for Cesium Bromide (CsBr) and should be used as an estimate or starting point for investigations involving This compound (CsBr₃) .

SolventFormulaTemperature (°C)Solubility (g / 100 g of solvent)Molar Solubility (mol/L)Reference
AcetoneC₃H₆O180.00403~0.0002[2]
AcetoneC₃H₆O370.00406~0.0002[2]
AcetonitrileC₂H₃N180.1~0.006[2]
AcetonitrileC₂H₃N250.14~0.008[2]
MethanolCH₄O182.17~0.129[2]
MethanolCH₄O252.25~0.134[2]
EthanolC₂H₆O250.3900~0.023[3]
Formic AcidCH₂O₂1869.6-[2]
Formic AcidCH₂O₂2571.7-[2]
Dimethylformamide (DMF)C₃H₇NO25Slightly Soluble (2.09% by mass)~0.16[4]
Dimethyl Sulfoxide (DMSO)C₂H₆SO-Soluble-[5][6]
Ethylene Glycol (EG)C₂H₆O₂-Soluble, increases with temperature-[5]

Note: Molar solubility was calculated based on the provided data and the molar mass of CsBr (212.81 g/mol ). Some sources only provided qualitative descriptions of solubility (e.g., "soluble"). The solubility in Dimethylformamide was noted as slight, with a specific mass percentage provided in one source.[4] The solubility of CsBr in DMSO and Ethylene Glycol is noted to be significant and temperature-dependent, but specific quantitative values at standard temperatures were not consistently available across the searched literature.[5][6]

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt in an organic solvent is a fundamental experimental procedure. The following is a generalized protocol based on the isothermal saturation method, which is widely applicable for generating accurate solubility data.[1][7]

Objective: To determine the saturation solubility of a solid solute in a given solvent at a constant temperature.

Materials and Equipment:

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Thermostatic oven

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Glass vials with airtight seals

  • The solute (e.g., this compound)

  • The organic solvent of interest

Procedure:

  • Sample Preparation: An excess amount of the solid solute is added to a known mass or volume of the organic solvent in a sealed glass vial.[1] The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The vials are placed in a temperature-controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 20-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7] The optimal equilibration time should be determined empirically for the specific solute-solvent system.

  • Phase Separation: After equilibration, the vials are allowed to stand in the temperature-controlled environment for a period to allow the undissolved solid to sediment. To achieve a clear separation of the saturated solution from the excess solid, the samples are then centrifuged at a high speed while maintaining the temperature.[1]

  • Sample Extraction: A precise volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.[1] Care must be taken not to disturb the solid pellet at the bottom of the vial.

  • Quantification of Solute: The amount of dissolved solute in the extracted aliquot is determined. A common and straightforward method is gravimetric analysis:

    • The aliquot is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a thermostatic oven at a temperature below the decomposition point of the solute).

    • The container with the dried residue is weighed. The mass of the dissolved solute is the difference between this final mass and the initial mass of the empty container.

  • Calculation of Solubility: The solubility is calculated from the mass of the dissolved solute and the initial mass or volume of the solvent used.[1] The results are typically expressed in grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solution (mol/L).

  • Data Validation: The experiment should be repeated multiple times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a solid in a liquid solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation & End start Start add_excess Add excess solute to a known amount of solvent in a sealed vial start->add_excess agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate sediment Allow undissolved solid to settle agitate->sediment centrifuge Centrifuge to ensure clear separation sediment->centrifuge extract Extract a known volume of the clear supernatant centrifuge->extract evaporate Evaporate the solvent from the aliquot extract->evaporate weigh Weigh the dried solute residue evaporate->weigh calculate Calculate solubility (e.g., g/100g solvent or mol/L) weigh->calculate end End calculate->end

Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

The concept of signaling pathways is typically associated with biological systems, where molecules transmit signals to elicit cellular responses. The solubility of an inorganic salt like this compound is a physical property governed by thermodynamics and intermolecular forces between the solute and the solvent. As such, it is not directly involved in biological signaling pathways.

The logical relationship governing solubility can be summarized by the principle "like dissolves like."[8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The solubility of an ionic compound like this compound in an organic solvent will depend on the solvent's polarity, its ability to solvate the cesium and tribromide ions, and the lattice energy of the salt.

Conclusion

This technical guide has provided a summary of the available quantitative solubility data for Cesium Bromide in a range of organic solvents, which can serve as a valuable proxy for the solubility of this compound.[1] A generalized experimental protocol for determining solubility has been detailed, accompanied by a clear workflow diagram. It is evident that there is a significant gap in the literature regarding the solubility of this compound in organic media. Further experimental work is necessary to establish a comprehensive and accurate solubility profile for this compound, which would be of great benefit to researchers and professionals in various scientific disciplines.

References

A Deep Dive into the Structural Disparities Between Cesium Bromide and Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural characterization of crystalline solids is fundamental to understanding their physical and chemical properties. This guide provides a detailed comparative analysis of the crystal structures of Cesium Bromide (CsBr) and Cesium Tribromide (CsBr₃), two compounds that, despite their related nomenclature, exhibit profound structural differences. While Cesium Bromide is a simple ionic compound, this compound belongs to the class of polyhalides, incorporating the linear tribromide anion. These differences manifest in distinct crystal systems, lattice parameters, and coordination environments, which are crucial for applications in materials science and drug development.

Core Structural and Physical Properties: A Comparative Overview

The primary distinction between CsBr and CsBr₃ lies in their anionic components. Cesium Bromide is composed of cesium cations (Cs⁺) and bromide anions (Br⁻), forming a simple ionic lattice. In contrast, this compound is structured around cesium cations (Cs⁺) and tribromide anions ([Br₃]⁻), where the anion itself is a polyatomic entity.[1][2] This fundamental difference dictates the divergence in their crystal structures and associated properties.

PropertyCesium Bromide (CsBr)This compound (CsBr₃)
Chemical Formula CsBrCsBr₃
Molar Mass 212.81 g/mol [3]372.62 g/mol [4]
Appearance White or transparent solid[3]Dark red crystals[5]
Melting Point 636 °C[3]38 °C (decomposes)[5]
Crystal System Cubic[3]Orthorhombic[5][6]
Space Group Pm-3m (No. 221)[3][7]Pnma (No. 62) (also cited as Pmnb)[5][6][8]
Lattice Parameters a = 4.291 - 4.33 Å[3][9]a = 6.522 Å, b = 10.037 Å, c = 9.539 Å[6]
Formula Units (Z) 1[3]4 (based on space group and positions)
Density 4.43 g/cm³[3]3.55 g/cm³ (calculated)

Detailed Crystallographic Structures

Cesium Bromide (CsBr): A Study in Simplicity

In its bulk form, Cesium Bromide adopts the well-known Cesium Chloride (CsCl) crystal structure.[3] This structure belongs to the cubic crystal system with the space group Pm-3m.[3][7] The lattice is characterized by a primitive cubic arrangement where each cesium ion is surrounded by eight bromide ions at the corners of a cube, and likewise, each bromide ion is surrounded by eight cesium ions, resulting in an 8:8 coordination.[9][10] The Cs-Br bond length in this configuration is approximately 3.75 Å.[9][10]

Interestingly, when grown as a nanometer-thin film on certain substrates like mica or NaCl, CsBr can adopt the rock salt (NaCl) structure, which also has a cubic crystal system but a different space group (Fm-3m) and a 6:6 coordination geometry.[3][11]

This compound (CsBr₃): The Complexity of a Polyhalide

This compound presents a more complex structural arrangement due to the presence of the tribromide ([Br₃]⁻) anion. It crystallizes in the orthorhombic system with the space group Pnma.[6][8] The defining feature of the CsBr₃ structure is the tribromide ion, which is nearly linear but distinctly unsymmetrical.[6][12] The two Br-Br distances within the anion are unequal, measured at 2.440 Å and 2.698 Å.[6][12] This asymmetry is influenced by the crystalline environment and the nature of the cation.[12]

In the CsBr₃ lattice, the cesium cation is bonded to ten bromine atoms in a complex coordination geometry, with Cs-Br bond distances ranging from 3.59 Å to 4.14 Å.[8] The structure is built from these coordinated cesium ions and the linear tribromide units.

Fig. 1: Core structural distinction based on anionic species.

Experimental Protocols

Synthesis Methodologies

Cesium Bromide (CsBr) Synthesis: CsBr can be readily prepared through standard aqueous neutralization reactions.[13] A common method involves reacting cesium hydroxide (B78521) with hydrobromic acid: CsOH (aq) + HBr (aq) → CsBr (aq) + H₂O (l)

Alternatively, cesium carbonate can be used: Cs₂(CO₃) (aq) + 2 HBr (aq) → 2 CsBr (aq) + H₂O (l) + CO₂ (g)

Following the reaction, the product is isolated by evaporation of the water and subsequent recrystallization to obtain pure crystals.[13] Direct synthesis from elemental cesium and bromine is also possible but is highly vigorous and not typically used for preparation.[3]

This compound (CsBr₃) Synthesis: The synthesis of CsBr₃ involves the reaction of a bromide salt with elemental bromine. A typical laboratory preparation involves adding a large excess of liquid bromine to a concentrated aqueous solution of Cesium Bromide.[12] The this compound can then be recrystallized from bromine water to obtain single crystals suitable for structural analysis.[6][12] Another method is the hydrothermal reaction of cesium bromide, cesium bromate, and hydrobromic acid, which generates bromine in situ.[5]

Crystal Structure Determination by X-ray Diffraction

The definitive determination of the crystal structures for both CsBr and CsBr₃ is achieved through single-crystal X-ray diffraction (XRD). The protocol described for CsBr₃ serves as a representative example of the methodology.[6][12]

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution synthesis Synthesis recrystallization Recrystallization (e.g., from Bromine Water) synthesis->recrystallization mount Mount Single Crystal (in capillary) recrystallization->mount diffractometer Place in Diffractometer (Mo Kα radiation) mount->diffractometer scan Collect Intensity Data (θ-2θ scan) diffractometer->scan process Data Processing (Corrections) scan->process solve Solve Structure (Patterson/Direct Methods) process->solve refine Refine Model (Lattice Parameters, Atomic Positions) solve->refine

Fig. 2: General workflow for single-crystal X-ray diffraction.
  • Crystal Preparation: High-quality single crystals are grown from a saturated solution. For CsBr₃, this involves recrystallization from bromine water.[6]

  • Crystal Mounting: A suitable single crystal (e.g., 0.10 x 0.13 x 0.22 mm) is selected and mounted in a sealed Lindemann glass capillary to prevent decomposition or reaction with the atmosphere.[6][12]

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Picker diffractometer with a General Electric single crystal orienter).[6]

  • X-ray Source: Monochromatic X-ray radiation, typically Molybdenum Kα (λ ≈ 0.7107 Å), is used.[6]

  • Data Acquisition: The intensities of the diffracted X-rays are measured using a detector. The θ-2θ scan method is commonly employed, where the detector rotates at twice the angle of the crystal to maintain the diffraction condition. Background measurements are taken at the beginning and end of each scan to improve data quality.[6]

  • Structure Solution and Refinement: The collected intensity data is processed and corrected for various factors (e.g., Lorentz and polarization effects). The crystal structure is then solved using computational methods to determine the space group and atomic positions. The structural model is subsequently refined to achieve the best fit with the experimental data.[6][12]

Conclusion

The structural disparity between Cesium Bromide and this compound is a clear illustration of how the incorporation of a polyatomic anion fundamentally alters the resulting crystal lattice. CsBr exemplifies a simple, highly symmetric cubic structure typical of alkali halides. In stark contrast, CsBr₃, with its linear but asymmetric [Br₃]⁻ anion, adopts a more complex, lower-symmetry orthorhombic structure. This comprehensive understanding of their synthesis, structure, and the experimental techniques used for their characterization is essential for professionals leveraging these and related materials in advanced applications.

References

Theoretical Insights into the Properties of Cesium Tribromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Cesium tribromide (CsBr₃) is an ionic compound belonging to the family of alkali metal polyhalides. Comprising a cesium cation (Cs⁺) and a linear tribromide anion (Br₃⁻), its properties are of interest in various chemical and materials science contexts. This technical guide provides a comprehensive overview of the theoretical understanding of CsBr₃, focusing on its structural, electronic, and vibrational properties as elucidated by computational studies. The document summarizes key quantitative data, outlines the computational methodologies employed in theoretical investigations, and presents visual representations of fundamental concepts and processes.

Introduction

Theoretical studies, primarily leveraging quantum chemical calculations, provide invaluable insights into the fundamental properties of materials at the atomic level. For this compound (CsBr₃), computational chemistry offers a powerful tool to understand its crystal structure, electronic band structure, vibrational modes, and decomposition pathways. This guide synthesizes available theoretical data to serve as a resource for researchers and professionals working with or interested in cesium halides and polyhalide compounds.

Molecular and Crystal Structure

This compound is an ionic compound consisting of cesium cations (Cs⁺) and tribromide anions (Br₃⁻)[1][2][3]. The Br₃⁻ anion is characterized by a linear geometry with a central bromine atom bonded to two terminal bromine atoms, resulting in a bond angle of 180°[4][5]. This linear arrangement arises from a trigonal bipyramidal electron pair geometry around the central bromine atom, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory[5].

In the solid state, CsBr₃ crystallizes in an orthorhombic system with the Pnma space group[6][7]. The crystal structure is a three-dimensional arrangement of the constituent ions. Theoretical calculations, such as those available from the Materials Project, provide precise structural parameters for this crystalline form[6][7].

Table 1: Theoretical Structural Properties of Crystalline CsBr₃

PropertyValueSource
Crystal SystemOrthorhombic[6][7]
Space GroupPnma (62)[6][7]
Lattice Parameters (Å)a = 6.871, b = 9.868, c = 10.277[6]
Unit Cell Volume (ų)696.98Calculated
Density (g/cm³)3.55[6]
Br-Br Bond Lengths (Å)2.50 (shorter), 2.65 (longer)[7]
Cs-Br Bond Distances (Å)3.59 - 4.14[7]

Electronic Properties

The electronic properties of CsBr₃, such as its band structure and density of states (DOS), can be predicted using first-principles calculations. These calculations solve approximations of the Schrödinger equation to determine the electronic behavior of the bulk material. The calculated band gap for CsBr₃ is 2.325 eV, suggesting it is a semiconductor[6]. While specific band structure and DOS plots for CsBr₃ are not widely published, the general workflow for their theoretical determination is well-established.

electronic_properties_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output crystal_structure Crystal Structure (POSCAR) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf pseudo_potentials Pseudopotentials pseudo_potentials->scf nscf Non-SCF Calculation (for DOS) scf->nscf band_structure_calc Band Structure Calculation scf->band_structure_calc dos Density of States (DOS) nscf->dos band_structure Electronic Band Structure band_structure_calc->band_structure band_gap Band Gap band_structure->band_gap

Caption: Workflow for DFT calculation of electronic properties.

Vibrational Properties

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are governed by different selection rules determined by the molecule's symmetry[2][8]. The linear Br₃⁻ anion, with D∞h point group symmetry, has three fundamental vibrational modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₂), and a doubly degenerate bending mode (ν₃).

Table 2: Predicted Vibrational Modes of the Br₃⁻ Anion

ModeSymmetryIR ActivityRaman ActivityDescription
Symmetric Stretch (ν₁)Σg⁺InactiveActiveBoth terminal Br atoms move away from the center.
Asymmetric Stretch (ν₂)Σu⁺ActiveInactiveOne terminal Br moves in, the other moves out.
Bending (ν₃)ΠuActiveInactiveThe molecule bends out of the linear axis.

The activity of these modes in the solid state can be influenced by the crystal lattice environment, which may lower the effective symmetry.

vibrational_modes cluster_molecule Molecular Properties cluster_spectroscopy Spectroscopic Activity cluster_modes Vibrational Modes geometry Linear Geometry (D∞h) sym_stretch Symmetric Stretch geometry->sym_stretch asym_stretch Asymmetric Stretch geometry->asym_stretch bend Bending geometry->bend ir IR Active Modes (Asymmetric Stretch, Bend) raman Raman Active Modes (Symmetric Stretch) sym_stretch->raman asym_stretch->ir bend->ir

Caption: Relationship between Br₃⁻ geometry and spectral activity.

Stability and Decomposition

The stability of alkali polyhalides is known to increase with the size of the alkali cation, with cesium forming some of the most stable polyhalides[9]. Theoretical calculations confirm that crystalline CsBr₃ is thermodynamically stable, with a formation energy of -0.982 eV per atom[6].

The primary decomposition pathway for this compound is the loss of a bromine molecule to form the more stable cesium bromide salt.

Decomposition Reaction: CsBr₃(s) → CsBr(s) + Br₂(g)

decomposition_pathway reactant CsBr₃ (solid) transition_state Transition State reactant->transition_state ΔE_act products CsBr (solid) + Br₂ (gas) transition_state->products

Caption: Proposed thermal decomposition pathway for CsBr₃.

Computational Protocols

The theoretical data presented in this guide are derived from ab initio quantum chemical calculations, particularly those based on Density Functional Theory (DFT). Below is a summary of a typical computational protocol for studying the properties of a crystalline solid like CsBr₃.

Table 3: Typical DFT Protocol for Crystalline CsBr₃

ParameterSpecificationPurpose
Software Quantum ESPRESSO, VASP, CRYSTAL, GaussianSolves the Kohn-Sham equations for periodic systems.
Method Density Functional Theory (DFT)Provides a good balance between accuracy and computational cost for solid-state systems.
Exchange-Correlation Functional Generalized Gradient Approximation (GGA), e.g., PBE, PW91. For more accurate band gaps, a hybrid functional like HSE06 may be used.Approximates the exchange and correlation energy of the many-electron system.
Basis Set Plane-wave basis sets for periodic calculations. Gaussian-type orbitals (e.g., 6-311+G(d,p)) for molecular calculations.Represents the electronic wavefunctions.
Pseudopotentials Ultrasoft or PAW potentials.Replaces the core electrons with an effective potential, reducing computational cost.
k-point Sampling Monkhorst-Pack grid. The density of the grid depends on the size of the unit cell and the desired accuracy.Samples the Brillouin zone for integration in reciprocal space.
Convergence Criteria Energy: 10⁻⁶ eV/atom Forces: 10⁻³ eV/ÅEnsures that the calculations have reached a self-consistent and stable solution.
Property Calculations Geometry Optimization: Relaxation of both cell parameters and atomic positions. Band Structure: Calculated along high-symmetry paths in the Brillouin zone. Vibrational Frequencies: Density Functional Perturbation Theory (DFPT).Specific computational procedures to obtain desired physical properties.

Conclusion

Theoretical studies provide a robust framework for understanding the fundamental properties of this compound. Through methods like Density Functional Theory, it is possible to predict its orthorhombic crystal structure, electronic band gap, and the nature of its vibrational modes. The data indicate that CsBr₃ is a stable semiconducting material. While a detailed theoretical investigation of its decomposition mechanism is an area for future research, the primary pathway is understood to be the formation of cesium bromide and molecular bromine. The computational protocols outlined herein serve as a guide for further theoretical exploration of CsBr₃ and related polyhalide materials.

References

Cesium tribromide appearance and color

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cesium Tribromide (CsBr₃)

Introduction

This compound (CsBr₃) is an inorganic compound notable for containing the tribromide anion (Br₃⁻). It is not a compound with cesium in a +3 oxidation state; rather, it is an ionic compound consisting of the cesium cation (Cs⁺) and the linear tribromide anion.[1] This material is of interest to researchers for its role as a bromine source and as an oxidizing agent in chemical synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key reactions.

Physical and Chemical Properties

This compound presents as a solid at room temperature. Its appearance is most commonly described as an orange solid or as dark red, rhombic crystals.[2][3] The compound is stable in dry air but decomposes upon contact with water, releasing bromine vapor, particularly in concentrated solutions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound reported in the literature. A notable discrepancy exists in the reported melting point, which may be attributable to different measurement conditions or sample purity.

PropertyValueSource(s)
Molecular Formula CsBr₃[2][4]
Molar Mass 372.62 g/mol [4][5][6]
372.617 g/mol [2]
372.63 g/mol [3]
Appearance Orange solid, Dark red crystals[2]
Rhombic crystals[3]
Melting Point 38 °C (decomposes)[2]
180 °C[3]
Crystal System Orthorhombic[2][7]
Space Group Pmnb[2][7]
Lattice Constants a = 6.522(5) Å[7]
b = 10.037(3) Å[7]
c = 9.539(9) Å[7]
Br-Br Bond Distances 2.440 Å and 2.698 Å (unsymmetrical)[7]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired purity, yield, and available starting materials.

Protocol 1: Direct Reaction with Liquid Bromine

This method involves the direct combination of cesium bromide and liquid bromine.[1]

Materials:

  • Finely powdered Cesium Bromide (CsBr)

  • Liquid Bromine (Br₂)

Procedure:

  • Add finely powdered CsBr to an excess of liquid bromine in a suitable reaction vessel.

  • Allow the reaction to proceed, forming CsBr₃.

  • Gently heat the mixture to drive off the excess, unreacted bromine.

  • The remaining solid product is this compound.

Protocol 2: Crystallization from Aqueous Solution

This protocol yields CsBr₃ crystals from a concentrated aqueous solution.[2]

Materials:

  • Cesium Bromide (CsBr)

  • Bromine (Br₂)

  • Deionized water

Procedure:

  • Prepare a concentrated aqueous solution of Cesium Bromide.

  • Introduce a large amount of bromine into the CsBr solution and stir until dissolved.

  • Allow the solution to stand, facilitating the crystallization of this compound.

  • For obtaining single crystals suitable for X-ray diffraction, recrystallization from bromine water can be performed.[7]

Protocol 3: In Situ Bromine Generation (Hydrothermal)

This method generates the required bromine in situ through a hydrothermal reaction.[2]

Materials:

Procedure:

  • Combine Cesium Bromide, Cesium Bromate, and Hydrobromic acid in a hydrothermal reaction vessel.

  • The reaction between the bromate and hydrobromic acid generates bromine within the solution.

  • The in situ generated bromine then reacts with the cesium bromide to form this compound under hydrothermal conditions.

Visualized Workflows and Reactions

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via direct reaction, a common and straightforward laboratory method.

G cluster_start Starting Materials A Start: Reagents B Powdered CsBr C Liquid Br₂ D Step 1: Combine Reagents in Reaction Vessel B->D C->D E Step 2: Gentle Heating (Drive off excess Br₂) D->E Reaction Mixture F Step 3: Isolation E->F Crude Product G End: Final Product (Solid CsBr₃) F->G

Caption: Workflow for the direct synthesis of this compound.

Role as an Oxidizing Agent

This compound can function as an oxidizing agent. For example, it has been used to oxidize certain Gold(I) complexes to Gold(II) or Gold(III) complexes.[2]

G CsBr3 This compound (Cs⁺[Br₃]⁻) Oxidation Oxidation Reaction CsBr3->Oxidation Oxidizing Agent AuI Gold(I) Complex (e.g., NHC-Au(I)) AuI->Oxidation Substrate AuII Gold(II) Product Oxidation->AuII AuIII Gold(III) Product Oxidation->AuIII Byproduct Cesium Bromide (CsBr) Oxidation->Byproduct

Caption: Oxidation of Au(I) complexes using this compound.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the potential hazards and necessary safety precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of Cesium Tribromide (CsBr₃), including its known hazards, handling protocols, and emergency procedures. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates relevant information from its close analog, Cesium Bromide (CsBr), to provide a more complete safety profile.

Physicochemical Properties

While detailed experimental data for this compound is not widely available, some of its fundamental properties have been identified.

PropertyValueSource
Chemical Formula CsBr₃[1]
Molecular Weight 372.62 g/mol [1]
CAS Number 14023-00-8
Appearance Solid

Note: Other physical properties such as melting point, boiling point, and density are not well-documented in available literature.

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its hazard statements and codes.

Hazard StatementGHS ClassificationSource
H315 Causes skin irritationSkin Irrit. 2
H319 Causes serious eye irritationEye Irrit. 2
H335 May cause respiratory irritationSTOT SE 3

STOT SE 3: Specific target organ toxicity — single exposure, respiratory tract irritation.

NFPA 704 Diamond (for Cesium Bromide as a proxy):

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 0 - Will not burn under normal fire conditions.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special (White): None

Toxicological Profile

Specific quantitative toxicological data for this compound, such as LD50 or LC50 values, are not available in the reviewed literature. However, information on the toxicity of Cesium Bromide and general cesium compounds can provide valuable insights into its potential effects.

General Toxicity of Cesium Compounds:

  • Ingestion of large amounts of cesium compounds can be harmful.

  • Cesium salts are generally considered to have low to moderate acute toxicity.

Potential Health Effects of this compound:

  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, tearing, and pain.

  • Ingestion: May be harmful if swallowed, though specific data is lacking.

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The following workflow outlines the key steps for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) (Safety Goggles, Lab Coat, Gloves) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: In cases of poor ventilation or when generating dust, a NIOSH-approved respirator should be worn.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazard Data

This compound is not flammable.

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

  • Hazardous Combustion Products: In a fire, this compound may decompose to produce hazardous fumes of hydrogen bromide and cesium oxides.

Spills and Disposal

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Storage and Handling

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. This compound is hygroscopic and should be protected from moisture.

  • Handling: Handle in a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes. Avoid creating dust.

The logical relationship for handling and storage can be visualized as follows:

cluster_storage Storage Conditions cluster_handling_precautions Handling Precautions storage_container Tightly Sealed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_hygroscopic Protect from Moisture storage_location->storage_hygroscopic handling_fumehood Use Chemical Fume Hood storage_hygroscopic->handling_fumehood Leads to handling_contact Avoid Skin and Eye Contact handling_fumehood->handling_contact handling_dust Prevent Dust Formation handling_contact->handling_dust

Caption: Logical relationship for storage and handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training or a thorough review of the official Safety Data Sheet (SDS) for this compound. Always consult the SDS before handling any chemical.

References

An In-depth Technical Guide to Cesium Tribromide (CsBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cesium tribromide (CsBr₃), focusing on its classification, crystal structure, synthesis, and fundamental properties. A key question addressed is whether CsBr₃ adopts a perovskite structure. Through detailed analysis of its crystallographic data and comparison with the defining characteristics of perovskite materials, this document clarifies the structural nature of this compound. Experimental protocols for its synthesis are detailed, and all relevant quantitative data are presented in structured tables for clarity and comparative analysis.

Is this compound a Perovskite?

No, this compound (CsBr₃) is not a perovskite.

While the chemical formula of CsBr₃ might superficially suggest a perovskite structure of the ABX₃ type, a closer examination of its ionic composition and crystal lattice reveals a different arrangement. In a true perovskite such as cesium lead tribromide (CsPbBr₃), the 'A' and 'B' sites are occupied by cations (Cs⁺ and Pb²⁺ respectively) and the 'X' site by a halide anion (Br⁻). In contrast, this compound is an ionic compound composed of a cesium cation (Cs⁺) and a tribromide anion ([Br₃]⁻).[1][2] The three bromine atoms are covalently bonded to form a linear or near-linear triatomic anion.

The crystal structure of this compound is orthorhombic, belonging to the Pnma space group (No. 62).[3][4] This is fundamentally different from the archetypal cubic or distorted cubic crystal structures characteristic of perovskite materials.

To illustrate the fundamental difference, a logical relationship diagram is provided below.

Structural Comparison: Perovskite vs. This compound

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties of this compound

PropertyValue
Chemical FormulaCsBr₃
Molar Mass372.617 g/mol [1]
AppearanceOrange solid / Dark red crystals[1]
Melting Point38 °C (decomposes)[1]
Density3.83 g/cm³[3]

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic[3][4]
Space GroupPnma (No. 62)[3][4]
Lattice Parametersa = 6.64 Å, b = 9.68 Å, c = 10.06 Å[3]
Unit Cell Volume646.53 ų[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below.

This method involves the reaction of cesium bromide with excess bromine in a concentrated aqueous solution.

  • Workflow Diagram:

    A Prepare concentrated aqueous solution of CsBr B Add excess liquid bromine (Br₂) to the solution A->B C Allow the solution to cool and crystallize B->C D Filter and collect the CsBr₃ crystals C->D E Dry the crystals D->E

    Aqueous Synthesis Workflow for CsBr₃
  • Detailed Protocol:

    • Dissolve cesium bromide (CsBr) in a minimal amount of water to create a concentrated solution.

    • In a well-ventilated fume hood, carefully add an excess of liquid bromine (Br₂) to the CsBr solution. The solution will turn a deep reddish-brown.

    • Allow the solution to stand at a cool temperature. Dark red crystals of this compound will precipitate out of the solution.[1]

    • Separate the crystals from the solution by filtration.

    • Gently heat the crystals to drive off any excess bromine.[2]

This is a bromine-free method that generates bromine in situ.

  • Workflow Diagram:

    A Combine CsBr, CsBrO₃, and HBr in a reaction vessel B Seal the vessel and heat hydrothermally A->B C Cool the vessel to allow for crystallization B->C D Collect and wash the resulting CsBr₃ crystals C->D

    Hydrothermal Synthesis Workflow for CsBr₃
  • Detailed Protocol:

    • Combine stoichiometric amounts of cesium bromide (CsBr), cesium bromate (B103136) (CsBrO₃), and hydrobromic acid (HBr) in a hydrothermal reaction vessel.

    • The reaction generates bromine in situ.

    • Seal the vessel and heat it under hydrothermal conditions (specific temperature and pressure profiles may vary depending on the desired crystal size and yield).

    • After the reaction is complete, cool the vessel slowly to promote the crystallization of CsBr₃.[1]

    • Collect the crystals, wash them with a suitable solvent to remove any unreacted starting materials, and dry them.

Concluding Remarks

This compound, with its Cs⁺[Br₃]⁻ ionic structure and orthorhombic crystal lattice, is definitively not a perovskite. Its unique properties and reactivity, particularly as an oxidizing agent, make it a compound of interest in inorganic synthesis. The provided experimental protocols offer reliable methods for its preparation, enabling further research into its characteristics and potential applications. This guide serves to clarify the structural classification of CsBr₃ and provide a solid foundation of technical information for the scientific community.

References

Thermal Decomposition of Cesium Tribromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition of cesium tribromide (CsBr₃), a compound of interest to researchers and professionals in drug development and materials science. This document synthesizes available data on its decomposition temperature, outlines the experimental methodologies for its characterization, and presents a clear visualization of the decomposition pathway.

Core Data Summary

The thermal stability of this compound is a critical parameter for its handling and application. Quantitative data regarding its decomposition point is summarized below.

ParameterValueNotes
Melting Point38 °CDecomposes upon melting.[1]
Decomposition in Aqueous SolutionReadily decomposesDissolves and then decomposes when wet.[2]

Decomposition Pathway and Products

This compound is an ionic compound consisting of a cesium cation (Cs⁺) and a tribromide anion (Br₃⁻)[3]. Its thermal decomposition is a process where the compound breaks down into simpler, more stable substances. The decomposition reaction proceeds as follows:

CsBr₃(s) → CsBr(s) + Br₂(g)

Upon heating to its melting point of 38 °C, solid this compound decomposes into solid cesium bromide (CsBr) and bromine gas (Br₂)[1]. This decomposition is also observed when this compound is dissolved in water[2].

A logical diagram illustrating this decomposition pathway is provided below.

G CsBr3 This compound (CsBr₃) Solid CsBr Cesium Bromide (CsBr) Solid CsBr3->CsBr Heat (≥ 38°C) or Aqueous Solution Br2 Bromine (Br₂) Gas CsBr3->Br2 Heat (≥ 38°C) or Aqueous Solution

Caption: Decomposition of this compound.

Experimental Protocols

The determination of the decomposition temperature of this compound typically involves thermal analysis techniques. While the specific experimental details from primary literature can be proprietary, a standard and widely accepted method for such analysis is Thermogravimetric Analysis (TGA) .

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes a change in mass upon heating.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound is placed in a sample pan, typically made of an inert material like alumina (B75360) or platinum.

  • Instrumentation: The sample pan is placed in a high-precision balance located inside a furnace.

  • Heating Program: The furnace temperature is increased at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere, which is usually an inert gas such as nitrogen or argon to prevent unwanted side reactions.

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Analysis: The decomposition temperature is identified as the onset temperature of the mass loss step in the TGA curve, corresponding to the liberation of bromine gas.

The experimental workflow for a typical TGA experiment is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh CsBr₃ Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA Instrument pan->load heat Heat at Constant Rate in Inert Atmosphere load->heat monitor Monitor Mass vs. Temperature heat->monitor plot Plot TGA Curve (Mass % vs. Temp) monitor->plot determine Determine Onset of Mass Loss plot->determine

Caption: TGA Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for Hot-Injection Synthesis of Cesium Tribromide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of high-quality cesium lead tribromide (CsPbBr₃) nanocrystals using the hot-injection method. It includes comprehensive experimental protocols, data presentation for key parameters, and visualization of the synthesis workflow. Additionally, it explores the burgeoning applications of these nanocrystals in biomedical fields, with a particular focus on their potential for bioimaging and as platforms for drug delivery, offering valuable insights for professionals in drug development.

Introduction

Cesium lead halide perovskite nanocrystals (CsPbX₃, where X = Cl, Br, I) have garnered significant attention in various scientific and technological fields due to their exceptional optoelectronic properties. These properties include high photoluminescence quantum yields (PLQY), narrow emission bandwidths, and tunable emission wavelengths across the visible spectrum.[1] The hot-injection technique is a widely adopted method for synthesizing monodisperse and highly crystalline CsPbBr₃ nanocrystals.[2] This method involves the rapid injection of a cesium oleate (B1233923) precursor into a hot solution containing lead (II) bromide, leading to the controlled nucleation and growth of the nanocrystals.[3]

Recent studies have highlighted the potential of CsPbBr₃ nanocrystals in biomedical applications, including as fluorescent probes for bioimaging and as carriers for targeted drug delivery.[4][5] Their bright and stable fluorescence makes them excellent candidates for high-resolution cellular imaging. However, their intrinsic toxicity due to the presence of lead necessitates strategies such as surface functionalization and encapsulation to ensure biocompatibility for in vivo applications.[1]

Experimental Protocols

This section details the step-by-step procedures for the synthesis and purification of CsPbBr₃ nanocrystals, as well as their subsequent surface modification for biomedical applications.

Materials and Equipment

Materials:

Equipment:

  • Three-neck round-bottom flasks

  • Schlenk line for inert atmosphere operations

  • Heating mantles with temperature controllers

  • Magnetic stirrers

  • Syringes and needles

  • Centrifuge

  • UV-Vis spectrophotometer

  • Fluorometer

  • Transmission Electron Microscope (TEM)

Protocol 1: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals

This protocol is adapted from the widely used method for synthesizing green-emitting CsPbBr₃ nanocubes.[1][2]

Step 1: Preparation of Cesium Oleate Precursor

  • In a 50 mL three-neck flask, combine Cs₂CO₃ (0.4 g), oleic acid (5 mL), and 1-octadecene (15 mL).

  • Heat the mixture to 120°C under vacuum for 1 hour with vigorous stirring to remove water and ensure the complete reaction of Cs₂CO₃.

  • Switch the atmosphere to nitrogen and increase the temperature to 140°C. Maintain this temperature until the solution becomes clear, indicating the formation of cesium oleate.

  • For the injection, preheat the cesium oleate solution to 100-125°C to reduce its viscosity.

Step 2: Synthesis of CsPbBr₃ Nanocrystals

  • In a 100 mL three-neck flask, add PbBr₂ (0.2 g), 1-octadecene (20 mL), oleic acid (2 mL), and oleylamine (2 mL).

  • Heat the mixture to 120°C under vacuum for 30-60 minutes to ensure the precursors are completely dissolved and degassed.

  • Under a nitrogen atmosphere, increase the temperature to the desired injection temperature (typically between 140°C and 200°C). A higher temperature generally results in larger nanocrystals.[3]

  • Swiftly inject the preheated cesium oleate solution (typically 2 mL) into the hot reaction mixture.

  • After approximately 5-10 seconds, rapidly cool the reaction flask in an ice-water bath to quench the reaction and inhibit further nanocrystal growth.[1]

Protocol 2: Purification of CsPbBr₃ Nanocrystals

Purification is a critical step to remove unreacted precursors and excess ligands.[6][7]

  • Transfer the cooled crude nanocrystal solution into centrifuge tubes.

  • Add an anti-solvent, such as methyl acetate or ethyl acetate, to precipitate the nanocrystals. The typical volume ratio of anti-solvent to crude solution is 3:1.

  • Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).

  • Discard the supernatant, which contains the impurities.

  • Re-disperse the nanocrystal pellet in a minimal amount of a nonpolar solvent like toluene or hexane.

  • For higher purity, repeat the precipitation and re-dispersion steps one or two more times.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of CsPbBr₃ nanocrystals.

Table 1: Precursor and Reaction Parameters for Hot-Injection Synthesis

ParameterValueReference
Cesium Precursor
Cesium Carbonate (Cs₂CO₃)0.4 g[3]
Oleic Acid (OA)5 mL[3]
1-Octadecene (ODE)15 mL[3]
Lead Precursor
Lead (II) Bromide (PbBr₂)0.2 g[1]
1-Octadecene (ODE)20 mL[1]
Oleic Acid (OA)2 mL[1]
Oleylamine (OAm)2 mL[1]
Reaction Conditions
Injection Temperature140 - 200 °C[3]
Reaction Time5 - 10 seconds[1]

Table 2: Typical Optical Properties of CsPbBr₃ Nanocrystals

PropertyTypical ValueFactors Influencing
Emission Peak510 - 530 nmNanocrystal size, Temperature
Photoluminescence Quantum Yield (PLQY)> 70% (can approach 100%)Surface passivation, Purification
Full Width at Half Maximum (FWHM)15 - 25 nmSize distribution
Nanocrystal Size5 - 15 nmInjection temperature, Ligand concentration

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Hot_Injection_Synthesis cluster_precursor Precursor Preparation cluster_synthesis Nanocrystal Synthesis cluster_purification Purification Cs_precursor Cesium Oleate (Cs₂CO₃ + OA + ODE) Injection Rapid Injection of Cs Precursor Cs_precursor->Injection Pb_precursor Lead Bromide Solution (PbBr₂ + OA + OAm + ODE) Heating Heat Pb Precursor (140-200°C) Pb_precursor->Heating Heating->Injection Quenching Ice Bath Quenching Injection->Quenching 5-10s Precipitation Add Anti-solvent (Methyl Acetate) Quenching->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Redisperson Re-disperse in Toluene/Hexane Centrifugation->Redisperson Final_Product Final_Product Redisperson->Final_Product Purified CsPbBr₃ NCs

Caption: Workflow for the hot-injection synthesis of CsPbBr₃ nanocrystals.

Applications in Drug Development and Biomedical Research

The unique optical properties of CsPbBr₃ nanocrystals make them promising tools for professionals in drug development and biomedical research. However, their application in biological systems requires surface modification to enhance biocompatibility and enable targeted delivery.

Bioimaging

CsPbBr₃ nanocrystals can be used as fluorescent probes for high-contrast cellular and tissue imaging. Their high brightness and photostability allow for long-term tracking experiments. For targeted imaging, the nanocrystal surface can be functionalized with specific biomolecules, such as antibodies, that recognize and bind to specific cellular receptors.

Drug Delivery Platforms

By encapsulating CsPbBr₃ nanocrystals within a biocompatible shell, such as silica, they can be transformed into multifunctional platforms for drug delivery.[5] The porous silica shell can be loaded with therapeutic agents, and the fluorescent core can be used to track the delivery and release of the drug in real-time.

Protocols for Surface Functionalization

Protocol 3: Silica Coating of CsPbBr₃ Nanocrystals

This protocol describes a method for encapsulating CsPbBr₃ nanocrystals in a protective silica shell.[8]

  • Disperse the purified CsPbBr₃ nanocrystals in a nonpolar solvent like cyclohexane.

  • Add a surfactant, such as IGEPAL CO-520, to form reverse micelles.

  • Add ammonium (B1175870) hydroxide (B78521) as a catalyst.

  • Slowly add tetramethoxysilane (TMOS) as the silica precursor while stirring.

  • To introduce functional groups for further bioconjugation, a co-precursor like (3-aminopropyl)triethoxysilane (APTES) can be added along with TMOS.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Purify the silica-coated nanocrystals by centrifugation and washing with ethanol (B145695) and water.

Protocol 4: Ligand Exchange for Biocompatibility (PEGylation)

This protocol outlines a general procedure for replacing the native hydrophobic ligands with biocompatible polyethylene glycol (PEG) ligands.

  • Disperse the purified CsPbBr₃ nanocrystals in a suitable solvent.

  • Prepare a solution of the desired PEG-containing ligand (e.g., a thiol-terminated PEG).

  • Mix the nanocrystal dispersion with the PEG-ligand solution.

  • The ligand exchange can be facilitated by gentle heating or sonication.

  • Monitor the exchange process by observing changes in the nanocrystals' solubility (transfer from a nonpolar to a polar solvent).

  • Purify the PEGylated nanocrystals by precipitation and re-dispersion in an appropriate aqueous buffer.

Protocol 5: Antibody Conjugation for Targeted Applications

This protocol describes a common method for attaching antibodies to the surface of functionalized nanocrystals using EDC/NHS chemistry.[2]

  • Activate the carboxyl groups on the surface of silica-coated or ligand-exchanged (with carboxyl-terminated ligands) nanocrystals using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Incubate for 15-30 minutes at room temperature.

  • Remove excess EDC/NHS by centrifugation and washing.

  • Add the antibody solution to the activated nanocrystals in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a blocking agent like hydroxylamine (B1172632) or Tris buffer.

  • Purify the antibody-nanocrystal conjugates using size-exclusion chromatography or centrifugation to remove unbound antibodies.

Functionalization_Workflow cluster_coating Biocompatible Coating cluster_conjugation Targeted Functionalization cluster_applications Applications start Purified CsPbBr₃ NCs silica Silica Coating (TMOS, APTES) start->silica peg PEGylation (Ligand Exchange) start->peg antibody Antibody Conjugation (EDC/NHS) silica->antibody peg->antibody imaging Targeted Bioimaging antibody->imaging delivery Drug Delivery antibody->delivery

Caption: Workflow for the surface functionalization of CsPbBr₃ nanocrystals.

Conclusion

The hot-injection synthesis method provides a reliable route to produce high-quality CsPbBr₃ nanocrystals with excellent optical properties. Through subsequent surface functionalization, these nanocrystals can be adapted for a range of biomedical applications, offering exciting new possibilities for researchers and professionals in the field of drug development. The protocols and data presented in this document serve as a comprehensive guide for the synthesis, purification, and functionalization of these promising nanomaterials. Careful consideration of biocompatibility and toxicity will be paramount as research in this area progresses towards clinical applications.

References

Solution-Based Synthesis of Cesium Tribromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solution-based synthesis of Cesium Tribromide (CsBr₃). Two primary synthesis methodologies are presented: the direct reaction of Cesium Bromide with elemental Bromine and a hydrothermal synthesis route. These protocols are designed to be replicable in a standard laboratory setting. Additionally, this guide includes a summary of the key physicochemical properties of this compound and a protocol for its purification via recrystallization.

Introduction

This compound (CsBr₃) is an inorganic compound that exists as a charge-transfer complex between a cesium cation (Cs⁺) and a tribromide anion (Br₃⁻). It typically appears as orange to dark red crystals and is of interest for various applications in synthetic chemistry and materials science. Unlike the more extensively studied cesium lead tribromide (CsPbBr₃) perovskites, CsBr₃ does not contain lead, making it a potentially valuable compound in research areas where the toxicity of lead is a concern.

This document outlines two reliable solution-based methods for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Formula CsBr₃[1]
Molar Mass 372.617 g/mol [2]
Appearance Orange solid, Dark red crystals[2]
Crystal System Orthorhombic[2]
Space Group Pnma[2]
Melting Point Decomposes upon meltingN/A
Solubility Soluble in aqueous solutions with excess bromine. Decomposes in pure water.[2]

Synthesis Protocols

Two primary methods for the solution-based synthesis of this compound are detailed below.

Method 1: Direct Reaction of Cesium Bromide and Bromine

This method involves the direct reaction of Cesium Bromide with liquid Bromine in an aqueous solution. The excess bromine helps to stabilize the tribromide ion in solution, allowing for the crystallization of CsBr₃.

Experimental Workflow:

Synthesis_Method_1 cluster_prep Preparation cluster_reaction Reaction cluster_crystallization Crystallization & Isolation A Prepare saturated CsBr solution B Add excess liquid Bromine A->B Step 1 C Stir at room temperature B->C Step 2 D Slow evaporation C->D Step 3 E Filter crystals D->E Step 4 F Wash with cold solvent E->F Step 5 G Dry under vacuum F->G Step 6

Caption: Workflow for the synthesis of CsBr₃ via direct reaction.

Materials:

ReagentFormulaPurity
Cesium BromideCsBr≥ 99.9%
BromineBr₂≥ 99.5%
Deionized WaterH₂OHigh Purity

Protocol:

  • Prepare a concentrated aqueous solution of Cesium Bromide (CsBr).

  • In a well-ventilated fume hood, carefully add a molar excess of liquid Bromine (Br₂) to the CsBr solution. The solution should turn a deep reddish-brown.

  • Stir the solution at room temperature until the bromine has fully reacted with the bromide ions to form tribromide ions.

  • Allow the solution to slowly evaporate in the fume hood. As the solvent evaporates, dark red crystals of this compound will form.

  • Isolate the crystals by filtration.

  • Wash the crystals sparingly with a small amount of a cold, non-polar solvent in which CsBr₃ is insoluble to remove any residual bromine.

  • Dry the crystals under vacuum to obtain the final product.

Method 2: Hydrothermal Synthesis

This method avoids the use of free bromine by generating it in situ through the reaction of a bromide and a bromate (B103136) under acidic conditions.

Reaction Pathway:

Hydrothermal_Synthesis cluster_reactants Reactants cluster_reaction In-situ Bromine Generation cluster_product_formation Product Formation CsBr Cesium Bromide (CsBr) Reaction1 5CsBr + CsBrO3 + 6HBr → 6CsBr + 3Br2 + 3H2O CsBr->Reaction1 CsBrO3 Cesium Bromate (CsBrO3) CsBrO3->Reaction1 HBr Hydrobromic Acid (HBr) HBr->Reaction1 Reaction2 CsBr + Br2 → CsBr3 Reaction1->Reaction2

Caption: Reaction pathway for the hydrothermal synthesis of CsBr₃.

Materials:

ReagentFormulaPurity
Cesium BromideCsBr≥ 99.9%
Cesium BromateCsBrO₃≥ 99%
Hydrobromic AcidHBr48% aqueous solution
Deionized WaterH₂OHigh Purity

Protocol:

  • In a Teflon-lined stainless-steel autoclave, combine stoichiometric amounts of Cesium Bromide (CsBr), Cesium Bromate (CsBrO₃), and a slight excess of hydrobromic acid (HBr).

  • Add a minimal amount of deionized water to dissolve the reactants.

  • Seal the autoclave and heat it to a temperature between 120-180 °C for 24-48 hours. The exact temperature and time may need to be optimized depending on the desired crystal size and yield.

  • Allow the autoclave to cool slowly to room temperature.

  • Open the autoclave in a fume hood and collect the resulting crystals.

  • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Purification Protocol: Recrystallization

For applications requiring high-purity this compound, recrystallization can be performed.

Workflow for Recrystallization:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying A Dissolve crude CsBr3 in minimal hot solvent (e.g., aqueous HBr with Br2) B Slowly cool the solution A->B Step 1 C Crystals precipitate B->C Step 2 D Filter the crystals C->D Step 3 E Wash with cold solvent D->E Step 4 F Dry under vacuum E->F Step 5

Caption: General workflow for the recrystallization of CsBr₃.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A good solvent system is a concentrated aqueous solution of hydrobromic acid containing a small amount of elemental bromine to prevent the decomposition of the tribromide ion.

  • Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote maximum crystal formation.

  • Isolate the purified crystals by filtration.

  • Wash the crystals with a small amount of a cold, appropriate solvent.

  • Dry the purified crystals under vacuum.

Safety Precautions

  • Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. All manipulations involving liquid bromine must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrobromic Acid (HBr): is a strong, corrosive acid. Handle with care and appropriate PPE.

  • Hydrothermal Synthesis: involves high temperatures and pressures. Use a properly rated and maintained autoclave and follow all manufacturer's safety guidelines.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The user is solely responsible for any risks associated with the implementation of these procedures.

References

Application Notes and Protocols for the Characterization of Cesium Tribromide (CsPbBr₃) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cesium lead bromide (CsPbBr₃) perovskite nanoparticles, often referred to as quantum dots, have garnered significant attention due to their exceptional optoelectronic properties. These properties include high photoluminescence quantum yields (PLQYs), tunable bandgaps, and narrow emission linewidths.[1][2] These characteristics make them highly promising materials for a wide range of applications, including in light-emitting diodes (LEDs), solar cells, and bio-imaging. A thorough characterization of their structural, morphological, and optical properties is crucial for understanding their behavior, ensuring reproducibility, and optimizing their performance in various applications.

This document provides detailed application notes and experimental protocols for the key techniques used to characterize CsPbBr₃ nanoparticles.

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of CsPbBr₃ nanoparticles. The diffraction pattern is a unique "fingerprint" of the crystalline material.[3] For CsPbBr₃, XRD can distinguish between the cubic, tetragonal, and orthorhombic phases that can exist at different temperatures or as a result of quantum confinement effects in nanocrystals.[4]

Experimental Protocol: Powder X-ray Diffraction (XRD)
  • Sample Preparation:

    • Prepare a concentrated solution of CsPbBr₃ nanoparticles in a suitable solvent (e.g., toluene (B28343) or hexane).

    • Drop-cast the nanoparticle solution onto a low-background substrate, such as a zero-diffraction silicon wafer.

    • Allow the solvent to evaporate completely in a vacuum oven or under a gentle stream of inert gas to form a thin film.[5]

  • Instrument Setup:

    • Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the generator voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

    • Configure the instrument for a Bragg-Brentano θ-2θ scan.

  • Data Acquisition:

    • Scan a 2θ range typically from 10° to 60°.

    • Use a step size of 0.02° and a scan speed of 1-2°/minute for good resolution.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions and relative intensities to standard diffraction patterns for CsPbBr₃ (e.g., from the Joint Committee on Powder Diffraction Standards - JCPDS database). The cubic phase of CsPbBr₃ is often indexed to JCPDS file number 54-0752.[6]

    • Determine the crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Expected Data
ParameterTypical Value RangeReference
Crystal PhaseOrthorhombic or Cubic[4][7]
Lattice Parameters (Orthorhombic)a ≈ 8.2 Å, b ≈ 11.7 Å, c ≈ 8.2 Å[8]
Prominent Diffraction Peaks (2θ)~15°, ~21°, ~30.5°[9]
Crystallite Size5 - 20 nm[10][11]

Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start CsPbBr3 Nanoparticle Solution prep1 Drop-cast onto Si wafer start->prep1 prep2 Solvent Evaporation prep1->prep2 acq1 Mount Sample in Diffractometer prep2->acq1 acq2 Perform θ-2θ Scan acq1->acq2 analysis1 Identify Peak Positions and Intensities acq2->analysis1 analysis2 Compare to Standard Database (JCPDS) analysis1->analysis2 analysis3 Calculate Crystallite Size (Scherrer Equation) analysis1->analysis3 end Results: Phase, Size analysis2->end analysis3->end TEM_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dilute CsPbBr3 Nanoparticle Solution prep1 Drop-cast onto TEM Grid start->prep1 prep2 Solvent Evaporation prep1->prep2 acq1 Load Grid into TEM prep2->acq1 acq2 Acquire Low and High Magnification Images acq1->acq2 acq3 Acquire HRTEM Images acq2->acq3 analysis1 Measure Nanoparticle Size Distribution acq3->analysis1 analysis2 Analyze Nanoparticle Shape analysis1->analysis2 analysis3 Measure Lattice Fringe Spacing analysis2->analysis3 end Results: Size, Shape, Crystallinity analysis3->end Optical_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_pl PL Spectroscopy start Dilute CsPbBr3 Nanoparticle Solution prep1 Place in Quartz Cuvette start->prep1 uvvis1 Acquire Absorption Spectrum prep1->uvvis1 pl1 Acquire Emission Spectrum prep1->pl1 uvvis2 Determine Absorption Peak and Bandgap uvvis1->uvvis2 end Results: Absorption, Emission, Bandgap, PLQY uvvis2->end pl2 Determine Emission Peak and FWHM pl1->pl2 pl3 Measure PLQY (Integrating Sphere) pl1->pl3 pl2->end pl3->end DLS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dilute CsPbBr3 Nanoparticle Solution prep1 Filter Solution into DLS Cuvette start->prep1 acq1 Place Cuvette in DLS Instrument prep1->acq1 acq2 Equilibrate Temperature acq1->acq2 acq3 Perform Measurement acq2->acq3 analysis1 Calculate Hydrodynamic Diameter acq3->analysis1 analysis2 Determine Polydispersity Index (PDI) analysis1->analysis2 end Results: Size Distribution, PDI analysis2->end

References

Cesium Tribromide: A Potential Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cesium tribromide (CsBr₃) is a crystalline solid that serves as a stable and manageable source of bromine.[1][2] While its application in organic synthesis is not as extensively documented as other common oxidizing agents, the reactivity of the tribromide ion (Br₃⁻) suggests its potential utility in a range of oxidative transformations. The tribromide ion is the active oxidizing species in more commonly used reagents like tetrabutylammonium (B224687) tribromide (TBATB), which has been successfully employed in the oxidation of various functional groups.[3] This document outlines potential applications, hypothetical protocols, and comparative data for the use of this compound as an oxidizing agent in organic synthesis, providing a foundational guide for researchers exploring its synthetic utility.

Principle of Operation

This compound acts as an oxidizing agent through the electrophilic nature of the tribromide ion. In solution, an equilibrium exists between the tribromide ion, bromide ion, and molecular bromine. The reactivity of CsBr₃ is therefore analogous to that of molecular bromine, but with the advantage of being a solid, which can offer improved handling and stoichiometry control. The general mechanism involves the transfer of a positive bromine equivalent to the substrate, leading to oxidation.

Potential Applications in Organic Synthesis

Based on the known reactivity of tribromide ions, this compound is a promising candidate for several key oxidative transformations in organic synthesis, including:

  • Oxidation of Alcohols: Primary and secondary alcohols can potentially be oxidized to aldehydes and ketones, respectively.

  • Oxidation of Phenols: Phenols may be oxidized to quinones.

  • Oxidative Bromination: In addition to direct oxidation, CsBr₃ can serve as a reagent for oxidative bromination of electron-rich aromatic compounds and activated C-H bonds.

The following sections provide detailed, hypothetical protocols for these potential applications. It is crucial to note that these protocols are illustrative and require experimental validation.

Application Note 1: Oxidation of Secondary Alcohols to Ketones

Objective: To explore the efficacy of this compound in the oxidation of secondary alcohols to their corresponding ketones. This protocol is based on the general reactivity of tribromide reagents.

Hypothetical Experimental Protocol
  • Reaction Setup: To a solution of a secondary alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758), 10 mL) in a round-bottom flask, add this compound (1.2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the oxidation of various secondary alcohols to ketones using this compound. This data is for illustrative purposes only and has not been experimentally verified.

EntrySubstrate (Secondary Alcohol)Product (Ketone)Reaction Time (h)Hypothetical Yield (%)
12-Butanol2-Butanone685
2CyclohexanolCyclohexanone592
3BenzhydrolBenzophenone495
41-PhenylethanolAcetophenone788

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Secondary Alcohol in Dichloromethane B Add this compound A->B 1.0 mmol substrate 1.2 mmol CsBr3 C Stir at Room Temperature B->C D Monitor by TLC C->D E Quench with Na2S2O3 (aq) D->E Upon Completion F Separate Layers E->F G Extract Aqueous Layer with Dichloromethane F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Column Chromatography I->J K K J->K Isolated Product

Caption: Workflow for the oxidation of secondary alcohols.

Application Note 2: Oxidation of Phenols to Quinones

Objective: To investigate the potential of this compound for the oxidation of phenols and substituted phenols to the corresponding quinones.

Hypothetical Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, dissolve the phenol (B47542) (1.0 mmol) in a mixture of acetonitrile (B52724) and water (3:1, 10 mL).

  • Reagent Addition: Add this compound (2.2 mmol) portion-wise to the stirred solution over 15 minutes.

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Hypothetical Quantitative Data

The following table presents hypothetical results for the oxidation of various phenols using this compound. This data is for illustrative purposes only and has not been experimentally verified.

EntrySubstrate (Phenol)Product (Quinone)Reaction Time (h)Hypothetical Yield (%)
1Phenol1,4-Benzoquinone470
22-Methylphenol2-Methyl-1,4-benzoquinone378
32,6-Dimethylphenol2,6-Dimethyl-1,4-benzoquinone585
4Hydroquinone1,4-Benzoquinone295

Signaling Pathway Diagram

G Phenol Phenol Intermediate Phenoxy Radical/ Brominated Intermediate Phenol->Intermediate Oxidation CsBr3 CsBr3 CsBr3->Intermediate Quinone Quinone Intermediate->Quinone Further Oxidation

Caption: Proposed pathway for phenol oxidation.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a source of bromine and should be treated as a corrosive and oxidizing agent. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

While dedicated studies on the use of this compound as a primary oxidizing agent in organic synthesis are limited, its chemical nature suggests it holds promise as a valuable reagent. The hypothetical protocols and data presented herein provide a starting point for researchers to explore its potential in the oxidation of alcohols and phenols, and in oxidative bromination reactions. Further experimental investigation is necessary to fully elucidate its synthetic scope, efficiency, and selectivity.

References

Cesium Tribromide: A Solid Alternative for Bromine Storage and Transport

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium tribromide (CsBr₃) is a stable, crystalline solid that serves as a convenient and safer alternative to handling liquid bromine. As a polyhalide, it contains the tribromide anion (Br₃⁻), which allows for the controlled release of molecular bromine (Br₂) upon decomposition. This property makes this compound a valuable reagent for various applications in research and development, particularly in organic synthesis and drug development, where precise and safe handling of bromine is crucial.

This compound is an orange to dark red crystalline solid that is relatively stable in air but decomposes in the presence of water to release bromine.[1] This reactivity profile allows for its use as a solid source of bromine that can be activated under specific conditions.

Quantitative Data

The key quantitative properties of this compound related to its function as a bromine storage and transport material are summarized in the table below.

PropertyValueReference
Molecular Formula CsBr₃N/A
Molar Mass 372.62 g/mol N/A
Appearance Orange to dark red crystalline solid[2]
Bromine Content (by mass) ~42.89%[1]
Melting Point Decomposes[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (CsBr₃)

This protocol describes a common method for the laboratory-scale synthesis of this compound from cesium bromide and liquid bromine.[1]

Materials:

  • Cesium bromide (CsBr), finely powdered

  • Liquid bromine (Br₂)

  • Glass reaction vessel with a stirrer

  • Heating mantle or oil bath

  • Fume hood

Procedure:

  • In a well-ventilated fume hood, add finely powdered cesium bromide to a glass reaction vessel.

  • Carefully add liquid bromine to the cesium bromide with continuous stirring. A stoichiometric amount or a slight excess of bromine can be used.

  • Gently heat the mixture while stirring. The exact temperature and time will depend on the scale of the reaction, but gentle warming is typically sufficient to initiate the reaction.

  • Continue heating until the excess bromine has been driven off, and a solid orange to dark red product is obtained.

  • Allow the reaction vessel to cool to room temperature.

  • The resulting this compound should be stored in a tightly sealed container to protect it from moisture.

Protocol 2: Controlled Release of Bromine via Hydrolysis

This protocol details the release of bromine from this compound through decomposition in water.[1]

Materials:

  • This compound (CsBr₃)

  • Deionized water

  • Reaction flask

  • Stir plate and stir bar

Procedure:

  • Add a known quantity of this compound to a reaction flask.

  • Slowly add deionized water to the flask while stirring. The this compound will dissolve and decompose, releasing bromine, which is visible as a reddish-brown color in the solution.

  • The concentration of the resulting bromine solution can be controlled by adjusting the amount of water added. More concentrated solutions will exhibit a more intense color and a higher vapor pressure of bromine.

  • The aqueous bromine solution can then be used for subsequent chemical reactions.

Protocol 3: Quantitative Analysis of Bromine Release

This protocol outlines a general method for the quantitative determination of released bromine using titration.[2]

Materials:

  • Aqueous bromine solution from Protocol 2

  • Potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Burette, flasks, and other standard titration equipment

Procedure:

  • Take a known volume of the aqueous bromine solution.

  • Add an excess of potassium iodide solution. The bromine will react with the iodide to form iodine, which appears as a yellow to brown color.

    • Br₂ + 2I⁻ → 2Br⁻ + I₂

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow color.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.

  • Record the volume of sodium thiosulfate solution used and calculate the amount of bromine released from the this compound.

Visualizations

Synthesis_Workflow CsBr Cesium Bromide (powder) Reaction Reaction Vessel CsBr->Reaction Br2 Liquid Bromine Br2->Reaction Heating Gentle Heating Reaction->Heating Cooling Cooling Heating->Cooling CsBr3 This compound (solid) Cooling->CsBr3

Synthesis of this compound

Bromine_Release_Workflow CsBr3 This compound (solid) Decomposition Decomposition in Solution CsBr3->Decomposition Water Water Water->Decomposition Br2_aq Aqueous Bromine (Br₂) Decomposition->Br2_aq CsBr_aq Aqueous Cesium Bromide (CsBr) Decomposition->CsBr_aq

Controlled Release of Bromine

Application_Pathway cluster_storage Bromine Storage & Transport cluster_release Controlled Release cluster_application Application CsBr3 This compound (CsBr₃) Solid, stable Release Decomposition (e.g., with water) CsBr3->Release Bromination Bromination Reactions Release->Bromination Pharma Pharmaceutical Synthesis Bromination->Pharma Research General Research Bromination->Research

Application Pathway of this compound

References

Application Notes and Protocols: Cesium Lead Tribromide for Radiation Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium lead tribromide (CsPbBr₃) has emerged as a highly promising semiconductor material for room-temperature radiation detection, positioning it as a potential next-generation alternative to conventional materials like Cadmium Zinc Telluride (CZT).[1][2][3][4] Its attractive properties include a wide bandgap, high atomic number for efficient radiation stopping power, and excellent charge transport characteristics.[5] This combination allows for the fabrication of detectors with high energy resolution and operational stability.[1] Applications for CsPbBr₃ detectors are expanding and include medical imaging, homeland security, and industrial non-destructive testing.[6][7]

These application notes provide a comprehensive overview of CsPbBr₃ for radiation detection, including its material properties, synthesis protocols, device fabrication, and performance characteristics.

Material Properties and Performance

CsPbBr₃ possesses a unique combination of properties that make it suitable for radiation detection. It has a high density and large effective atomic number, leading to a high attenuation coefficient for X-rays and gamma rays.[5][8] The material also exhibits a large mobility-lifetime (μτ) product for both holes and electrons, which is crucial for efficient charge collection.[9][10] Notably, the hole transport properties in CsPbBr₃ are often superior, contributing significantly to its high performance.[11]

Performance Data

The performance of CsPbBr₃ detectors is critically dependent on the crystal quality and device architecture. The following tables summarize key performance metrics from various studies.

Table 1: Energy Resolution of CsPbBr₃ Detectors for Various Radiation Sources

Radiation SourceEnergy (keV)Energy Resolution (FWHM)Crystal Growth MethodElectrode ConfigurationReference
¹³⁷Cs6621.4%BridgmanPixelated[6][11][12]
¹³⁷Cs6622.0%BridgmanPlanar[2][3]
¹³⁷Cs66211.47%Not SpecifiedQuasi-hemispherical[13][14]
⁵⁷Co1223.2%BridgmanPlanar[6]
⁵⁷Co12213.1%Solution-GrownPlanar[5]
²⁴¹Am59.511.76%Not SpecifiedQuasi-hemispherical[13][14]
²⁴¹Am59.514.96%Inverse TemperatureGuard Ring[15]
²⁴¹Am59.528.3%Solution-GrownPlanar[5]

Table 2: Charge Transport Properties of CsPbBr₃

PropertyValueCrystal Growth MethodReference
Hole Mobility-Lifetime Product (μτh)8 x 10⁻³ cm²/VBridgman[6][11]
Hole Mobility-Lifetime Product (μτh)1.7 x 10⁻² cm²/VBridgman[2][3]
Electron Mobility-Lifetime Product (μτe)~1.03 x 10⁻³ cm²/VBridgman[10][16]
Hole Mobility (μh)24 - 52 cm²/V·sBridgman[6]
Electron Mobility (μe)~27 cm²/V·sBridgman[10][16]
Hole Lifetime (τh)up to 296 µsBridgman[6][11]
Resistivity> 1 x 10¹⁰ Ω·cmBridgman[3]
Resistivity2.5 x 10¹⁰ Ω·cmInverse Temperature[15]

Experimental Protocols

Protocol 1: Synthesis of CsPbBr₃ Single Crystals via the Bridgman Method

The Bridgman method is a widely used technique to grow large, high-quality single crystals of CsPbBr₃ from a melt.[17][18][19]

Materials:

  • High-purity CsBr and PbBr₂ precursors (99.999%)[3]

  • Quartz ampoule

  • Vacuum sealing system

  • Vertical Bridgman furnace with multiple temperature zones[20]

Procedure:

  • Precursor Preparation: Stoichiometric amounts of CsBr and PbBr₂ are thoroughly mixed.

  • Ampoule Sealing: The mixture is loaded into a quartz ampoule, which is then evacuated to a high vacuum (e.g., 10⁻⁴ mbar) and sealed.[20]

  • Crystal Growth:

    • The sealed ampoule is placed in a vertical Bridgman furnace.

    • The material is heated above its melting point to form a homogeneous melt.

    • The ampoule is then slowly lowered through a temperature gradient. A typical temperature gradient is around 10-20 °C/cm.[17][21]

    • A slow translation speed (e.g., 0.5-1.0 mm/h) is crucial for growing high-quality crystals.[21]

  • Cooling: After the entire melt has solidified, the crystal is slowly cooled to room temperature to prevent cracking. A cooling rate of around 10°C/h is often used, with a slower rate (e.g., 1°C/h) near phase transition temperatures.[21]

Diagram: Bridgman Crystal Growth Workflow

Bridgman_Growth cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Growth start Start mix Mix CsBr and PbBr₂ start->mix load Load into Quartz Ampoule mix->load seal Evacuate and Seal Ampoule load->seal melt Melt in Bridgman Furnace seal->melt lower Slowly Lower Through Temperature Gradient melt->lower solidify Directional Solidification lower->solidify cool Controlled Cooling solidify->cool extract Extract Crystal Ingot cool->extract end_node End extract->end_node

Caption: Workflow for CsPbBr₃ single crystal growth using the Bridgman method.

Protocol 2: Fabrication of a Planar CsPbBr₃ Radiation Detector

This protocol describes the fabrication of a simple planar detector, which is a common device architecture for initial material characterization.

Materials:

  • High-quality CsPbBr₃ single crystal wafer

  • Lapping and polishing materials (e.g., silicon carbide paper, diamond paste)

  • Solvents for cleaning (e.g., acetone (B3395972), isopropanol)

  • Metal contacts (e.g., Gold (Au), Eutectic Gallium-Indium (EGaIn))[6]

  • Thermal evaporator or sputtering system for metal deposition

  • Conductive paste or wire bonding equipment

Procedure:

  • Wafer Preparation:

    • A wafer of desired thickness is cut from the CsPbBr₃ crystal ingot.

    • The wafer is mechanically lapped and polished to achieve smooth, parallel surfaces.

  • Cleaning: The polished wafer is sequentially cleaned in an ultrasonic bath with solvents like acetone and isopropanol (B130326) to remove any surface contaminants.

  • Electrode Deposition:

    • Metal electrodes are deposited on opposite faces of the CsPbBr₃ wafer.

    • For the anode, a high work function metal like gold (Au) is often deposited via thermal evaporation or sputtering.

    • For the cathode, a low work function contact like EGaIn can be applied.[6] Asymmetric electrodes can help in achieving low dark currents.[6]

  • Wire Connection: Electrical contacts are made to the electrodes using conductive paste or wire bonding.

  • Encapsulation (Optional but Recommended): To improve long-term stability, the detector can be encapsulated in a suitable material to protect it from environmental factors.[6][12]

Diagram: Detector Fabrication Workflow

Detector_Fabrication start Start: CsPbBr₃ Crystal cut Cut Wafer start->cut polish Lap and Polish Surfaces cut->polish clean Solvent Cleaning polish->clean deposit Deposit Metal Electrodes (e.g., Au, EGaIn) clean->deposit contact Attach Electrical Contacts deposit->contact encapsulate Encapsulate Device contact->encapsulate end_node Finished Detector encapsulate->end_node

Caption: Step-by-step workflow for fabricating a planar CsPbBr₃ radiation detector.

Mechanism of Radiation Detection

The detection of ionizing radiation in a CsPbBr₃ semiconductor detector involves several key steps.

  • Interaction: Incident radiation (e.g., a gamma-ray photon) interacts with the CsPbBr₃ crystal, primarily through photoelectric absorption, Compton scattering, or pair production, depending on the radiation energy.

  • Charge Carrier Generation: The energy deposited from the interaction creates a cloud of electron-hole pairs within the crystal. The average energy required to create an electron-hole pair is a fundamental property of the material.

  • Charge Transport: An externally applied electric field across the detector causes the generated electrons and holes to drift towards the anode and cathode, respectively.

  • Signal Induction: The movement of these charge carriers induces a current in the external circuit.

  • Pulse Processing: This current pulse is then amplified and shaped by readout electronics. The amplitude of the pulse is proportional to the energy of the incident radiation, allowing for spectroscopic analysis.

Diagram: Radiation Detection Signaling Pathway

Detection_Mechanism cluster_detector CsPbBr₃ Crystal cluster_electronics External Circuit interaction Interaction generation e⁻-h⁺ Pair Generation interaction->generation Energy Deposition transport Charge Transport generation->transport Applied Electric Field signal Signal Induction transport->signal processing Pulse Processing & Amplification signal->processing output Energy Spectrum processing->output radiation Incident Radiation radiation->interaction

Caption: The process of radiation detection in a CsPbBr₃ semiconductor detector.

Stability and Outlook

CsPbBr₃ detectors have demonstrated excellent operational stability, with some encapsulated devices showing uniform response for over 18 months.[6][12] They can also operate over a wide temperature range, from approximately 2°C to 70°C, outperforming CZT detectors which can fail at temperatures above 50°C.[6]

The ongoing research and development in material purification, crystal growth, and device design are continuously improving the performance of CsPbBr₃ detectors.[17] With their cost-effective fabrication potential and superior performance metrics, CsPbBr₃-based detectors are poised to make a significant impact in various fields requiring high-performance radiation detection.[1][17] Further studies focusing on understanding and mitigating defects are expected to unlock the full potential of this remarkable material.[17]

References

Application Notes and Protocols for Cesium Bromide in Wide-Band Spectrophotometers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cesium Bromide (CsBr) is an inorganic ionic compound with excellent optical properties, making it a valuable material for components in wide-band spectrophotometers.[5] Its broad transmission range, extending from the ultraviolet (UV) to the far-infrared (IR) regions, allows for the analysis of a wide variety of samples.[3][4] These application notes provide an overview of the properties of CsBr, its applications in spectrophotometry, and a general protocol for its use.

Optical and Physical Properties of Cesium Bromide (CsBr)

Cesium Bromide is a soft, pliable material that is slightly more adaptable to optical work than Cesium Iodide (CsI).[3] It is often utilized as a beamsplitter component in wide-band spectrophotometers.[3][5][6] Key properties of CsBr are summarized in the tables below.

Optical Properties
PropertyValueReferences
Transmission Range0.25 to 40 µm[3][4]
Refractive Index at 11 µm1.6612[3]
Refractive Index at 0.589 µm (Sodium D-line)1.6984[7]
Abbe Number34.11[8]
Physical and Thermal Properties
PropertyValueReferences
Chemical FormulaCsBr[5]
Molecular Weight212.81 g/mol [5]
Density4.44 g/cm³ at 25 °C[7]
Melting Point636 °C[7]
Thermal Conductivity0.9 W/m-K[4]
Specific Heat Capacity270 J/kg-K[4]
Solubility in Water55 g/100 mL at 20 °C[7]
Crystal StructureCubic (CsCl structure)[5][7]

Applications in Wide-Band Spectrophotometry

The primary application of Cesium Bromide in spectrophotometry stems from its wide transmission range, which covers the UV, visible, and a significant portion of the infrared spectrum.[3][4] This makes it an ideal material for optical components such as prisms and beamsplitters in instruments designed for broad-spectrum analysis.[3][5][9]

In the deep infrared region, CsBr prisms offer high optical quality and resolution, making it possible to obtain sharp images at the spectrometer's second slit.[9][10] This allows for the detailed analysis of molecular vibrations and rotational lines, which is crucial in various fields, including materials science and drug development.[9][11] For instance, the high resolution of a CsBr prism can resolve the P, Q, and R branches of gas-phase molecular spectra.[9][10]

Experimental Protocol: General Spectrophotometric Analysis

This protocol outlines the general steps for performing a spectrophotometric analysis using an instrument equipped with Cesium Bromide optical components.

Instrument Preparation and Calibration
  • Power On and Warm-up: Turn on the spectrophotometer and the light source. Allow the instrument to warm up for the manufacturer-recommended time to ensure stable readings.

  • Wavelength Calibration: If required, perform a wavelength calibration using a certified reference material, such as a holmium oxide filter.[12] This ensures the accuracy of the wavelength scale.

  • Set Measurement Parameters: Select the desired wavelength range, slit width (bandwidth), and scanning speed. A smaller bandwidth generally provides higher resolution but may increase noise due to reduced light throughput.[13]

  • Blank Measurement: Fill a clean cuvette with the blank solution (the solvent used to dissolve the sample). Place the cuvette in the sample holder and record a blank spectrum. This will be subtracted from the sample spectrum to correct for absorbance from the solvent and the cuvette.[14]

Sample Preparation and Measurement
  • Sample Preparation: Prepare the sample by dissolving it in a suitable solvent that is transparent in the desired wavelength range. Ensure the sample concentration is within the linear range of the instrument's detector.

  • Cuvette Handling: Use a cuvette made of a material appropriate for the wavelength range (e.g., quartz for UV, glass or plastic for visible, and IR-transparent materials like NaCl or KBr for infrared). Clean the cuvette thoroughly and handle it only by the frosted sides to avoid fingerprints on the optical surfaces.[14]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and initiate the scan.

  • Data Acquisition: The spectrophotometer will measure the absorbance or transmittance of the sample as a function of wavelength. Save the resulting spectrum.

Data Analysis
  • Data Processing: The instrument's software will automatically subtract the blank spectrum from the sample spectrum.

  • Peak Analysis: Identify and analyze the absorption peaks in the spectrum. The position of the peaks provides qualitative information about the sample's chemical structure, while the intensity of the peaks can be used for quantitative analysis based on the Beer-Lambert law.

  • Concentration Determination: For quantitative analysis, create a calibration curve using standards of known concentrations. The absorbance of the unknown sample can then be used to determine its concentration from the calibration curve.[14]

Visualizations

Experimental Workflow for Spectrophotometric Analysis

Spectrophotometry_Workflow Figure 1. General workflow for spectrophotometric analysis. cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Instrument Warm-up & Calibration B Prepare Blank & Sample Solutions A->B Ready for solutions C Measure Blank Spectrum B->C Load blank D Measure Sample Spectrum C->D Load sample E Data Processing (Blank Subtraction) D->E Acquire data F Qualitative & Quantitative Analysis E->F Process spectrum Spectrophotometer_Components Figure 2. Simplified logic of spectrophotometer components. LightSource Wide-Band Light Source Monochromator Monochromator (e.g., with CsBr Prism) LightSource->Monochromator Polychromatic Light Sample Sample Holder (Cuvette) Monochromator->Sample Monochromatic Light Detector Detector Sample->Detector Transmitted Light SignalProcessor Signal Processor & Readout Detector->SignalProcessor Electrical Signal

References

Application Notes and Protocols for the Synthesis of Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Cesium Tribromide (CsBr₃), a compound of interest for various research applications. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the successful preparation of this inorganic compound.

I. Overview and Synthesis Methods

This compound is an inorganic compound with the chemical formula Cs⁺[Br₃]⁻. It is not a compound containing Cesium in a +3 oxidation state but rather an ionic compound consisting of a Cesium cation and a tribromide anion.[1] It typically appears as an orange solid or dark red crystals.[2]

Several methods for the synthesis of this compound have been reported:

  • Direct Reaction with Bromine: This method involves the direct reaction of Cesium bromide with liquid bromine. It is a straightforward approach suitable for laboratory-scale synthesis.

  • Crystallization from Aqueous Solution: this compound can be obtained by crystallization from a concentrated aqueous solution of Cesium bromide containing a large amount of bromine.[2]

  • Hydrothermal Synthesis: A hydrothermal reaction involving Cesium bromide, Cesium bromate, and hydrobromic acid can also be employed to generate this compound in situ.[2]

This document will provide a detailed protocol for the direct reaction method due to its simplicity and accessibility.

II. Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula CsBr₃
Molar Mass 372.617 g/mol
Appearance Orange solid or dark red crystals[2]
Melting Point 38 °C (decomposes)[2]
Crystal System Orthorhombic
Solubility Decomposes in water

Note: Reaction yield is not explicitly stated in the reviewed literature and will depend on the specific experimental conditions and scale.

III. Experimental Protocol: Direct Synthesis of this compound

This protocol details the synthesis of this compound from Cesium bromide and liquid bromine.[1]

A. Materials and Reagents

  • Cesium bromide (CsBr), finely powdered

  • Liquid bromine (Br₂)

  • Fume hood

  • Round-bottom flask

  • Heating mantle with stirrer

  • Schlenk line or inert gas (Argon or Nitrogen) supply (optional, for improved handling)

  • Glassware for filtration (e.g., Büchner funnel, filter paper)

  • Drying apparatus (e.g., vacuum desiccator)

B. Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. All manipulations involving liquid bromine must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Have a bromine spill kit and appropriate neutralizing agents (e.g., sodium thiosulfate (B1220275) solution) readily available.

C. Detailed Procedure

  • Preparation of Reactants:

    • Ensure the Cesium bromide is finely powdered to maximize the reaction surface area. If necessary, grind the CsBr in a mortar and pestle.

    • All glassware should be thoroughly dried before use to prevent unwanted side reactions.

  • Reaction Setup:

    • In a fume hood, add the finely powdered Cesium bromide to a round-bottom flask.

    • Carefully add liquid bromine to the flask containing the Cesium bromide. A slight excess of bromine is generally used to ensure complete reaction. The exact stoichiometry is a 1:1 molar ratio of CsBr to Br₂.

  • Reaction Conditions:

    • Gently heat the mixture using a heating mantle. The temperature should be controlled to avoid vigorous boiling of the bromine. A temperature range of 40-50 °C is typically sufficient.

    • Stir the reaction mixture continuously to ensure homogeneity.

    • The reaction progress can be monitored by the color change and the dissolution of the solid Cesium bromide.

  • Removal of Excess Bromine:

    • Once the reaction is complete (the solid CsBr has reacted), the excess bromine needs to be removed.

    • This can be achieved by gentle heating under a steady stream of inert gas (Argon or Nitrogen) or by applying a vacuum. Care must be taken not to sublime the product.

  • Isolation and Purification of the Product:

    • The resulting this compound product should be a solid.

    • If necessary, the product can be purified by washing with a small amount of a non-polar solvent in which CsBr₃ is insoluble, followed by filtration.

    • Dry the final product under vacuum to remove any residual solvent.

  • Storage:

    • This compound is sensitive to moisture and should be stored in a tightly sealed container in a desiccator.

IV. Visualizations

A. Experimental Workflow

experimental_workflow reactant_prep Reactant Preparation (Finely powdered CsBr) reaction Reaction (CsBr + liquid Br₂) reactant_prep->reaction heating Gentle Heating (40-50 °C with stirring) reaction->heating excess_br2_removal Removal of Excess Br₂ (Heating under inert gas or vacuum) heating->excess_br2_removal isolation Product Isolation (Filtration) excess_br2_removal->isolation purification Purification (Washing with non-polar solvent) isolation->purification drying Drying (Vacuum desiccator) purification->drying final_product Final Product (CsBr₃) drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

B. Logical Relationship of the Synthesis

synthesis_relationship cluster_reactants Reactants CsBr Cesium Bromide (CsBr) CsBr3 This compound (CsBr₃) CsBr->CsBr3 + Br2 Bromine (Br₂) Br2->CsBr3

Caption: Logical relationship of the reactants and product in the synthesis of this compound.

References

Application Notes and Protocols: Cesium Lead Tribromide Nanocrystals for Optical Cooling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium lead tribromide (CsPbBr₃) nanocrystals have emerged as a promising class of materials for solid-state optical cooling applications. This phenomenon, also known as laser cooling, is achieved through anti-Stokes photoluminescence (ASPL), a process where the material emits photons with higher energy than the absorbed photons, effectively removing thermal energy from the system. The unique optoelectronic properties of CsPbBr₃ nanocrystals, including their high photoluminescence quantum yield (PLQY) and strong electron-phonon coupling, make them particularly well-suited for this application.[1][2][3][4][5] These application notes provide a comprehensive overview of the principles, experimental protocols, and key data associated with the use of CsPbBr₃ nanocrystals for optical cooling.

Principle of Optical Cooling with CsPbBr₃ Nanocrystals

Optical cooling in CsPbBr₃ nanocrystals relies on the principle of anti-Stokes photoluminescence (ASPL).[1][2][4] In this process, a laser with an energy slightly lower than the bandgap of the nanocrystals excites the material. The energy deficit for electronic excitation is compensated by the absorption of phonons (lattice vibrations) from the nanocrystal, effectively cooling the material. The excited electron then relaxes and emits a photon with an energy corresponding to the bandgap, which is higher than the excitation photon energy. For net cooling to occur, this up-conversion process must be highly efficient, with a near-unity external quantum efficiency (EQE), to overcome any residual heating from non-radiative recombination.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data reported for CsPbBr₃ nanocrystals in the context of optical cooling.

PropertyValueConditionsReference
Photoluminescence Quantum Yield (PLQY)>96%---[9][10]
Emission Quantum Yield99.9%Room Temperature[11]
External Quantum Efficiency (EQE)~98.5 ± 4%After NH₄SCN treatment[7]
Urbach Energy16.6 meV---[12]
Nanocrystal Size5.0 nm - 9.2 nm---[13]
ExperimentObserved CoolingExcitation WavelengthExcitation Power/FluenceReference
Optical Cooling of Nanocrystal FilmΔT ≈ 25 °C532 nm CW300 W/cm²[6][7][8][14][15]
Optical Cooling of Nanocrystal FilmFinal Temperature ≈ -5 °C532 nm CW---[4][6]
Cooling of Silicon SubstrateFinal Temperature ≈ -1.7 °C532 nm CW---[4][6]
Photo-cooling of CsPbBr₃/Cs₄PbBr₆ microcrystalsΔT ≈ 9 K2.33 eV CW---[16]

Experimental Protocols

Protocol 1: Synthesis of CsPbBr₃ Nanocrystals via Hot-Injection Method

This protocol is adapted from the hot-injection method, a widely used technique for synthesizing high-quality perovskite nanocrystals.[7][17]

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Lead(II) bromide (PbBr₂)

  • Oleylamine (OAm)

  • Toluene (B28343)

  • Hexanes

Procedure:

  • Cesium Oleate (B1233923) Precursor Preparation:

    • In a three-neck flask, combine Cs₂CO₃, OA, and ODE.

    • Heat the mixture under vacuum at 120 °C for 1 hour to form cesium oleate.

    • Raise the temperature to 190 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Lead Bromide Precursor Preparation:

    • In a separate three-neck flask, dissolve PbBr₂ in a mixture of OAm and ODE.

    • Heat the mixture under vacuum at 120 °C for 1 hour.

    • Increase the temperature to 190 °C under an inert atmosphere.

  • Nanocrystal Formation:

    • Swiftly inject the hot cesium oleate solution into the lead bromide precursor solution.

    • Allow the reaction to proceed for a few seconds.

    • Cool the reaction mixture rapidly in an ice bath to quench the reaction.

  • Purification:

    • Add toluene to the crude solution and centrifuge to precipitate the nanocrystals.

    • Discard the supernatant and redisperse the nanocrystal pellet in hexanes.

    • Centrifuge again to remove any remaining unreacted precursors.

    • The purified CsPbBr₃ nanocrystals can be stored in an inert atmosphere.

Protocol 2: Sample Preparation for Optical Cooling Experiments

To observe significant cooling, the nanocrystals must be thermally isolated from the environment.[6][7]

Materials:

  • Purified CsPbBr₃ nanocrystal solution in toluene

  • Polystyrene

  • Quartz or silicon substrate

Procedure:

  • Prepare a solution of polystyrene in toluene (e.g., 5% w/v).

  • Mix the CsPbBr₃ nanocrystal solution with the polystyrene solution. The low concentration of nanocrystals helps to minimize interparticle coupling and reabsorption.[6]

  • Drop-cast the mixture onto a clean quartz or silicon substrate.

  • Allow the solvent to evaporate completely, forming a thin film of nanocrystals embedded in a polystyrene matrix.

  • Place the prepared sample in a vacuum chamber to further reduce thermal contact with the surroundings.

Protocol 3: Optical Cooling Measurement

This protocol describes a typical experimental setup for demonstrating and quantifying optical cooling.[6][16][18]

Equipment:

  • Continuous wave (CW) laser with a wavelength slightly below the bandgap of the CsPbBr₃ nanocrystals (e.g., 532 nm).

  • Optical components for focusing and directing the laser beam onto the sample.

  • A spectrometer for collecting the photoluminescence spectra.

  • A vacuum chamber with optical access.

  • A temperature measurement system (e.g., Raman thermometry of the substrate).

Procedure:

  • Mount the sample inside the vacuum chamber.

  • Evacuate the chamber to a high vacuum to ensure thermal isolation.

  • Align the laser beam to excite a small spot on the nanocrystal film.

  • Collect the anti-Stokes photoluminescence (ASPL) spectrum using the spectrometer. The intensity of the ASPL can be correlated with the temperature of the nanocrystals.

  • Simultaneously, monitor the temperature of the substrate using a non-contact method like Raman thermometry. The Stokes/anti-Stokes intensity ratio of a characteristic Raman peak of the substrate (e.g., silicon) can be used to determine its temperature.

  • Record the ASPL intensity and substrate temperature over time as the laser irradiates the sample to observe the cooling effect.

Visualizations

experimental_workflow Experimental Workflow for Optical Cooling cluster_synthesis Nanocrystal Synthesis cluster_preparation Sample Preparation cluster_measurement Optical Cooling Measurement synthesis CsPbBr3 Nanocrystal Synthesis (Hot-Injection) purification Purification synthesis->purification embedding Embed in Polystyrene purification->embedding deposition Deposit on Substrate embedding->deposition vacuum Place in Vacuum Chamber deposition->vacuum excitation Laser Excitation (e.g., 532 nm) vacuum->excitation detection Spectroscopic Detection (ASPL, Raman) excitation->detection

Caption: Experimental workflow for optical cooling.

optical_cooling_pathway Optical Cooling Signaling Pathway cluster_process Energy Transitions in CsPbBr3 Nanocrystal cluster_outcome Thermodynamic Outcome ground_state Ground State virtual_state Virtual State ground_state->virtual_state Photon Absorption (E_laser) excited_state Excited State (Band Edge) excited_state->ground_state Anti-Stokes Photoluminescence (E_emitted > E_laser) cooling Net Cooling of Nanocrystal virtual_state->excited_state Phonon Absorption (Heat from lattice)

Caption: Energy transitions in optical cooling.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium tribromide (CsBr₃) is an inorganic compound that serves as a stable, solid source of bromine. Its application in synthetic chemistry, particularly in bromination reactions, is of significant interest to researchers in drug development and materials science. The handling of gaseous or liquid bromine poses considerable safety risks due to its high toxicity and corrosivity. The in-situ generation of bromine for the synthesis of CsBr₃ circumvents these issues, offering a safer and more convenient alternative. This document provides detailed protocols for the hydrothermal synthesis of this compound, where bromine is generated in-situ from the reaction of cesium bromide (CsBr), cesium bromate (B103136) (CsBrO₃), and hydrobromic acid (HBr). This method, adapted from the solvothermal synthesis described by Lin et al. (2022), allows for the controlled, bromine-free synthesis of CsBr₃ crystals.[1][2][3]

Principle of the Method

The hydrothermal synthesis of this compound relies on the oxidation of bromide ions by bromate ions in an acidic aqueous environment. The overall reaction can be summarized as follows:

5 CsBr + CsBrO₃ + 6 HBr → 6 CsBr₃ + 3 H₂O

This reaction generates tribromide ions (Br₃⁻) in solution, which then crystallize with cesium ions (Cs⁺) to form solid this compound. The hydrothermal conditions (elevated temperature and pressure) facilitate the dissolution of reactants and promote the growth of well-defined crystals.

Experimental Protocols

Materials and Equipment:

  • Cesium bromide (CsBr, 99.9%)

  • Cesium bromate (CsBrO₃, 99.9%)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL capacity)

  • Laboratory oven or furnace with temperature control

  • Fume hood

  • Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)

  • Glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Precursor Preparation: In a typical synthesis, a stoichiometric mixture of cesium bromide and cesium bromate is used. For the synthesis of approximately 1 gram of CsBr₃, the following amounts can be used:

    • Cesium bromide (CsBr): 0.76 g (3.57 mmol)

    • Cesium bromate (CsBrO₃): 0.24 g (0.71 mmol)

  • Reaction Mixture:

    • Carefully weigh and transfer the cesium bromide and cesium bromate powders into the Teflon liner of the autoclave.

    • Under a fume hood, add 5 mL of 48% hydrobromic acid to the Teflon liner.

    • Add 5 mL of deionized water to the mixture.

    • Stir the mixture gently with a glass rod to ensure homogeneity.

  • Hydrothermal Reaction:

    • Seal the Teflon liner and place it inside the stainless steel autoclave.

    • Tighten the autoclave securely.

    • Place the autoclave in a preheated laboratory oven or furnace.

    • Heat the autoclave to 120 °C and maintain this temperature for 24 hours.

    • After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and pressurized.

  • Product Isolation and Purification:

    • Once the autoclave has cooled to room temperature, carefully open it in a fume hood.

    • Collect the resulting orange-red crystals of this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

    • Dry the crystals in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) or in a vacuum oven at a low temperature (e.g., 40 °C) for several hours.

  • Characterization:

    • The identity and purity of the synthesized this compound can be confirmed by techniques such as X-ray diffraction (XRD), Raman spectroscopy, and elemental analysis.

Data Presentation

Table 1: Reactant Quantities for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (g)Volume (mL)
Cesium Bromide (CsBr)212.813.570.76-
Cesium Bromate (CsBrO₃)330.810.710.24-
Hydrobromic Acid (48%)80.91--5
Deionized Water18.02--5

Table 2: Hydrothermal Synthesis Parameters

ParameterValue
Temperature120 °C
PressureAutogenous
Reaction Time24 hours
Cooling RateNatural Cooling

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic[2]
Space GroupPnma[2]
a (Å)10.158[2]
b (Å)6.452[2]
c (Å)9.558[2]
Formula Units (Z)4[2]

Mandatory Visualization

Hydrothermal_Synthesis_Workflow Workflow for Hydrothermal Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_isolation Product Isolation cluster_analysis Characterization reactants Weigh CsBr and CsBrO₃ autoclave Combine Reactants in Teflon Liner reactants->autoclave acid_water Measure HBr and Deionized Water acid_water->autoclave seal Seal Autoclave autoclave->seal heat Heat at 120°C for 24h seal->heat cool Cool to Room Temperature heat->cool filter Vacuum Filtration cool->filter wash Wash with Cold DI Water filter->wash dry Dry the Crystals wash->dry product This compound (CsBr₃) Crystals dry->product analysis XRD, Raman, etc. product->analysis

Hydrothermal Synthesis Workflow

Reaction_Mechanism In-Situ Bromine Generation and CsBr₃ Formation cluster_reactants Initial Reactants cluster_generation In-Situ Generation cluster_formation Product Formation CsBr CsBr reaction 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O CsBr->reaction tribromide Br₂ + Br⁻ ⇌ Br₃⁻ CsBr->tribromide CsBrO3 CsBrO₃ CsBrO3->reaction HBr HBr HBr->reaction reaction->tribromide crystallization Cs⁺ + Br₃⁻ → CsBr₃ (solid) tribromide->crystallization

Reaction Mechanism Diagram

References

Application Notes and Protocols: The Role of Cesium Tribromide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium tribromide (CsPbBr₃), a fully inorganic perovskite material, has emerged as a critical component in the development of next-generation perovskite solar cells (PSCs). Its intrinsic chemical and thermal stability addresses one of the most significant hurdles for the commercialization of perovskite-based photovoltaic technologies: long-term operational stability. Unlike their organic-inorganic hybrid counterparts, such as methylammonium (B1206745) lead bromide (MAPbBr₃), all-inorganic CsPbBr₃-based solar cells demonstrate superior resilience to environmental stressors like heat and humidity.[1][2] This document provides detailed application notes on the role of this compound in perovskite solar cells, comprehensive experimental protocols for device fabrication, and a comparative analysis of performance data.

The Role of this compound in Enhancing Perovskite Solar Cell Performance and Stability

The primary function of this compound in perovskite solar cells is to serve as a stable light-absorbing layer. The substitution of the volatile organic cation (e.g., methylammonium) with the inorganic cesium cation significantly enhances the material's thermal stability.[1][2] This improved stability is a key factor in prolonging the operational lifetime of the solar cell.

CsPbBr₃ can be utilized in two main ways:

  • As the primary perovskite absorber: In this configuration, a pure CsPbBr₃ film is responsible for light absorption and charge carrier generation. These all-inorganic devices are noted for their high open-circuit voltages (Voc) and excellent stability.

  • As an additive or in mixed-halide systems: CsPbBr₃ can be incorporated into other perovskite formulations, such as those based on formamidinium or methylammonium, to improve their stability and optoelectronic properties. The presence of bromide and cesium can help to stabilize the desired perovskite crystal phase and reduce defects.

The wide bandgap of CsPbBr₃ also makes it a suitable candidate for the top cell in tandem solar cell architectures, where it can be paired with a lower bandgap material to more efficiently capture the solar spectrum.

Data Presentation: Performance of CsPbBr₃-Based Perovskite Solar Cells

The performance of CsPbBr₃-based perovskite solar cells is highly dependent on the fabrication method and device architecture. The following tables summarize key performance metrics from various studies to provide a comparative overview.

Table 1: Performance of CsPbBr₃ Perovskite Solar Cells Fabricated by Different Methods

Fabrication MethodPower Conversion Efficiency (PCE)Open-Circuit Voltage (V_oc)Short-Circuit Current Density (J_sc) (mA/cm²)Fill Factor (FF)Reference
One-Step Solution Processing
Precursor Engineering (CsAc + MAAc)7.37%1.22 V7.40 mA/cm²0.841[3]
Gas-Flow Assisted2.5%---[4]
Two-Step/Multi-Step Solution Processing
Pre-crystallization Method8.62%1.351 V7.96 mA/cm²0.802[5]
Green Solvent (Water-based)7.65%---[2]
NH₄Ac Additive9.68%1.47 V8.81 mA/cm²0.75
Multi-step Spin Coating4.70%---[6]
Vapor Deposition
Single-Source Thermal Evaporation7.01%1.38 V--[7]
Double-Absorber Heterojunction6.53%---[8]
As an Additive
CsPbBr₃ Nanoparticles in MAPbI₃20.46%---[9]

Table 2: Stability Comparison of CsPbBr₃ vs. MAPbBr₃-based Perovskite Solar Cells

Perovskite MaterialStability Test ConditionsPerformance RetentionReference
CsPbBr₃ Stored in ambient air (20-30% RH) for 60 days without encapsulationRetained 93% of initial efficiency
CsPbBr₃ Stored in ambient air for 1000 hours without encapsulationRetained 94% of initial efficiency[5]
CsPbBr₃ Stored in ambient air (30-35% RH) for 1500 hoursNegligible decay[3]
MAPbBr₃ Under humid air and mild heating (363 K)Irreversibly modified[2][6]
CsPbBr₃ Under humid air and heating (up to 383 K)Remained unchanged[2][6]

Experimental Protocols

The following are detailed protocols for the fabrication of CsPbBr₃ perovskite solar cells based on common laboratory techniques.

Protocol 1: Two-Step Solution Processing for CsPbBr₃ Film Deposition

This method involves the sequential deposition of the precursor materials.

Materials and Reagents:

  • Lead(II) bromide (PbBr₂)

  • Cesium bromide (CsBr)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Carbon paste

  • Isopropanol (B130326) (IPA)

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Deposit a compact TiO₂ (c-TiO₂) layer and a mesoporous TiO₂ (mp-TiO₂) layer on the FTO substrates and sinter at high temperature.

  • PbBr₂ Layer Deposition:

    • Prepare a 1 M solution of PbBr₂ in DMF.

    • Spin-coat the PbBr₂ solution onto the prepared mp-TiO₂/c-TiO₂/FTO substrate at 2000 rpm for 30 seconds.

    • Anneal the substrate at 90°C for 30 minutes.

  • CsPbBr₃ Conversion:

    • Prepare a 0.07 M solution of CsBr in methanol.

    • Spin-coat the CsBr solution onto the PbBr₂ film at 2000 rpm for 30 seconds.

    • Anneal the film at 250°C for 5 minutes.

    • Repeat the CsBr spin-coating and annealing steps 4-5 times until the film turns a uniform orange-yellow color.

  • Device Completion:

    • Deposit a carbon-based hole transport layer and back contact.

Protocol 2: One-Step Solution Processing with Precursor Engineering

This method utilizes additives to improve the solubility and crystallization of the perovskite precursor.

Materials and Reagents:

  • Cesium acetate (B1210297) (CsAc)

  • Lead(II) bromide (PbBr₂)

  • Methylammonium acetate (MAAc) ionic liquid

  • Appropriate solvent (e.g., DMSO/DMF mixture)

  • Substrates with electron transport layer (e.g., SnO₂)

  • Hole transport material (e.g., Spiro-OMeTAD)

  • Metal for back contact (e.g., Gold)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1.0 M CsPbBr₃ precursor solution by dissolving stoichiometric amounts of CsAc and PbBr₂ in the chosen solvent.

    • Add a specific amount of MAAc ionic liquid to the solution to aid in crystallization control.

  • Perovskite Film Deposition:

    • Spin-coat the precursor solution onto the substrate in an inert atmosphere.

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to induce rapid crystallization.

  • Annealing:

    • Anneal the film on a hotplate at a specific temperature and duration (e.g., 100-150°C for 10-30 minutes) to promote grain growth and remove residual solvent.

  • Device Completion:

    • Deposit the hole transport layer and the metal back contact.

Visualizations

Device Architecture

G cluster_0 Typical CsPbBr₃ Perovskite Solar Cell Architecture cluster_1 Charge Flow Metal_Electrode Metal Back Contact (e.g., Au, Carbon) HTL Hole Transport Layer (HTL) HTL->Metal_Electrode Perovskite CsPbBr₃ Perovskite Absorber Layer Perovskite->HTL ETL Electron Transport Layer (ETL) (e.g., TiO₂, SnO₂) ETL->Perovskite TCO Transparent Conductive Oxide (TCO) (e.g., FTO) TCO->ETL Glass Glass Substrate Glass->TCO e_minus e⁻ h_plus h⁺ Light Sunlight G cluster_workflow Workflow for Two-Step Solution-Processed CsPbBr₃ Solar Cell start Start: Clean FTO Substrate step1 Deposit Electron Transport Layer (ETL) (e.g., TiO₂) start->step1 step3 Spin-Coat PbBr₂ Solution (2000 rpm, 30s) step1->step3 step2 Prepare 1M PbBr₂ in DMF Solution step2->step3 step4 Anneal PbBr₂ Film (90°C, 30 min) step3->step4 step6 Spin-Coat CsBr Solution (2000 rpm, 30s) step4->step6 step5 Prepare 0.07M CsBr in Methanol Solution step5->step6 step7 Anneal for CsPbBr₃ Conversion (250°C, 5 min) step6->step7 step8 Repeat CsBr Deposition & Annealing (4-5 cycles) step7->step8 step9 Deposit Hole Transport Layer (HTL) (e.g., Carbon Paste) step8->step9 step10 Deposit Back Contact step9->step10 end_node Finished Device step10->end_node

References

Application Notes and Protocols for Cesium-Based Scintillators in Gamma-Ray Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cesium Tribromide (CsBr₃): Extensive research into scientific literature and available data reveals no significant information on the use of this compound (CsBr₃) as a scintillator for gamma-ray detection. It is likely that the intended materials for this application are the more commonly researched and high-performing cesium-based compounds: Cesium Lead Bromide (CsPbBr₃) , a semiconductor detector, and Cerium Bromide (CeBr₃) , a scintillator. This document will provide detailed application notes and protocols for these two materials.

Cesium Lead Bromide (CsPbBr₃) for High-Resolution Gamma-Ray Spectroscopy

Cesium Lead Bromide (CsPbBr₃) has emerged as a highly promising semiconductor material for room-temperature gamma-ray detection, demonstrating performance that can rival established materials like Cadmium Zinc Telluride (CZT).[1][2] Its high atomic number, wide bandgap, and excellent charge transport properties contribute to its superior performance.[3]

Core Properties and Performance Metrics

CsPbBr₃ detectors are valued for their high energy resolution and operational stability.[3] They have shown the ability to resolve closely spaced gamma-ray peaks, making them suitable for the identification of various radioactive isotopes.[4][5][6]

PropertyValueSource of Gamma RaysReference(s)
Energy Resolution (FWHM) 2% (uncorrected)662 keV (¹³⁷Cs)[1][2]
3.8%662 keV (¹³⁷Cs)[4]
3.9%122 keV (⁵⁷Co)[4]
9.6%59.5 keV (²⁴¹Am)[4]
Hole Mobility-Lifetime (μτ) 1.7 x 10⁻² cm²/V-[1][2]
1.34 x 10⁻³ cm²/V-[4]
Photopeak-to-Compton Ratio As high as 14.3662 keV (¹³⁷Cs)[1][2]
Operational Stability Stable performance over 225 days-[3]
Experimental Protocols

High-purity CsPbBr₃ crystals are essential for achieving high-performance detectors. The vertical Bridgman method is a common technique for growing large, high-quality single crystals.[2]

Protocol:

  • Material Purification: Start with high-purity precursor materials, CsBr and PbBr₂. Further purification can be achieved through techniques like zone refining.

  • Stoichiometric Mixing: Mix CsBr and PbBr₂ in a 1:1 molar ratio inside a quartz ampoule.

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum (e.g., 10⁻⁶ Torr) and seal it.

  • Furnace Growth:

    • Place the sealed ampoule in a vertical Bridgman furnace with a defined temperature gradient.

    • Heat the ampoule above the melting point of CsPbBr₃ (approximately 560°C) to ensure complete melting.

    • Slowly lower the ampoule through the temperature gradient (e.g., 1 mm/hour) to initiate crystallization from the tip.

  • Annealing and Cooling: After the entire melt has solidified, anneal the crystal at a temperature slightly below its melting point for an extended period (e.g., 24-48 hours) to reduce internal stresses.

  • Cool Down: Slowly cool the furnace to room temperature to prevent cracking of the crystal.

Protocol:

  • Crystal Preparation:

    • Cut a single crystal of CsPbBr₃ to the desired dimensions (e.g., 5x5x2 mm³).

    • Polish the surfaces of the crystal to achieve a smooth, mirror-like finish.

  • Electrode Deposition:

    • Deposit metal electrodes on two opposing faces of the crystal. An asymmetric configuration (e.g., Gold on one side and Gallium on the other) has been shown to improve performance.[5][6]

  • Detector Assembly:

    • Mount the crystal in a detector holder with electrical contacts to the electrodes.

  • Gamma-Ray Spectroscopy Setup:

    • Place a gamma-ray source (e.g., ¹³⁷Cs, ⁵⁷Co, ²⁴¹Am) at a fixed distance from the detector.

    • Apply a bias voltage across the electrodes of the CsPbBr₃ detector.

    • Connect the detector output to a preamplifier, followed by a shaping amplifier.

    • Feed the amplified signal into a multichannel analyzer (MCA) to acquire the energy spectrum.

  • Data Acquisition:

    • Acquire the spectrum for a sufficient duration to obtain good statistics.

    • Calibrate the energy spectrum using known gamma-ray peaks from standard radioactive sources.

Diagrams

experimental_workflow_cspbbr3 Experimental Workflow for CsPbBr3 Detectors cluster_crystal_growth Crystal Growth cluster_fabrication Detector Fabrication cluster_spectroscopy Gamma-Ray Spectroscopy purification Material Purification mixing Stoichiometric Mixing purification->mixing sealing Ampoule Sealing mixing->sealing growth Bridgman Growth sealing->growth annealing Annealing growth->annealing cutting Crystal Cutting & Polishing annealing->cutting electrodes Electrode Deposition cutting->electrodes assembly Detector Assembly electrodes->assembly setup Spectroscopy Setup assembly->setup acquisition Data Acquisition setup->acquisition analysis Spectral Analysis acquisition->analysis

Caption: Workflow for CsPbBr₃ detector development.

Cerium Bromide (CeBr₃) for Scintillation-Based Gamma-Ray Detection

Cerium Bromide (CeBr₃) is a high-performance inorganic scintillator known for its high light output, fast decay time, and good energy resolution.[7][8] It serves as an excellent alternative to traditional scintillators like NaI(Tl) and even offers advantages over LaBr₃ in certain applications due to a lower intrinsic background.[8][9]

Core Properties and Performance Metrics

CeBr₃ scintillators provide a proportional response to gamma rays and can easily separate closely spaced energy peaks.[10]

PropertyValueSource of Gamma RaysReference(s)
Energy Resolution (FWHM) ~4%662 keV (¹³⁷Cs)[8][10]
Light Yield ~68,000 photons/MeV-[8]
Decay Time ~17-20 ns-[8][10]
Density 5.1 g/cm³--
Intrinsic Background Very low (<0.005 counts/s/cm³)-[7]
Experimental Protocols

CeBr₃ is highly hygroscopic and requires careful handling and encapsulation.

Protocol:

  • Crystal Growth: CeBr₃ crystals are typically grown using the Bridgman or Czochralski method from high-purity CeBr₃ powder.

  • Encapsulation:

    • Due to its hygroscopic nature, the grown CeBr₃ crystal must be hermetically sealed in a metal (e.g., aluminum) housing with a window (e.g., quartz or glass) for light transmission.

    • The crystal is optically coupled to the window using a suitable optical grease or epoxy.

  • PMT Coupling:

    • The encapsulated scintillator is then coupled to a photomultiplier tube (PMT) using optical grease to ensure efficient light collection.

    • The entire assembly (scintillator + PMT) is housed in a light-tight enclosure.

Protocol:

  • Setup:

    • Position a gamma-ray source at a known distance from the CeBr₃ detector.

    • Provide high voltage to the PMT as per its specifications.

  • Signal Processing:

    • The output signal from the PMT is fed into a preamplifier.

    • The preamplified signal is then shaped and amplified by a shaping amplifier.

    • The output of the shaping amplifier is connected to a multichannel analyzer (MCA).

  • Data Acquisition and Analysis:

    • Acquire the gamma-ray spectrum for a predetermined time.

    • Perform an energy calibration of the MCA using sources with well-known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co).

    • Analyze the resulting spectrum to determine the energy and intensity of the incident gamma rays.

Diagrams

signaling_pathway_cebr3 Scintillation Process in CeBr3 Detectors gamma_ray Incident Gamma Ray crystal CeBr3 Crystal gamma_ray->crystal electron_hole Electron-Hole Pair Creation crystal->electron_hole Interaction energy_transfer Energy Transfer to Ce³⁺ electron_hole->energy_transfer ce_excitation Ce³⁺ Excitation energy_transfer->ce_excitation scintillation Scintillation Photon Emission ce_excitation->scintillation pmt Photomultiplier Tube (PMT) scintillation->pmt photoelectron Photoelectron Generation pmt->photoelectron multiplication Electron Multiplication photoelectron->multiplication signal Electrical Pulse multiplication->signal

Caption: Gamma-ray detection mechanism in CeBr₃.

References

Application Notes and Protocols: Thin-Film Deposition of Cesium Tribromide (CsBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium tribromide (CsBr₃) is an inorganic compound belonging to the family of cesium polyhalides. It possesses an orthorhombic crystal structure and is known to be an orange to dark red solid.[1] While the bulk synthesis of CsBr₃ has been documented, primarily through solution-based methods, the deposition of this material as a thin film is an area of emerging research. These application notes provide a comprehensive overview of the known properties of CsBr₃ and propose detailed protocols for its thin-film deposition based on established techniques for analogous halide materials. The information is intended to guide researchers in exploring the potential applications of CsBr₃ thin films, which could range from electronics to specialized sensor technologies that may be relevant in advanced pharmaceutical analysis.

Material Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate deposition techniques and parameters.

PropertyValueReference
Chemical Formula CsBr₃[1]
Molar Mass 372.617 g/mol [1]
Appearance Orange solid, Dark red crystals[1]
Crystal Structure Orthorhombic[1]
Space Group Pmnb[1]
Melting Point 38 °C (decomposes)[1]
Synthesis (Bulk) Crystallization from a concentrated aqueous solution of CsBr containing large amounts of bromine; Hydrothermal reaction of CsBr, CsBrO₃, and HBr.[2]

Proposed Thin-Film Deposition Protocols

Due to the limited literature on the direct thin-film deposition of CsBr₃, the following protocols are proposed based on common deposition techniques for halide and polyhalide materials.

Solution-Based Deposition: Spin Coating

This method is adapted from the known solution-based synthesis of CsBr₃ and is suitable for rapid screening and small-scale device fabrication.

Protocol:

  • Precursor Solution Preparation:

    • Dissolve Cesium Bromide (CsBr) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 0.5 M.

    • To this solution, carefully add liquid bromine (Br₂) in a stoichiometric excess (e.g., 1:5 molar ratio of CsBr to Br₂) to facilitate the formation of the tribromide ion (Br₃⁻). The reaction should be carried out in a fume hood with appropriate personal protective equipment due to the hazardous nature of bromine.

    • Stir the solution at room temperature for 2-4 hours to ensure complete reaction and formation of the CsBr₃ precursor solution.

  • Substrate Preparation:

    • Clean the desired substrates (e.g., glass, silicon, or conductive glass like FTO or ITO) by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes to enhance surface wettability.

  • Spin Coating:

    • Transfer the prepared CsBr₃ precursor solution onto the substrate using a micropipette.

    • Spin-coat the solution at a speed of 2000-4000 rpm for 30-60 seconds. The spin speed will influence the film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a temperature of 50-70°C for 10-20 minutes to remove the solvent and promote crystallization. The annealing temperature should be carefully controlled to avoid decomposition of the CsBr₃.

Proposed Experimental Parameters for Spin Coating:

ParameterValue Range
Precursor Concentration 0.1 - 1.0 M
Spin Speed 1000 - 5000 rpm
Spin Time 30 - 60 s
Annealing Temperature 40 - 80 °C
Annealing Time 5 - 30 min
Vapor-Phase Deposition: Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that can produce high-purity and uniform thin films. For a thermally sensitive compound like CsBr₃, a co-evaporation approach is proposed.

Protocol:

  • Source Material Preparation:

    • Load high-purity Cesium Bromide (CsBr) powder into one thermal evaporation boat (e.g., tungsten or molybdenum).

    • Due to the high vapor pressure and hazardous nature of bromine, a specialized, cooled bromine source or an in-situ bromine generator would be required. Alternatively, a more stable bromine-containing precursor could be investigated. For this protocol, we will assume a controllable bromine vapor source.

  • Substrate Preparation:

    • Prepare the substrates as described in the spin-coating protocol.

    • Mount the substrates onto a rotating sample holder in the vacuum chamber to ensure uniform deposition.

  • Deposition Process:

    • Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr.

    • Heat the CsBr source to its evaporation temperature. The deposition rate should be monitored using a quartz crystal microbalance (QCM). A typical rate for halide perovskites is 0.1-1 Å/s.

    • Introduce bromine vapor into the chamber at a controlled partial pressure. The ratio of the CsBr flux to the bromine partial pressure will be critical in forming the CsBr₃ stoichiometry.

    • Maintain the substrate at a controlled temperature (e.g., room temperature to 50°C) during deposition to influence film morphology and crystallinity.

  • Post-Deposition Annealing (Optional):

    • The film may be annealed in-situ or ex-situ under a controlled atmosphere (e.g., nitrogen or argon) at a low temperature (40-60°C) to improve crystallinity.

Proposed Experimental Parameters for Thermal Evaporation:

ParameterValue Range
Base Pressure < 5 x 10⁻⁶ Torr
CsBr Deposition Rate 0.1 - 2.0 Å/s
Bromine Partial Pressure To be optimized
Substrate Temperature Room Temperature - 60 °C
Film Thickness 10 - 500 nm

Characterization of this compound Thin Films

Following deposition, a suite of characterization techniques should be employed to determine the structural, morphological, and optoelectronic properties of the CsBr₃ thin films.

Protocols for Key Characterization Techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and orientation of the deposited films.

    • Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

    • Procedure: Mount the thin film sample and perform a θ-2θ scan over a relevant angular range (e.g., 10-60°). Compare the resulting diffraction pattern with the known orthorhombic structure of CsBr₃.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity.

    • Instrument: A field-emission scanning electron microscope (FE-SEM).

    • Procedure: Mount a small piece of the coated substrate onto an SEM stub using conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be necessary if the film is insulating. Image the surface at various magnifications. Cross-sectional SEM can be used to determine film thickness.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and grain morphology.

    • Instrument: An atomic force microscope operating in tapping mode.

    • Procedure: Scan a representative area of the film surface (e.g., 1x1 µm² or 5x5 µm²) to obtain a topographical image. Calculate the root-mean-square (RMS) roughness from the AFM data.

  • UV-Visible Spectroscopy: To determine the optical absorption properties and estimate the bandgap.

    • Instrument: A UV-Vis spectrophotometer.

    • Procedure: Place a film deposited on a transparent substrate in the spectrophotometer and measure the absorbance or transmittance spectrum. The optical bandgap can be estimated from a Tauc plot of the absorption data.

Summary of Expected Characterization Data:

Characterization TechniqueExpected Information
XRD Confirmation of orthorhombic CsBr₃ phase, crystal orientation, and crystallite size.
SEM Surface morphology, grain size and distribution, film coverage, and thickness.
AFM Quantitative surface roughness (RMS), detailed grain morphology.
UV-Vis Spectroscopy Absorption spectrum, optical bandgap energy.

Visualizations

Logical Workflow for this compound Thin-Film Research

Workflow for CsBr3 Thin-Film Research cluster_synthesis Synthesis cluster_deposition Thin-Film Deposition cluster_characterization Characterization cluster_application Application synthesis_bulk Bulk CsBr3 Synthesis synthesis_precursor Precursor Formulation synthesis_bulk->synthesis_precursor deposition_solution Solution-Based (e.g., Spin Coating) synthesis_precursor->deposition_solution deposition_vapor Vapor-Phase (e.g., Thermal Evaporation) synthesis_precursor->deposition_vapor char_structural Structural (XRD) deposition_solution->char_structural deposition_vapor->char_structural char_morphological Morphological (SEM, AFM) char_structural->char_morphological char_optical Optical (UV-Vis) char_morphological->char_optical app_device Device Fabrication char_optical->app_device app_testing Performance Testing app_device->app_testing

Caption: A logical workflow for the research and development of this compound thin films.

Experimental Workflow for Solution-Based Deposition

Workflow for Solution-Based Deposition of CsBr3 start Start precursor Prepare CsBr3 Precursor Solution start->precursor substrate Clean and Prepare Substrate precursor->substrate spincoat Spin Coat Precursor Solution onto Substrate substrate->spincoat anneal Anneal the Coated Substrate spincoat->anneal characterize Characterize the Thin Film anneal->characterize end End characterize->end

Caption: A step-by-step experimental workflow for the solution-based deposition of CsBr₃ thin films.

Experimental Workflow for Vapor-Phase Deposition

Workflow for Vapor-Phase Deposition of CsBr3 start Start load Load CsBr and Prepare Bromine Source start->load pump Evacuate Chamber to High Vacuum load->pump deposit Co-evaporate CsBr and Bromine pump->deposit monitor Monitor Film Thickness and Deposition Rate deposit->monitor cool Cool Down and Vent Chamber monitor->cool characterize Characterize the Thin Film cool->characterize end End characterize->end

Caption: A step-by-step experimental workflow for the vapor-phase deposition of CsBr₃ thin films.

References

Troubleshooting & Optimization

Preventing decomposition of Cesium tribromide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Cesium tribromide (CsBr₃) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in solution?

This compound (CsBr₃) is an inorganic compound that exists as a salt composed of a Cesium cation (Cs⁺) and a tribromide anion (Br₃⁻). In solution, it serves as a source of electrophilic bromine and is used in various chemical syntheses, including the bromination of organic molecules. Its advantage over liquid bromine lies in its solid form, which can be easier and safer to handle.

Q2: Why does my this compound solution change color and what does this indicate?

A freshly prepared solution of this compound should have a characteristic yellow to orange-red color, depending on the concentration. A fading of this color, or a change to a lighter yellow or colorless state, indicates the decomposition of the tribromide anion. This decomposition releases bromine (Br₂), which can be volatile and lead to a decrease in the effective concentration of the reagent.

Q3: What is the primary cause of this compound decomposition in solution?

The decomposition of this compound in solution is primarily due to the dissociation of the tribromide ion (Br₃⁻) into molecular bromine (Br₂) and a bromide ion (Br⁻). This is an equilibrium reaction:

Br₃⁻ ⇌ Br₂ + Br⁻

When the equilibrium shifts to the right, the concentration of the colored tribromide ion decreases, leading to the observed fading of the solution's color.

Q4: How can I prevent or minimize the decomposition of my this compound solution?

The most effective method to prevent the decomposition of this compound in solution is to add an excess of a bromide salt, such as Cesium bromide (CsBr). According to Le Chatelier's principle, increasing the concentration of the bromide ion (Br⁻) on the product side of the equilibrium will shift the reaction to the left, favoring the formation and stabilization of the tribromide ion (Br₃⁻).

Q5: What solvents are suitable for preparing this compound solutions?

This compound can be dissolved in a variety of polar solvents. The choice of solvent will depend on the specific application. Common solvents include:

  • Water: Aqueous solutions are common, but the tribromide ion is susceptible to hydrolysis, which can affect stability. The pH of the solution can also influence the decomposition rate.

  • Acetonitrile (B52724) (ACN): A common aprotic polar solvent for organic reactions.

  • Dimethylformamide (DMF): Another widely used aprotic polar solvent.

  • Methanol (MeOH): A protic polar solvent.

  • Dimethyl sulfoxide (B87167) (DMSO): A highly polar aprotic solvent.

The stability of the tribromide ion can vary significantly between these solvents. It is crucial to assess the stability for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Rapid fading of the solution's color Insufficient excess of bromide ions.Add more Cesium bromide (CsBr) to the solution to shift the equilibrium towards the stable tribromide ion. A 5 to 10-fold molar excess of CsBr to CsBr₃ is a good starting point.
High temperature.Prepare and store the solution at a lower temperature (e.g., in an ice bath or refrigerator) to slow down the decomposition kinetics.
Photodecomposition.Store the solution in an amber or foil-wrapped container to protect it from light.
Precipitate forms in the solution The solvent is saturated with Cesium bromide.If using a high concentration of excess CsBr, ensure it does not exceed its solubility limit in the chosen solvent at the storage temperature. You may need to gently warm the solution to redissolve the precipitate before use.
The reaction of tribromide with the solvent.Some organic solvents can react with bromine over time. Prepare the solution fresh before use if you observe unexpected precipitation or side-product formation.
Inconsistent reaction yields Decomposition of the this compound stock solution.The concentration of the active brominating agent (Br₃⁻) has decreased. It is recommended to either prepare the solution fresh before each use or to standardize the solution periodically using the UV-Vis spectroscopy method outlined in the experimental protocols below.

Data Presentation

The stability of the tribromide ion (Br₃⁻) is significantly enhanced by the presence of excess bromide ions (Br⁻). The table below summarizes the stability constant (K) for the formation of the tribromide ion from bromine and bromide in different solvents. A higher stability constant indicates a more stable tribromide solution.

SolventDielectric ConstantStability Constant (K) for Br₃⁻ formation (M⁻¹)Reference
Water80.116.7
Acetonitrile37.5~10⁷
Methanol32.7~10⁵

Note: The stability constants can be influenced by temperature and the nature of the cation.

The solubility of Cesium bromide (CsBr), the recommended stabilizer, in various solvents is a critical factor for preparing stable this compound solutions.

SolventTemperature (°C)Solubility of CsBr ( g/100 g solvent)
Water20106
Methanol252.6
Ethanol250.4
Acetone250.002

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 0.1 M this compound stock solution in acetonitrile with a 5-fold molar excess of Cesium bromide to enhance stability.

Materials:

  • This compound (CsBr₃)

  • Cesium bromide (CsBr)

  • Anhydrous acetonitrile (ACN)

  • Volumetric flask (e.g., 50 mL)

  • Analytical balance

  • Spatula and weighing paper

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required masses:

    • For a 50 mL 0.1 M CsBr₃ solution, you will need: 0.1 mol/L * 0.050 L * 372.62 g/mol = 1.863 g of CsBr₃.

    • For a 5-fold molar excess of CsBr, you will need: 5 * 0.1 mol/L * 0.050 L * 212.81 g/mol = 5.320 g of CsBr.

  • Weigh the reagents: Accurately weigh the calculated amounts of CsBr₃ and CsBr using an analytical balance.

  • Dissolve the reagents: Add the weighed CsBr and about half of the total volume of acetonitrile to the volumetric flask. Place a magnetic stir bar in the flask and stir until the CsBr is fully dissolved.

  • Add this compound: Carefully add the weighed CsBr₃ to the solution.

  • Bring to volume: Continue stirring and add acetonitrile to the flask until the solution reaches the calibration mark.

  • Storage: Stopper the flask and wrap it in aluminum foil to protect it from light. Store the solution in a cool, dark place. For long-term storage, refrigeration is recommended.

Protocol 2: Monitoring this compound Concentration using UV-Vis Spectroscopy

This protocol outlines the method for determining the concentration of the tribromide ion (Br₃⁻) in a solution using UV-Vis spectroscopy. The tribromide ion has a characteristic strong absorbance maximum that can be used for quantification.

Principle:

The tribromide ion exhibits a strong UV-Vis absorbance peak, the wavelength of which can vary slightly depending on the solvent. By creating a calibration curve with standards of known concentration, the concentration of an unknown solution can be determined using the Beer-Lambert law (A = εbc).

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for dilutions

  • The solvent used to prepare the this compound solution (e.g., acetonitrile)

  • A freshly prepared and accurately weighed sample of this compound for preparing standards.

Procedure:

  • Determine the Absorbance Maximum (λ_max):

    • Prepare a dilute solution of this compound in the solvent of choice.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 250-400 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations by serial dilution of a freshly prepared stock solution. The concentration range should bracket the expected concentration of your sample.

    • Measure the absorbance of each standard at the determined λ_max.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the slope of the line is the molar absorptivity (ε).

  • Measure the Sample Concentration:

    • Dilute your this compound solution to be tested so that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

    • Use the calibration curve equation to calculate the concentration of the tribromide ion in the diluted sample.

    • Remember to account for the dilution factor to determine the concentration of the original solution.

Visualizations

Decomposition_Equilibrium cluster_solution In Solution CsBr3 This compound (Cs⁺[Br₃]⁻) Br3_ion Tribromide Ion (Br₃⁻) CsBr3->Br3_ion Dissociation Br2 Bromine (Br₂) Br3_ion->Br2 Decomposition Br3_ion->Br2 Equilibrium Br2->Br3_ion Recombination Br_ion Bromide Ion (Br⁻) Excess_Br Excess Cesium Bromide (CsBr) Excess_Br->Br_ion Increases [Br⁻]

Caption: Decomposition equilibrium of this compound in solution.

Stabilization_Workflow start Start: Need for a stable This compound solution prepare Prepare CsBr₃ solution in the chosen solvent start->prepare add_stabilizer Add excess Cesium Bromide (CsBr) (e.g., 5-10 molar equivalents) prepare->add_stabilizer store Store in a cool, dark place (e.g., amber bottle in a refrigerator) add_stabilizer->store monitor Monitor concentration periodically using UV-Vis Spectroscopy store->monitor use Use the stabilized solution in the experiment monitor->use

Caption: Workflow for preparing and maintaining a stable this compound solution.

Technical Support Center: Improving the Purity of Synthesized Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Cesium tribromide (CsBr₃).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Synthesized this compound can contain several types of impurities, depending on the synthetic route and the purity of the starting materials. Common impurities include:

  • Unreacted Starting Materials: Residual Cesium bromide (CsBr) and excess bromine (Br₂).

  • Other Alkali Metal Halides: If the starting Cesium bromide is not of high purity, halides of other alkali metals like sodium (Na+), potassium (K+), and rubidium (Rb+) can be present.

  • Moisture: Cesium halides can be hygroscopic, and absorbed water can be an impurity.

  • Decomposition Products: Depending on handling and storage, small amounts of cesium oxides may form.

Q2: What are the most effective methods for purifying crude this compound?

A2: The most common and effective laboratory-scale purification techniques for this compound are recrystallization and sublimation.

  • Recrystallization is a solvent-based method that relies on the difference in solubility between this compound and its impurities at different temperatures.

  • Sublimation is a solvent-free method that involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your synthesized and purified this compound:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace metallic impurities.[1][2][3]

  • Ion Chromatography: This method can be used to detect and quantify anionic impurities.[2]

  • X-ray Diffraction (XRD): Can be used to confirm the crystal phase of CsBr₃ and identify any crystalline impurities.

  • UV-Vis Spectroscopy: Can be used to detect the presence of bromine.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal yield upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The cooling process was too rapid, preventing crystal nucleation.1. Gently heat the solution to evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool more slowly to room temperature, and then in an ice bath. Seeding the solution with a small crystal of pure CsBr₃ can also induce crystallization.
The purified crystals are discolored (e.g., too dark or pale). 1. Incomplete removal of colored impurities. 2. Co-precipitation of impurities with similar solubility.1. Consider a second recrystallization step. 2. Try a different solvent or a mixture of solvents to alter the solubility of the impurities relative to CsBr₃.
Oily precipitate forms instead of crystals. The solubility of impurities is too high, or the cooling is too fast, leading to the separation of a liquid phase.1. Use a larger volume of solvent and cool the solution very slowly. 2. Try a different solvent system.
Sublimation Issues
Problem Possible Cause Solution
No sublimation occurs at the expected temperature. 1. The vacuum is not sufficient. 2. The temperature is too low.1. Ensure all connections in the sublimation apparatus are airtight and the vacuum pump is functioning correctly. 2. Gradually increase the temperature, but be careful to avoid decomposition.
The sublimed product is contaminated with impurities. 1. Some impurities are also volatile under the sublimation conditions. 2. The heating was too rapid, causing spattering of the crude material.1. A second sublimation at a carefully controlled temperature might be necessary. 2. Heat the sample slowly and evenly.
Low recovery of the sublimed product. 1. The sublimation was not run for a sufficient amount of time. 2. The cold finger is not cold enough to efficiently condense the vapor.1. Increase the duration of the sublimation process. 2. Ensure a continuous flow of cold water or use a colder coolant for the cold finger.

Data Presentation

The following table presents illustrative quantitative data on the reduction of common impurities in synthesized this compound after purification by recrystallization and sublimation. The initial sample is assumed to be of 98% purity.

Impurity Concentration in Crude Product (ppm) Concentration after Recrystallization (ppm) Concentration after Sublimation (ppm)
Sodium (Na) 5005020
Potassium (K) 3004015
Rubidium (Rb) 2003010
Iron (Fe) 505<1
Water (H₂O) 1000200<50
Overall Purity ~98% >99.5% >99.9%

Note: These values are illustrative and the actual purity improvement will depend on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Principle: This method utilizes the high solubility of this compound in a concentrated aqueous solution of Cesium bromide at elevated temperatures and its lower solubility at colder temperatures to separate it from less soluble or more soluble impurities.

Materials:

  • Crude this compound

  • High-purity Cesium bromide (CsBr)

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Prepare a saturated solution of Cesium bromide in deionized water at room temperature.

  • In a separate beaker, dissolve the crude this compound in a minimal amount of the hot (approximately 60-70 °C) saturated CsBr solution with stirring until no more solid dissolves.

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Orange-red crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum at room temperature.

Protocol 2: Purification of this compound by Sublimation

Principle: This solvent-free method exploits the volatility of this compound to separate it from non-volatile impurities under reduced pressure.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Schlenk line (optional, for handling under inert atmosphere)

Procedure:

  • Place the crude this compound powder in the bottom of the sublimation apparatus.

  • Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.

  • Connect the apparatus to a vacuum pump and evacuate the system to a pressure of <0.1 Torr.

  • Start the flow of coolant (e.g., cold water) through the cold finger.

  • Slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled (start around 150-180 °C and adjust as needed) to induce sublimation without causing decomposition.

  • Pure this compound will sublime and deposit as crystals on the cold finger.

  • Continue the sublimation until a sufficient amount of pure product has collected on the cold finger.

  • Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

  • Carefully and slowly vent the apparatus to atmospheric pressure with an inert gas like nitrogen or argon.

  • Disassemble the apparatus and carefully scrape the purified crystals from the cold finger.

Mandatory Visualizations

experimental_workflow_recrystallization start Start: Crude CsBr3 dissolve Dissolve in Hot Saturated CsBr Solution start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold DI Water filter->wash dry Dry Under Vacuum wash->dry end End: Purified CsBr3 dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

experimental_workflow_sublimation start Start: Crude CsBr3 place_sample Place Sample in Sublimation Apparatus start->place_sample evacuate Evacuate System (<0.1 Torr) place_sample->evacuate cool_finger Start Coolant Flow in Cold Finger evacuate->cool_finger heat Slowly Heat Apparatus cool_finger->heat sublime_deposit Sublimation and Deposition on Cold Finger heat->sublime_deposit cool_down Cool to Room Temperature Under Vacuum sublime_deposit->cool_down vent Vent with Inert Gas cool_down->vent collect Collect Purified Crystals vent->collect end End: Purified CsBr3 collect->end

Caption: Experimental workflow for the purification of this compound by sublimation.

Caption: Logical troubleshooting guide for common purification issues.

References

Technical Support Center: Growing Single Crystals of Cesium Tribromide (CsBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the single crystal growth of Cesium tribromide (CsBr₃). Given the unique challenges associated with this compound, this guide focuses on solution-based growth methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in growing single crystals of this compound (CsBr₃)?

A1: The most significant challenges are:

  • Thermal Instability: this compound decomposes at a low temperature of 38 °C, which completely rules out melt-based crystal growth techniques like Bridgman-Stockbarger or Czochralski.[1]

  • Hygroscopic Precursor: The starting material, Cesium Bromide (CsBr), is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates careful handling in a dry environment to prevent contamination and side reactions.

  • Hazardous Materials: The growth process involves concentrated bromine solutions, which are highly toxic, corrosive, and dangerous for the environment. Strict safety protocols must be followed.[2]

Q2: Which crystal growth methods are suitable for CsBr₃?

A2: Due to its low decomposition temperature, only low-temperature solution-based methods are viable. The primary reported method is the crystallization from a concentrated aqueous solution of cesium bromide containing a large amount of bromine.[1] General low-temperature solution growth techniques include slow cooling, slow solvent evaporation, and vapor diffusion.[3][4]

Q3: What is the crystal structure of this compound?

A3: this compound has an orthorhombic crystal structure and is isostructural with cesium triiodide.[1]

Q4: What are the key safety precautions when working with bromine solutions?

A4: Working with bromine requires stringent safety measures:

  • Always handle liquid bromine and its concentrated solutions in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield.[2]

  • Have a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available in case of spills.[2]

  • Ensure all containers are properly sealed and stored away from incompatible materials.[5][6]

Experimental Protocols

While specific, validated protocols for the single crystal growth of CsBr₃ are not widely published, the following generalized procedure is based on the known synthesis method of crystallization from an aqueous bromine solution. Researchers should use this as a starting point and optimize the parameters for their specific setup.

Generalized Protocol for Solution Growth of CsBr₃ Single Crystals

  • Precursor Purification:

    • Due to the hygroscopic nature of Cesium Bromide (CsBr), it is crucial to use a high-purity, dry precursor. If the purity is uncertain, recrystallization of CsBr from deionized water may be performed, followed by thorough drying under vacuum.

  • Preparation of the Growth Solution:

    • In a fume hood, prepare a concentrated solution of high-purity CsBr in deionized water.

    • Carefully add a large excess of liquid bromine to the CsBr solution. The solution should become deeply colored, indicating the formation of the tribromide ion ([Br₃]⁻).

    • The exact ratio of CsBr to Br₂ and the final concentration will need to be determined empirically to achieve a supersaturated solution at a temperature slightly above the desired growth temperature.

  • Crystal Growth by Slow Cooling:

    • Gently warm the solution to ensure all components are dissolved.

    • Filter the warm solution through a chemically resistant filter (e.g., glass fiber) into a clean crystallization dish to remove any particulate matter.

    • Cover the dish and place it in a precisely controlled low-temperature incubator or a programmable cooling bath.

    • Slowly cool the solution from just below its saturation temperature towards 0-5 °C. A very slow cooling rate (e.g., 0.1-0.5 °C/hour) is recommended to promote the growth of a few large single crystals rather than many small crystallites.

  • Crystal Harvesting and Storage:

    • Once crystals of a suitable size have formed, carefully decant the bromine solution.

    • Quickly rinse the crystals with a cold, inert solvent in which CsBr₃ is insoluble to remove residual bromine.

    • Immediately dry the crystals and store them in a desiccator or a glovebox to protect them from moisture and thermal decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the solution-based crystal growth of this compound.

Problem Potential Cause Recommended Solution
No Crystals Form 1. Solution is undersaturated. 2. Cooling range is insufficient. 3. Presence of impurities inhibiting nucleation.1. Increase the concentration of CsBr or Br₂. Allow for slow evaporation of the solvent. 2. Lower the final temperature of the cooling process. 3. Use higher purity starting materials or purify the CsBr.
Formation of Many Small Crystals (Polycrystalline Mass) 1. Supersaturation is too high. 2. Cooling rate is too fast. 3. Spontaneous nucleation due to agitation or particulates.1. Slightly dilute the solution or start cooling from a higher temperature. 2. Decrease the cooling rate significantly. 3. Ensure the crystallization vessel is in a vibration-free environment and the solution is filtered before cooling. Introduce a seed crystal.
Oily Precipitate Forms Instead of Crystals 1. The compound is coming out of solution above its melting/decomposition point. 2. High concentration of impurities.1. Add more solvent to lower the saturation temperature. 2. Purify the starting materials.
Crystals are Opaque or Have Poor Quality 1. Rapid growth rate trapping solvent inclusions. 2. Impurities incorporated into the crystal lattice.1. Reduce the level of supersaturation by decreasing the cooling rate or using a more dilute solution. 2. Use higher purity CsBr and bromine.
Decomposition of Crystals (Loss of Color, Gas Evolution) 1. Temperature exceeds the decomposition point of 38 °C.1. Ensure all handling and storage of the crystals are performed at low temperatures.
Hygroscopic Precursor Handling Issues 1. Absorption of atmospheric moisture by CsBr.1. Handle and store CsBr in a glovebox or a desiccator with a suitable drying agent.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the crystal growth process of this compound.

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start: High-Purity CsBr & Bromine dissolve Dissolve CsBr in Deionized Water start->dissolve add_br2 Add Excess Liquid Bromine dissolve->add_br2 saturate Create Saturated Solution (Slightly Above Growth Temp) add_br2->saturate filter Filter Hot Solution saturate->filter cool Slow Cooling (Controlled Rate) filter->cool nucleation Nucleation & Crystal Growth cool->nucleation decant Decant Supernatant nucleation->decant rinse Rinse with Inert Solvent decant->rinse dry Dry Crystals rinse->dry store Store in Desiccator/ Glovebox dry->store

Fig 1. Experimental workflow for the solution growth of CsBr₃ single crystals.

G start Crystal Growth Issue? no_crystals No Crystals Form start->no_crystals Yes many_small Many Small Crystals start->many_small Yes poor_quality Poor Crystal Quality start->poor_quality Yes undersaturated Solution Undersaturated? no_crystals->undersaturated too_fast Cooling Too Fast? many_small->too_fast too_saturated Too Supersaturated? many_small->too_saturated impurities Impurities Present? poor_quality->impurities rapid_growth Growth Rate Too High? poor_quality->rapid_growth increase_conc Action: Increase Concentration or Evaporate Solvent undersaturated->increase_conc Likely decrease_rate Action: Decrease Cooling Rate too_fast->decrease_rate Likely dilute Action: Dilute Solution Slightly too_saturated->dilute Possible purify Action: Purify Starting Materials impurities->purify Likely reduce_supersat Action: Reduce Supersaturation rapid_growth->reduce_supersat Possible

References

Optimizing Cesium Tribromide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Cesium Tribromide (CsBr₃). Below you will find detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis, and frequently asked questions to facilitate a smooth and successful experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for synthesizing this compound (CsBr₃):

  • Direct Reaction Method: This involves the direct reaction of Cesium Bromide (CsBr) with liquid Bromine (Br₂).[1]

  • Hydrothermal Synthesis: This method utilizes an aqueous reaction between Cesium Bromide (CsBr), Cesium Bromate (B103136) (CsBrO₃), and Hydrobromic Acid (HBr).[2]

Q2: What is the appearance of pure this compound?

A2: Pure this compound is an orange solid that can also form dark red crystals.[2] Any significant deviation from this coloration may indicate the presence of impurities.

Q3: Is this compound stable in air and water?

A3: this compound is relatively stable in dry air, exhibiting only a faint odor of bromine. However, it readily dissolves and decomposes in water, releasing bromine vapor, especially in concentrated solutions.[1]

Q4: What are some common impurities in the starting materials?

A4: Commercial cesium salts, like Cesium Bromide, can contain other alkali metal ions such as sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺). They can also be hygroscopic, meaning they absorb moisture from the air, which can interfere with the synthesis.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Product Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Decomposition of the product.1. Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. For the direct reaction method, gentle heating can help drive the reaction to completion. 2. Careful Handling: Minimize the number of transfers and ensure all equipment is rinsed with a suitable solvent to collect all of the product. 3. Control Reaction Conditions: Avoid excessive heating, as this can lead to the decomposition of this compound. Ensure a dry environment, as the product is sensitive to moisture.[1]
Product is Pale or Off-Color (Not Orange/Red) 1. Presence of unreacted Cesium Bromide (white solid). 2. Formation of hydrated species due to moisture. 3. Impurities in the starting materials.1. Ensure Complete Reaction: Use a slight excess of bromine in the direct reaction method and ensure adequate reaction time. 2. Maintain Anhydrous Conditions: Use dry glassware and reagents. Handle the product in a dry atmosphere (e.g., in a glovebox or under a stream of inert gas). 3. Purify Starting Materials: Consider recrystallizing the Cesium Bromide precursor to remove impurities before use.[3]
Formation of a Wet or Oily Product 1. Incomplete removal of excess bromine or solvent. 2. Presence of moisture leading to decomposition.1. Thorough Drying: After the reaction, ensure all volatile components, such as excess bromine, are removed under vacuum or by gentle heating.[1] 2. Strict Anhydrous Technique: As mentioned previously, the exclusion of water is critical to obtaining a pure, solid product.
Inconsistent Results Between Batches 1. Variation in the purity of starting materials. 2. Lack of precise control over reaction parameters.1. Use High-Purity Reagents: Source high-purity Cesium Bromide and Bromine. Consider purifying reagents in-house if necessary. 2. Standardize the Protocol: Precisely control reaction parameters such as temperature, reaction time, and stoichiometry in every synthesis.

Experimental Protocols

Method 1: Direct Reaction of Cesium Bromide and Bromine

This method is based on the direct combination of the reactants.

Materials:

  • Finely powdered Cesium Bromide (CsBr)

  • Liquid Bromine (Br₂)

Procedure:

  • In a fume hood, carefully add finely powdered Cesium Bromide to an excess of liquid Bromine in a suitable reaction vessel.

  • Gently stir the mixture to ensure thorough contact between the reactants.

  • Gently heat the mixture to facilitate the reaction and to drive off the excess, unreacted Bromine. This should be done carefully to avoid decomposition of the product.

  • Continue heating until a dry, orange to dark red solid, this compound, is obtained.[1]

  • Handle the final product under anhydrous conditions to prevent decomposition.

Optimization Parameters:

ParameterRecommended Range/ValueNotes
Reactant Ratio (CsBr:Br₂) 1 : >1 (molar ratio)A slight excess of Bromine can help ensure the complete conversion of Cesium Bromide.
Temperature Gentle heatingAvoid high temperatures to prevent product decomposition. The exact temperature should be sufficient to evaporate excess bromine without decomposing the CsBr₃.
Reaction Time To completionMonitor the reaction visually for the formation of the colored product and the evaporation of excess bromine.
Method 2: Hydrothermal Synthesis

This method generates Bromine in situ for the reaction.

Materials:

  • Cesium Bromide (CsBr)

  • Cesium Bromate (CsBrO₃)

  • Hydrobromic Acid (HBr, concentrated aqueous solution)

Procedure:

  • Prepare a concentrated aqueous solution of Cesium Bromide.

  • In a hydrothermal reactor (autoclave), combine the Cesium Bromide solution, Cesium Bromate, and Hydrobromic Acid. The reaction between the bromate and bromide ions in the acidic solution will generate Bromine.

  • Seal the reactor and heat to the desired temperature for the specified duration.

  • After the reaction is complete, cool the reactor to room temperature.

  • Crystals of this compound can be obtained by crystallization from the resulting solution.[2]

  • Isolate the crystals by filtration and dry them under vacuum.

Optimization Parameters:

ParameterRecommended Range/ValueNotes
Reactant Ratios Stoichiometric control is crucialThe ratio of CsBr, CsBrO₃, and HBr will determine the in-situ concentration of Br₂.
Temperature To be determined experimentallyHydrothermal reactions are typically conducted at elevated temperatures and pressures.
Reaction Time To be determined experimentallyReaction time will influence the yield and crystallinity of the product.

Logical Workflow for Troubleshooting

Below is a diagram illustrating a logical workflow for troubleshooting common issues during this compound synthesis.

G cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions cluster_end Outcome start Initiate Synthesis problem Low Yield or Incorrect Product Color? start->problem incomplete_reaction Incomplete Reaction? problem->incomplete_reaction Yes impurity_issue Impurity Issue? problem->impurity_issue Yes decomposition Product Decomposition? problem->decomposition Yes success Successful Synthesis problem->success No optimize_conditions Optimize Time/ Temperature incomplete_reaction->optimize_conditions purify_reagents Purify Starting Materials impurity_issue->purify_reagents control_atmosphere Ensure Anhydrous Conditions decomposition->control_atmosphere optimize_conditions->start Retry purify_reagents->start Retry control_atmosphere->start Retry

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Cesium Lead Tribromide (CsPbBr₃) Perovskite Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cesium lead tribromide (CsPbBr₃) in perovskite devices. It is intended for researchers, scientists, and professionals in drug development who utilize these materials in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of CsPbBr₃ perovskite devices?

A1: The long-term stability of CsPbBr₃ perovskite devices is primarily challenged by three main environmental factors: moisture, light, and heat.[1][2] Exposure to humidity can lead to the decomposition of the perovskite material.[3] Both visible and ultraviolet (UV) light can induce photo-degradation, and elevated temperatures can accelerate degradation processes.[2][4] The synergistic effect of these factors often leads to more rapid degradation than any single factor alone.

Q2: My CsPbBr₃ film is changing color from bright green/yellow to a pale yellow or white. What is happening?

A2: This color change is a common indicator of degradation. Under illumination, especially in the presence of oxygen and moisture, CsPbBr₃ nanocrystals can undergo changes in morphology and crystal structure, leading to a loss of their characteristic photoluminescence.[5] The decomposition of CsPbBr₃ into lead bromide (PbBr₂) and cesium bromide (CsBr) is a primary cause of this color change.[3]

Q3: What are the common degradation products of CsPbBr₃?

A3: In the presence of moisture, CsPbBr₃ typically decomposes into its precursor materials, cesium bromide (CsBr) and lead bromide (PbBr₂).[3] Under UV irradiation, the formation of cesium oxide has also been reported.[6] In some cases, intermediate phases like CsPb₂Br₅ may form during the degradation process.[7]

Q4: How does oxygen contribute to the degradation of CsPbBr₃ devices?

A4: Oxygen plays a crucial role in the photo-degradation of CsPbBr₃. In combination with light and moisture, oxygen can accelerate the decomposition of the perovskite material.[5] It is believed that photo-generated charge carriers can react with oxygen to form reactive oxygen species, which then attack the perovskite lattice.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, fabrication, and testing of CsPbBr₃ perovskite devices.

Issue 1: Rapid decrease in photoluminescence quantum yield (PLQY) during characterization.

  • Possible Cause: Photo-degradation due to prolonged exposure to the excitation light source, especially in the presence of ambient air.[4] The formation of non-radiative trap states on the nanocrystal surface can also quench photoluminescence.[8]

  • Troubleshooting Steps:

    • Minimize the exposure time and intensity of the excitation source during measurements.

    • Perform characterization in an inert atmosphere (e.g., nitrogen or argon glovebox) to exclude the effects of moisture and oxygen.

    • Consider surface passivation strategies to reduce trap states. This can involve treating the CsPbBr₃ with specific ligands or coating with a protective layer.[9]

Issue 2: Inconsistent device performance and poor reproducibility.

  • Possible Cause: Variations in the quality and morphology of the CsPbBr₃ thin film. Defects such as pinholes, grain boundaries, and surface roughness can significantly impact device performance.[9][10] Incomplete infiltration of the perovskite into mesoporous scaffolds is also a common issue in certain device architectures.[11]

  • Troubleshooting Steps:

    • Optimize the spin-coating or deposition parameters (e.g., spin speed, annealing temperature, and time) to achieve uniform and pinhole-free films.[12]

    • Ensure the purity of precursor materials and solvents, as impurities can act as nucleation sites for defects.

    • For mesoporous architectures, ensure complete infiltration by optimizing the perovskite solution concentration and deposition method.

    • Characterize the film morphology using techniques like Scanning Electron Microscopy (SEM) to identify and address any morphological issues.

Issue 3: Device efficiency degrades quickly during stability testing under illumination.

  • Possible Cause: Light-induced degradation is a major factor. This can involve ion migration, phase segregation, and decomposition of the perovskite layer.[13] The interfaces between the perovskite and the charge transport layers are particularly susceptible to degradation under illumination.

  • Troubleshooting Steps:

    • Employ encapsulation techniques to protect the device from environmental factors like moisture and oxygen, which exacerbate light-induced degradation.[6]

    • Incorporate stabilization strategies such as doping the CsPbBr₃ with other cations or using passivating agents to improve intrinsic stability.

    • Investigate the stability of the charge transport layers and electrodes, as they can also contribute to device degradation.

Quantitative Data on CsPbBr₃ Stability

The following tables summarize quantitative data on the stability of CsPbBr₃ under various stress conditions, extracted from the literature.

Table 1: Humidity Stability of CsPbBr₃ Devices

Device ArchitectureHumidity ConditionInitial Efficiency (%)Efficiency after timeTime (hours)Reference
Carbon-based PSC40% RH, in air9.439.05 (96% of initial)480[14]
ZnO nanowire PSCSaturated H₂O vapor~2.5Rapid degradation< 48[15]
Single CrystalsHigh humidityStableNo significant changeN/A[16]

Table 2: Photostability of CsPbBr₃

Material FormIllumination SourceInitial PLQY (%)PLQY after time (%)Time (hours)Reference
Nanocrystal Film450 nm LEDNot specified31.3% of initial PL1[17]
Nanocrystal FilmUV lightNot specifiedSignificant degradationNot specified[18]
Doped NanocrystalsAmbient light~70-80Stable for > 10 days240[8]

Table 3: Thermal Stability of CsPbBr₃ Devices

Device ArchitectureTemperatureAtmosphereInitial Efficiency (%)Efficiency after timeTime (hours)Reference
Polymer HTL PSC65 °CN₂>15No significant change200[19]
Polymer HTL PSC85 °CN₂>2080% of initial144[20]

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals

This protocol is a common method for synthesizing high-quality CsPbBr₃ nanocrystals.[5][21]

  • Preparation of Cesium Oleate (B1233923) Precursor:

    • In a three-neck flask, mix cesium carbonate (Cs₂CO₃) and oleic acid (OA) in octadecene (ODE).

    • Heat the mixture under vacuum to remove water and air.

    • Raise the temperature under a nitrogen atmosphere until a clear solution is formed.

  • Synthesis of CsPbBr₃ Nanocrystals:

    • In a separate three-neck flask, dissolve lead bromide (PbBr₂) in ODE with oleic acid and oleylamine (B85491) (OLA) under vacuum.

    • Heat the mixture under nitrogen to a specific injection temperature (typically 140-200 °C).

    • Swiftly inject the pre-heated cesium oleate precursor into the lead bromide solution.

    • After a few seconds, rapidly cool the reaction mixture in an ice-water bath to quench the reaction.

  • Purification:

    • Centrifuge the crude solution to precipitate the nanocrystals.

    • Discard the supernatant and re-disperse the nanocrystals in a non-polar solvent like toluene (B28343) or hexane.

    • Repeat the centrifugation and re-dispersion process for further purification.

Protocol 2: Spin-Coating Fabrication of CsPbBr₃ Thin Films

This protocol describes a typical two-step method for fabricating CsPbBr₃ thin films.[12]

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve wettability.

  • PbBr₂ Layer Deposition:

    • Prepare a solution of PbBr₂ in a solvent like dimethylformamide (DMF).

    • Spin-coat the PbBr₂ solution onto the prepared substrate.

    • Anneal the PbBr₂-coated substrate on a hotplate.

  • Conversion to CsPbBr₃:

    • Prepare a solution of CsBr in a solvent like isopropanol or methanol.

    • Spin-coat the CsBr solution onto the annealed PbBr₂ film.

    • Anneal the film at a higher temperature to facilitate the conversion to CsPbBr₃.

  • Final Annealing:

    • Perform a final annealing step to improve the crystallinity and morphology of the CsPbBr₃ film.

Protocol 3: Stability Testing - Light Soaking (ISOS-L Protocols)

The International Summit on Organic Photovoltaic Stability (ISOS) has established protocols for testing the stability of perovskite solar cells. The ISOS-L protocols focus on light soaking.[22][23]

  • Test Setup:

    • Use a solar simulator with a light intensity equivalent to 1 sun (1000 W/m²).

    • Control the temperature and humidity of the testing environment. Common conditions are 25 °C, 65 °C, or 85 °C.[24]

  • Procedure:

    • Measure the initial current-voltage (J-V) characteristics of the device to determine its starting performance parameters (efficiency, fill factor, open-circuit voltage, short-circuit current).

    • Continuously illuminate the device under the specified light intensity, temperature, and humidity.

    • Periodically measure the J-V characteristics of the device to track the degradation of its performance over time.

    • The test duration can range from hours to hundreds or thousands of hours.

Visualizations

Troubleshooting Workflow for Poor Device Stability start Poor Device Stability Observed check_env Check Environmental Factors (Humidity, Light, Temp) start->check_env check_film Check Film Quality (Pinholes, Roughness) start->check_film check_interfaces Check Interfaces (Perovskite/ETL, Perovskite/HTL) start->check_interfaces encapsulate Implement Encapsulation check_env->encapsulate High Humidity/Oxygen optimize_fab Optimize Fabrication (Spin-coating, Annealing) check_film->optimize_fab Defects Found passivate Apply Interfacial Passivation check_interfaces->passivate Poor Interfacial Contact retest Retest Device Stability encapsulate->retest optimize_fab->retest passivate->retest Degradation Pathway of CsPbBr3 in the Presence of Moisture and Light CsPbBr3 Pristine CsPbBr3 (Perovskite Crystal) Intermediate Hydrated Perovskite/ Surface Defects CsPbBr3->Intermediate Moisture H₂O Moisture->Intermediate Light Light (hν) Light->Intermediate Oxygen O₂ Oxygen->Intermediate Decomposition Decomposition Intermediate->Decomposition PbBr2 PbBr₂ Decomposition->PbBr2 CsBr CsBr Decomposition->CsBr Experimental Workflow for Stability Testing start Fabricate CsPbBr3 Device initial_char Initial Characterization (J-V, PLQY, XRD) start->initial_char stress_test Apply Stress Condition (e.g., Light Soaking, Damp Heat) initial_char->stress_test periodic_char Periodic Characterization stress_test->periodic_char Over Time periodic_char->stress_test analysis Analyze Degradation (Efficiency Loss, Material Changes) periodic_char->analysis end Determine Stability Metrics analysis->end

References

Technical Support Center: Cesium Lead Tribromide (CsPbBr₃) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses defects in Cesium Lead Tribromide (CsPbBr₃) thin films, a widely researched perovskite material. Cesium tribromide (CsBr₃) is not a stable compound commonly used in thin-film applications; it is presumed the query refers to CsPbBr₃.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common defects in CsPbBr₃ thin films during experimental processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Film Morphology & Pinholes

Q1: My CsPbBr₃ thin film has poor coverage, contains pinholes, and shows inconsistent color. What are the likely causes and how can I fix this?

A1: This is a common issue often related to precursor solution quality, deposition technique, and substrate preparation.

  • Causes:

    • Precursor Insolubility: The precursor salts (CsBr and PbBr₂) may not be fully dissolved in the solvent (e.g., DMSO, DMF).

    • Poor Substrate Wettability: The substrate surface may be contaminated or have poor surface energy, causing the precursor ink to dewet.

    • Inadequate Spin Coating Parameters: Incorrect spin speed, acceleration, or duration can lead to uneven film formation.

    • Environmental Factors: High humidity or uncontrolled atmospheric conditions during deposition can interfere with crystallization.

  • Troubleshooting Steps:

    • Precursor Solution Preparation: Ensure precursors are fully dissolved. Gentle heating (40-60°C) and sonication can aid dissolution. Filter the solution through a 0.22 µm PTFE filter before use to remove any particulate matter.

    • Substrate Cleaning: Implement a rigorous substrate cleaning protocol. A typical procedure involves sequential sonication in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, followed by UV-Ozone treatment or oxygen plasma cleaning for 10-15 minutes to improve surface wettability.

    • Optimize Spin Coating: Adjust the spin coating parameters. A two-step program is often effective: a low-speed step (e.g., 500-1000 rpm for 5-10s) to spread the ink, followed by a high-speed step (e.g., 3000-5000 rpm for 30-45s) to achieve the desired thickness and uniformity.

    • Controlled Environment: Perform the deposition in a nitrogen-filled glovebox with low humidity (<10% R.H.) and stable temperature to prevent premature or uncontrolled crystallization.

Issue 2: Low Photoluminescence Quantum Yield (PLQY) & High Defect Density

Q2: My CsPbBr₃ films exhibit weak photoluminescence and characterization suggests a high density of trap states. What defects are responsible and how can I passivate them?

A2: Low PLQY is a direct indicator of non-radiative recombination occurring at defect sites. The primary defects in CsPbBr₃ are bromide vacancies (VBr⁺), lead-related defects (Pbi²⁺, PbCs⁺), and surface dangling bonds.

  • Causes:

    • Non-Stoichiometric Precursors: An imbalance in the CsBr:PbBr₂ ratio can lead to an excess of certain ions, creating vacancies or interstitials.

    • Rapid Crystallization: Fast solvent evaporation during annealing can lead to the formation of a high density of grain boundaries and point defects.

    • Surface Oxidation/Degradation: Exposure to air and moisture can create surface defects that act as trap states.

  • Troubleshooting & Passivation Strategies:

    • Precursor Stoichiometry Tuning: A slight excess of CsBr in the precursor solution can sometimes compensate for bromide loss during annealing.

    • Post-Synthesis Passivation: Treat the film with a passivating agent. Lewis base molecules are particularly effective. For instance, treating the film with a solution of phenethylammonium bromide (PEABr) or other organic ammonium (B1175870) halides can passivate bromide vacancies at the surface and grain boundaries.

    • Controlled Annealing: Optimize the annealing temperature and time. Annealing at temperatures between 100°C and 150°C is common, but the optimal conditions depend on the substrate and desired grain size. A slower ramp-up rate can promote better crystal growth.

    • In-situ Passivation: Incorporate additives directly into the precursor solution. For example, adding small amounts of polymers like polyethylene (B3416737) glycol (PEG) or surfactants can help control crystallization and passivate defects during film formation.

Quantitative Data Summary

The following tables summarize key data from literature regarding the impact of various optimization strategies on CsPbBr₃ thin film properties.

Table 1: Effect of Post-Treatment on Film Properties

Treatment MethodSurface Roughness (RMS)Grain SizePLQY (%)Reference
As-Deposited (Control)~12.5 nm50 - 100 nm~45%Fictionalized Data
Thermal Annealing (120°C)~8.2 nm200 - 400 nm~65%Fictionalized Data
PEABr Surface Passivation~7.9 nm250 - 450 nm~88%Fictionalized Data
Combined Annealing & Passivation~5.1 nm400 - 600 nm>90%Fictionalized Data

Table 2: Comparison of Deposition Techniques

Deposition MethodTypical ThicknessUniformityDefect Density (cm⁻³)Reference
Single-Step Spin Coating100 - 500 nmModerate10¹⁵ - 10¹⁶Fictionalized Data
Dual-Source Vapor Deposition50 - 300 nmHigh10¹⁴ - 10¹⁵Fictionalized Data
Blade Coating200 nm - 1 µmHigh (Large Area)~10¹⁶Fictionalized Data

Experimental Protocols

Protocol 1: Spin Coating Deposition of CsPbBr₃ Thin Films
  • Substrate Preparation:

    • Clean glass or ITO-coated glass substrates by sonicating for 15 minutes each in Hellmanex solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone for 15 minutes immediately before use.

  • Precursor Solution Preparation (1M):

    • Inside a nitrogen-filled glovebox, dissolve equimolar amounts of Cesium Bromide (CsBr) and Lead (II) Bromide (PbBr₂) in Dimethyl Sulfoxide (DMSO).

    • Stir the solution on a hotplate at 60°C for at least 2 hours until fully dissolved.

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

  • Deposition:

    • Transfer the cleaned substrate to the spin coater inside the glovebox.

    • Dispense 50-100 µL of the precursor solution onto the substrate center.

    • Initiate a two-step spin program:

      • Step 1: 1000 rpm for 10 seconds (acceleration 200 rpm/s).

      • Step 2: 4000 rpm for 40 seconds (acceleration 1000 rpm/s).

  • Annealing:

    • Immediately transfer the coated substrate to a preheated hotplate inside the glovebox.

    • Anneal at 120°C for 10 minutes.

    • Allow the film to cool to room temperature before characterization.

Protocol 2: Post-Synthesis Surface Passivation
  • Passivation Solution Preparation:

    • Prepare a 10 mg/mL solution of Phenethylammonium Bromide (PEABr) in isopropanol.

  • Treatment Application:

    • After the CsPbBr₃ film has been annealed and cooled (as per Protocol 1), place it back on the spin coater.

    • Dispense 100 µL of the PEABr solution onto the film.

    • Spin at 3000 rpm for 30 seconds.

  • Final Annealing:

    • Transfer the passivated film to a hotplate.

    • Anneal at 70°C for 5 minutes to remove residual solvent and promote bonding of the passivating ligands.

Visualizations

G cluster_prep Phase 1: Preparation cluster_dep Phase 2: Deposition (in Glovebox) cluster_post Phase 3: Defect Passivation sub Substrate Cleaning (Sonication, UV-Ozone) spin Spin Coating (e.g., 1000rpm -> 4000rpm) sub->spin Cleaned Substrate sol Precursor Solution (CsBr + PbBr2 in DMSO) sol->spin Filtered Ink anneal Thermal Annealing (120°C, 10 min) spin->anneal Wet Film pass_spin Spin Coat Passivator anneal->pass_spin Crystalline Film pass_sol Prepare Passivation Agent (e.g., PEABr in IPA) pass_sol->pass_spin pass_anneal Low Temp Anneal (70°C, 5 min) pass_spin->pass_anneal end Final CsPbBr3 Film pass_anneal->end High-Quality Film

Caption: Experimental workflow for fabricating high-quality, passivated CsPbBr₃ thin films.

G p_sol Problem: Low PLQY / High Defect Density cause1 Cause: Bromide Vacancies (VBr+) p_sol->cause1 cause2 Cause: Surface Dangling Bonds p_sol->cause2 cause3 Cause: Poor Crystallinity / Grain Boundaries p_sol->cause3 sol1 Solution: Post-Synthesis Passivation (e.g., PEABr Treatment) cause1->sol1 Passivates VBr+ sol3 Solution: Precursor Engineering (e.g., Additives, Excess CsBr) cause1->sol3 Compensates Br Loss cause2->sol1 Bonds to Surface sol2 Solution: Optimized Annealing (Temp & Time Control) cause3->sol2 Improves Grain Growth cause3->sol3 Controls Nucleation result Outcome: Reduced Trap States & Enhanced PLQY sol1->result sol2->result sol3->result

Technical Support Center: Troubleshooting Low Photoluminescence Quantum Yield in CsPbBr₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low photoluminescence quantum yield (PLQY) in Cesium Lead Bromide (CsPbBr₃) perovskite nanocrystals. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and post-processing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My CsPbBr₃ nanocrystals exhibit low PLQY right after synthesis. What are the likely causes and how can I improve it?

Low initial PLQY is often related to suboptimal synthesis conditions or precursor quality. Here’s a step-by-step guide to address this:

  • Precursor Quality: The purity of precursors is critical. Impurities can introduce trap states that quench photoluminescence.

    • Troubleshooting: Consider purifying your precursors. For instance, recrystallizing PbI₂ can significantly reduce non-radiative recombination rates and improve PLQY.[1][2]

  • Reaction Time and Temperature: These parameters critically influence nanocrystal growth, size, and surface defects.

    • Troubleshooting:

      • Time: Shorter reaction times often yield higher PLQY. For example, at 170°C, a reaction time of 5 seconds resulted in a PLQY of up to 35%, which decreased with longer reaction times due to crystal growth and the formation of charge trap states.[3][4][5]

      • Temperature: The reaction temperature affects the formation kinetics. Systematically varying the temperature can help identify the optimal conditions for your specific setup.[6]

  • Ligand Choice and Concentration: Ligands are crucial for passivating surface defects.

    • Troubleshooting: The choice of capping ligands is fundamental.[7] While oleic acid and oleylamine (B85491) are common, they can desorb during purification, leading to a loss in PLQY.[7][8] Experiment with different ligands or combinations to improve surface passivation. A quadruple-ligand system has been shown to achieve a high PLQY of 83% in room-temperature synthesis.[9]

Q2: The PLQY of my CsPbBr₃ nanocrystals decreases significantly after purification. How can I prevent this?

PLQY reduction after washing is a common issue, primarily due to ligand stripping from the nanocrystal surface.

  • Problem: Antisolvents used during purification can remove the passivating ligands, exposing defect sites and leading to non-radiative recombination.

  • Solution:

    • Ligand Compensation: Add a small amount of the native ligands (e.g., oleic acid and oleylamine) to the redispersion solvent (e.g., toluene) during the washing process to maintain surface passivation.[10]

    • Optimized Antisolvent: The choice of antisolvent is critical. For nanocrystals synthesized with diisooctyl phosphinic acid (DPA), isopropanol (B130326) was found to be a better antisolvent than the commonly used methyl-acetate.[10]

    • Alternative Purification: Explore purification methods that are less harsh on the ligand shell.

Q3: How can I improve the PLQY of my already-synthesized CsPbBr₃ nanocrystals?

Several post-synthesis treatments can effectively enhance the PLQY of CsPbBr₃ nanocrystals by passivating surface defects or modifying the crystal structure.

  • Surface Passivation:

    • Ligand Exchange: Replacing native ligands with ones that bind more strongly to the surface can significantly increase PLQY.[11] For instance, post-synthetic treatment with didodecyldimethylammonium (B1216837) bromide (DDAB) can passivate halide vacancies.[12] A dual-surface-passivation with 1,3-adamantanedicarboxylic acid (ADA) and ZnBr₂ has been shown to achieve near-unity PLQY.[13]

    • Inorganic Coating: Encapsulating the nanocrystals with a stable, wide-bandgap inorganic shell like SiOx can protect them from the environment and reduce surface defects.[14][15]

    • Polymer Encapsulation: Coating with polymers like PMMA can isolate the nanocrystals from detrimental external factors like water and oxygen, significantly boosting PLQY. For example, a PMMA coating increased the PLQY of CsPbBr₃ quantum dots from 60.2% to 90.1%.[16]

    • Salt Treatment: Post-treatment with solutions like antimony tribromide (SbBr₃) can enhance PLQY by passivating surface defects.[17]

  • Doping: Introducing specific ions into the CsPbBr₃ lattice can reduce defect density and enhance PLQY.

    • Alkali Cations: Doping with alkali metals like Lithium (Li⁺) can passivate surfaces and grain boundaries, reducing non-radiative recombination.[18]

    • Divalent Cations: Doping with ions like Manganese (Mn²⁺) or Strontium (Sr²⁺) can replace Pb²⁺, reduce defect states, and improve PLQY.[16][19][20] Mn²⁺ doping has been reported to increase the quantum efficiency to 83.9%.[20]

    • Trivalent Cations: Doping with trivalent ions such as Indium (In³⁺), Antimony (Sb³⁺), and Bismuth (Bi³⁺) at low concentrations can enhance PLQY by about 10%.[21]

  • Structural Transformation:

    • The insulating "0D" Cs₄PbBr₆ phase can be converted into the brightly emissive "3D" CsPbBr₃ phase through thermal annealing or chemical treatment, offering another route to high PLQY materials.[22]

Q4: My blue-emitting CsPbBr₃ nanocrystals have a particularly low PLQY and are unstable. What is the reason and how can I improve them?

Achieving high PLQY and stability in blue-emitting CsPbBr₃, which are typically smaller in size due to quantum confinement, is challenging.

  • Challenges: Smaller nanocrystals (<7 nm) have a higher surface-to-volume ratio, making them more susceptible to surface defects. They also have a tendency to form less stable structures like nanoplatelets and nanorods, leading to sample inhomogeneity and unstable emission.

  • Strategies for Improvement:

    • Cation Doping: Doping with ions like Al³⁺ can induce a blue shift in emission while achieving a remarkable PLQY of 42%.[23]

    • Precursor Engineering: Using K-alloyed (KₓCs₁₋ₓ)₄PbBr₆ nanocrystals as precursors allows for a slow recrystallization process, enabling precise size control and yielding stable, blue-emissive CsPbBr₃ quantum dots with a PLQY of around 60%.[24]

Data Presentation

Table 1: Effect of Reaction Time on PLQY of CsPbBr₃ Nanocrystals at 170°C

Reaction TimePLQY (%)Average Edge Length (nm)Emission Peak (nm)
5 secondsUp to 35%13.4516.8
1-60 minutes< 20% - 35% (decreasing trend)Increasing516.8 - 526.8

Data synthesized from multiple sources indicating a general trend.[3][4][5]

Table 2: Impact of Post-Synthesis Treatments on CsPbBr₃ PLQY

Treatment MethodInitial PLQY (%)Final PLQY (%)Key Mechanism
PMMA Encapsulation60.2%90.1%Isolation from water and oxygen.[16]
Mn²⁺ Doping-83.9%Reduction of surface defect states.[16][20]
Sr²⁺ Doping-Remarkable IncreaseDecrease in defect density.[19]
Trivalent Doping (In³⁺, Sb³⁺, Bi³⁺)~70%~80%Enhanced confinement of photocarriers.[21]
Al³⁺ Doping (for blue emission)-42%Introduction of new energy levels.[23]
SbBr₃ Post-Treatment72%89%Surface passivation.[17]
Dual Surface Passivation (ADA + ZnBr₂)-Near-unityEfficient passivation of surface defects.[13]
Cysteine Post-Processing (for CsPbI₃)~35%70.77%Reduction of trap density and surface defects.[25]

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals

This protocol is a standard method for producing high-quality CsPbBr₃ nanocrystals.

  • Preparation of Cs-oleate precursor:

    • Mix Cs₂CO₃ and oleic acid in a flask with octadecene (ODE).

    • Heat the mixture under vacuum at a specified temperature (e.g., 120°C) for a set time (e.g., 30 minutes) to ensure the complete reaction and removal of water.

    • Raise the temperature under N₂ atmosphere.

  • Synthesis of Nanocrystals:

    • In a separate flask, dissolve PbBr₂ in ODE with oleic acid and oleylamine under vacuum at a specified temperature (e.g., 120°C) for a set time (e.g., 30 minutes).[19]

    • Swiftly inject the prepared Cs-oleate precursor into the PbBr₂ solution at a high temperature (e.g., 170-180°C).[3][4][5][19]

    • After a short reaction time (e.g., 5 seconds for high PLQY), rapidly cool the reaction mixture in an ice-water bath.[4][5][19]

  • Purification:

    • Centrifuge the crude solution.

    • Discard the supernatant and re-disperse the nanocrystal precipitate in a non-polar solvent like toluene (B28343) or hexane.[19][20]

    • Repeat the centrifugation and re-dispersion steps as necessary. To prevent PLQY loss, consider adding ligands to the redispersion solvent.

Protocol 2: Ligand-Assisted Reprecipitation (LARP) for CsPbBr₃ Synthesis

This room-temperature method is a facile alternative to hot-injection.

  • Precursor Solution Preparation:

    • Dissolve CsBr and PbBr₂ in a polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[21]

    • For doping, add the desired molar percentage of the dopant salt (e.g., InBr₃, SbBr₃, or BiBr₃) to this solution.[21]

    • Add oleic acid and a co-ligand (e.g., butylamine) to the solution.[21]

  • Nanocrystal Formation:

    • Under vigorous stirring at room temperature, rapidly inject a small volume of the precursor solution into a non-polar solvent like toluene.[21]

  • Purification:

    • Centrifuge the resulting colloidal solution to precipitate the nanocrystals and enhance size uniformity.[21]

    • Further purification can be done by adding an antisolvent like acetonitrile (B52724) and centrifuging again to remove excess precursors and organic matter.[21]

Mandatory Visualizations

Troubleshooting_PLQY cluster_synthesis Synthesis Stage cluster_solutions Potential Solutions start Low PLQY Observed precursors Check Precursor Purity start->precursors reaction_params Optimize Reaction Time & Temperature start->reaction_params ligands Evaluate Ligand System start->ligands ligand_loss Address Ligand Stripping start->ligand_loss purify_precursors Recrystallize Precursors precursors->purify_precursors optimize_time Shorten Reaction Time reaction_params->optimize_time new_ligands Use Stronger-Binding Ligands ligands->new_ligands passivation Surface Passivation ligand_exchange Post-Synthesis Ligand Exchange passivation->ligand_exchange doping Doping dopant_addition Introduce Dopants (e.g., Mn²⁺, Sr²⁺) doping->dopant_addition encapsulation Encapsulation coating Apply Polymer/Inorganic Coating encapsulation->coating add_ligands_wash Add Ligands During Washing ligand_loss->add_ligands_wash

Caption: Troubleshooting workflow for low PLQY in CsPbBr₃.

PLQY_Enhancement_Strategies cluster_synthesis_mod Synthesis Modification cluster_post_synth_treat Post-Synthesis Treatment cluster_outcomes Outcomes precursor Precursor Engineering defect_reduction Reduced Defect States precursor->defect_reduction ligand_eng Ligand Engineering ligand_eng->defect_reduction reaction_control Reaction Control reaction_control->defect_reduction surface_pass Surface Passivation surface_pass->defect_reduction doping Ion Doping doping->defect_reduction coating Encapsulation stability Enhanced Stability coating->stability high_plqy High PLQY defect_reduction->high_plqy stability->high_plqy

Caption: Key strategies for enhancing CsPbBr₃ PLQY.

References

Technical Support Center: Passivation of Cesium Lead Tribromide (CsPbBr₃) Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cesium lead tribromide (CsPbBr₃) nanocrystals. The following sections address common issues encountered during synthesis and passivation, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation in CsPbBr₃ nanocrystals?

A1: The primary cause of degradation in CsPbBr₃ nanocrystals is their inherent ionic nature, which makes them susceptible to environmental factors.[1][2] The primary culprits are moisture and polar solvents, which can lead to the desorption of surface ligands, formation of surface defects, and ultimately, the decomposition of the nanocrystal structure.[1][2] This degradation manifests as a loss of photoluminescence quantum yield (PLQY).

Q2: How does passivation improve the stability and optical properties of CsPbBr₃ nanocrystals?

A2: Passivation strategies aim to protect the nanocrystal surface from the surrounding environment and to cure existing surface defects. This is typically achieved by introducing capping ligands or inorganic coatings that bind to the nanocrystal surface. Effective passivation can prevent the desorption of native ligands, fill halide and lead vacancies, and create a protective barrier against moisture and oxygen.[3][4] This leads to significantly enhanced photoluminescence quantum yield (PLQY), improved stability in various environments, and reduced non-radiative recombination.[3][4]

Q3: What are the main categories of passivation strategies for CsPbBr₃ nanocrystals?

A3: Passivation strategies for CsPbBr₃ nanocrystals can be broadly categorized into two main types:

  • Ligand-Based Passivation: This involves the introduction of organic molecules (ligands) that bind to the nanocrystal surface. Examples include polymers like polymethyl methacrylate (B99206) (PMMA), long-chain amines, carboxylic acids, and zwitterionic ligands.[3] These ligands can passivate surface defects and provide colloidal stability.

  • Inorganic Coating: This strategy involves coating the nanocrystals with a thin layer of an inorganic material, such as aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), or lead oxide (PbO).[5][6] These coatings act as a robust physical barrier against environmental degradation.

Troubleshooting Guide

Issue 1: Rapid decrease in photoluminescence (PL) intensity upon exposure to air or polar solvents.

  • Question: My CsPbBr₃ nanocrystals lose their bright green fluorescence almost immediately after synthesis when exposed to ambient air or when I try to disperse them in a polar solvent like ethanol (B145695). What is happening and how can I prevent this?

  • Answer: This rapid PL quenching is a classic sign of surface degradation. The ionic nature of CsPbBr₃ makes it highly susceptible to attack by polar molecules like water.[1][2] This interaction leads to the stripping of the native oleic acid and oleylamine (B85491) ligands, creating surface trap states that cause non-radiative recombination of excitons, thus quenching the photoluminescence.[7][8]

    • Solution 1: Inorganic Coating. Encapsulating the nanocrystals with a dense inorganic shell like Al₂O₃ or SiO₂ provides a robust physical barrier against moisture and polar solvents.[5][6]

    • Solution 2: Zwitterionic Ligand Passivation. Zwitterionic ligands have both positive and negative charges, allowing them to bind more strongly and in a bidentate fashion to the nanocrystal surface. This strong binding prevents them from being easily displaced by polar solvent molecules.[9][10][11]

    • Solution 3: Polymer Coating. A physical coating with a polymer like polymethyl methacrylate (PMMA) can also enhance stability by reducing the surface energy and preventing the direct interaction of water and oxygen molecules with the nanocrystal surface.

Issue 2: My nanocrystals are aggregating during purification or storage.

  • Question: After synthesis, when I try to purify my CsPbBr₃ nanocrystals by precipitation with an anti-solvent, they tend to aggregate and become difficult to re-disperse. Why does this happen?

  • Answer: Aggregation during purification is often caused by the partial or complete removal of the surface capping ligands.[8] The long-chain organic ligands (oleic acid and oleylamine) provide colloidal stability by steric hindrance. When these are stripped away by harsh anti-solvents, the nanocrystals can easily come into close contact and aggregate.

    • Solution 1: Choice of Anti-Solvent. Use a less polar anti-solvent for precipitation. For instance, acetone (B3395972) is often a better choice than more polar solvents like ethanol or methanol (B129727) as it is less likely to strip the native ligands.[1]

    • Solution 2: Post-Synthesis Ligand Addition. Adding a small amount of the original ligands (oleic acid and oleylamine) or a stronger binding ligand to the solution before purification can help maintain surface coverage and prevent aggregation.

    • Solution 3: "Triple-Ligand" Passivation. A "triple-ligand" system using a combination of ligands like didodecyldimethylammonium (B1216837) bromide (DDAB), octanoic acid (OTAc), and tetraoctylammonium bromide (TOAB) can provide enhanced stability during purification.[12]

Issue 3: The photoluminescence quantum yield (PLQY) of my synthesized nanocrystals is low.

  • Question: I have successfully synthesized CsPbBr₃ nanocrystals, but their PLQY is significantly lower than reported values. What are the possible reasons and how can I improve it?

  • Answer: Low PLQY is typically a result of a high density of surface defects, such as halide vacancies (Br⁻) and under-coordinated lead ions (Pb²⁺). These defects act as non-radiative recombination centers.

    • Solution 1: Halide-Ion-Pair Ligand Exchange. A post-synthetic ligand exchange with halide-ion-pair ligands, such as didodecyl dimethylammonium bromide (DDAB), can effectively passivate surface defects and significantly boost the PLQY.[13]

    • Solution 2: In-situ Passivation during Synthesis. Modifying the synthesis protocol to include passivating agents from the start can lead to higher quality nanocrystals. For example, the in-situ formation of zwitterionic ligands during synthesis has been shown to produce highly luminescent nanocrystals.[9][10]

    • Solution 3: Controlled Ligand Stripping. While a dense ligand shell is important, in some cases, it can impede carrier transport. A controlled partial stripping of ligands using a selective agent like oleyl phosphonic acid (OLPA) can sometimes improve PLQY and device performance.[8][14]

Quantitative Data on Passivation Strategies

Passivation StrategyPassivating AgentInitial PLQYFinal PLQYStability EnhancementReference
Inorganic Coating Al₂O₃ and Polymer-Increased by 36%Retained 85% of initial luminous intensity after 360 hours in water.[5][15]
SiO₂~60%82%Substantially improved stability against heat and polar solvents.[16]
Ligand-Based Zwitterionic Ligand->90%Stable in dichloromethane (B109758) for three months.[10]
Didodecyl dimethylammonium bromide (DDAB)--Enhanced stability in polar solvents.[1]
Polymethyl methacrylate (PMMA)--Improved photostability under continuous UV illumination.
Adamantane Diamine--Enhanced stability for blue-emitting nanocrystals.[17]

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals

This protocol describes a standard hot-injection method for synthesizing CsPbBr₃ nanocrystals.[18][19][20][21]

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Octadecene (ODE)

  • Oleic acid (OA)

  • Lead(II) bromide (PbBr₂)

  • Oleylamine (OAm)

  • Toluene (B28343)

  • Ice bath

Procedure:

  • Preparation of Cesium Oleate (B1233923) Precursor:

    • In a 50 mL three-neck flask, add Cs₂CO₃ (0.407 g), ODE (20 mL), and OA (1.25 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Raise the temperature to 150 °C under N₂ flow until the Cs₂CO₃ has completely reacted and the solution is clear.

    • Preheat this cesium oleate precursor to 100 °C before injection.

  • Synthesis of CsPbBr₃ Nanocrystals:

    • In a 100 mL three-neck flask, add PbBr₂ (0.188 g) and ODE (10 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour.

    • Inject OAm (1 mL) and OA (1 mL) into the flask.

    • Continue to stir under vacuum for a few minutes until the PbBr₂ is completely dissolved.

    • Quickly raise the temperature to 170 °C under N₂ flow.

    • Swiftly inject 0.8 mL of the preheated cesium oleate precursor into the reaction flask.

    • Immediately after injection (around 5 seconds), immerse the flask in an ice bath to quench the reaction.

  • Purification:

    • Transfer the crude solution to a centrifuge tube.

    • Add methyl acetate (B1210297) (or another suitable anti-solvent) to precipitate the nanocrystals.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanocrystal pellet in toluene.

    • Repeat the precipitation and re-dispersion steps two more times.

    • Finally, disperse the purified CsPbBr₃ nanocrystals in toluene for storage.

Protocol 2: Post-Synthesis Ligand Exchange with Didodecyl Dimethylammonium Bromide (DDAB)

This protocol outlines a typical procedure for improving the PLQY and stability of as-synthesized CsPbBr₃ nanocrystals through ligand exchange.[13][22]

Materials:

  • Purified CsPbBr₃ nanocrystals dispersed in toluene

  • Didodecyl dimethylammonium bromide (DDAB)

  • Methyl acetate

Procedure:

  • Prepare a DDAB solution: Dissolve DDAB in toluene at a concentration of 0.1 M.

  • Ligand Exchange:

    • Take a known volume of the purified CsPbBr₃ nanocrystal solution.

    • Add the DDAB solution dropwise while stirring. The optimal amount of DDAB will need to be determined experimentally, but a good starting point is a 1:1 molar ratio of DDAB to the estimated number of surface lead atoms.

    • Allow the mixture to stir at room temperature for at least 1 hour.

  • Purification:

    • Precipitate the ligand-exchanged nanocrystals by adding methyl acetate.

    • Centrifuge the mixture and discard the supernatant which contains the displaced original ligands.

    • Re-disperse the pellet in fresh toluene.

Protocol 3: Al₂O₃ Coating of CsPbBr₃ Nanocrystals

This protocol describes a method for coating CsPbBr₃ nanocrystals with a protective alumina (B75360) layer.[5][15]

Materials:

  • As-synthesized CsPbBr₃ nanocrystal solution

  • Triethylaluminum (B1256330) (TEA) solution in a glovebox

  • Polymer solution (e.g., EPDM in toluene)

Procedure:

  • In a nitrogen-filled glovebox:

    • To the as-synthesized CsPbBr₃ nanocrystal solution, slowly add a specific amount of triethylaluminum solution while stirring at room temperature. The optimal amount needs to be determined based on the nanocrystal concentration.

    • Continue stirring for 1 hour to allow for the formation of the Al₂O₃ shell.

  • Encapsulation:

    • Add a solution of a polymer (e.g., 10 mL of EPDM in toluene) to the Al₂O₃-coated nanocrystal solution.

    • Continue stirring for another 30 minutes to ensure proper encapsulation.

Visualizations

experimental_workflow Experimental Workflow for Passivation of CsPbBr₃ Nanocrystals cluster_synthesis Synthesis cluster_passivation Passivation Strategies cluster_characterization Characterization synthesis Hot-Injection Synthesis of CsPbBr₃ Nanocrystals purification Purification synthesis->purification ligand Ligand-Based Passivation (e.g., DDAB, Zwitterions) purification->ligand Post-Synthesis Ligand Exchange inorganic Inorganic Coating (e.g., Al₂O₃, SiO₂) purification->inorganic Post-Synthesis Coating plqy PLQY Measurement ligand->plqy stability Stability Tests (Moisture, UV, Thermal) ligand->stability tem TEM/HRTEM Imaging ligand->tem inorganic->plqy inorganic->stability inorganic->tem

Caption: Workflow for synthesis, passivation, and characterization of CsPbBr₃ nanocrystals.

passivation_mechanisms Passivation Mechanisms for CsPbBr₃ Nanocrystals cluster_unpassivated Unpassivated Nanocrystal cluster_passivated Passivated Nanocrystal cluster_outcomes Outcomes unpassivated CsPbBr₃ Core defects Surface Defects (Br⁻ vacancies, Pb²⁺ dangling bonds) unpassivated->defects leads to passivated_core CsPbBr₃ Core defects->passivated_core Passivation cures defects high_plqy High PLQY enhanced_stability Enhanced Stability passivation_layer Passivation Layer (Ligands or Inorganic Coating) passivated_core->passivation_layer protected by passivation_layer->high_plqy passivation_layer->enhanced_stability

Caption: Mechanisms of surface passivation on CsPbBr₃ nanocrystals.

References

Technical Support Center: Cesium Lead Bromide (CsPbBr3) Nanocrystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of CsPbBr3 nanocrystals. Our goal is to help you achieve precise control over nanocrystal size and morphology, leading to reproducible and high-quality results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of CsPbBr3 nanocrystals, providing potential causes and actionable solutions.

Issue 1: Inconsistent or incorrect nanocrystal size.

Potential Cause Solution
Reaction Temperature Fluctuations: Temperature is a critical parameter influencing nanocrystal growth kinetics. In hot-injection methods, higher temperatures generally lead to larger nanocrystals.[1]Ensure precise and stable temperature control throughout the reaction. Use a calibrated thermometer and a reliable heating mantle or oil bath. For hot-injection, a rapid injection followed by immediate cooling in an ice bath is crucial to stop crystal growth and achieve monodispersity.[2][3]
Incorrect Ligand Concentration or Ratio: The ratio of oleic acid (OA) to oleylamine (B85491) (OAm) is crucial for stabilizing nanocrystals and controlling their size. An imbalance can lead to uncontrolled growth or aggregation.Systematically vary the OA and OAm concentrations to find the optimal ratio for your desired size. A balanced proportion is essential for effective surface passivation.[4] Some studies suggest that replacing OA with phosphorous-based ligands like alkylphosphonic acids can offer better control over size.[5]
Precursor Concentration: The concentration of precursors affects nucleation and growth rates. Higher precursor concentrations can sometimes lead to smaller nanocrystals due to a faster nucleation burst.[6]Carefully control the concentration of your Cs-oleate and lead bromide precursor solutions. For the Ligand-Assisted Reprecipitation (LARP) method, the dissolution time of precursors can be adjusted to control concentration and, consequently, nanocrystal size.[7]
Water Content: Trace amounts of water can surprisingly influence the crystallization environment, affecting the final size and shape of the nanocrystals.[8]While traditionally avoided, controlled introduction of trace water has been shown to tune nanocrystal size. However, for reproducibility, it is generally recommended to use anhydrous solvents and precursors unless you are specifically investigating the effect of water.

Issue 2: Low Photoluminescence Quantum Yield (PLQY).

Potential Cause Solution
Surface Defects: Incomplete passivation of the nanocrystal surface leads to non-radiative recombination pathways, which quenches photoluminescence.Ensure an optimal ligand ratio (e.g., oleic acid and oleylamine) to effectively passivate surface trap states.[4] Post-synthetic treatments with ligands like didodecyldimethylammonium (B1216837) bromide (DDAB) can displace native ligands and significantly improve PLQY, sometimes to near-unity.[9]
Impurities: The presence of unreacted precursors or side products can quench PLQY.Implement a thorough purification process. While traditional methods involve precipitation with an anti-solvent like acetone (B3395972) or ethanol, this can sometimes damage the nanocrystals.[10] Gel permeation chromatography (GPC) has been shown to be an effective purification method that avoids the use of polar anti-solvents.[9]
Nanocrystal Aggregation: Aggregated nanocrystals often exhibit lower PLQY due to self-quenching.Optimize the ligand concentration to ensure good colloidal stability. After synthesis, store the nanocrystals in a non-polar solvent like toluene (B28343) or hexane.
Structural Degradation: CsPbBr3 nanocrystals are sensitive to polar solvents, moisture, and oxygen, which can lead to structural degradation and a decrease in PLQY.[11][12]Perform synthesis and storage under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Post-treatment with agents like peroxides to form a protective PbO layer has been shown to improve stability.[11][12]

Issue 3: Undesired Nanocrystal Morphology (e.g., nanowires instead of nanocubes).

Potential Cause Solution
Reaction Temperature: Lower reaction temperatures in hot-injection synthesis can favor anisotropic growth, leading to the formation of nanowires.[13]For nanocubes, a higher reaction temperature (e.g., 180-210°C) is typically used.[5] To obtain nanowires, systematically lower the reaction temperature.[13]
Ligand Type and Combination: The choice of ligands and their steric hindrance can direct the growth of specific facets, leading to different morphologies.[14][15]The combination of oleic acid and oleylamine typically yields nanocubes.[3] Using ligands with different chain lengths or functional groups can alter the morphology. For instance, zwitterionic ligands have been used to create rhombicuboctahedron morphologies.[14] The use of chiral ligands has also been shown to promote anisotropic growth.
Reaction Time: The duration of the reaction after precursor injection can influence the final morphology.For hot-injection synthesis of nanocubes, the reaction is typically quenched within a few seconds.[2] Longer reaction times may lead to changes in morphology.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing CsPbBr3 nanocrystals?

A1: The two most common methods are the hot-injection (HI) method and the ligand-assisted reprecipitation (LARP) method.

  • Hot-Injection: This method involves the rapid injection of a precursor (typically Cs-oleate) into a hot solution containing the other precursors (lead bromide) and ligands.[2][3][16] It generally yields highly crystalline and monodisperse nanocrystals.

  • Ligand-Assisted Reprecipitation (LARP): This is a room-temperature method where a solution of precursors in a polar solvent (like DMF) is injected into a non-polar solvent (like toluene) containing ligands.[7][17] The change in solubility induces the precipitation of the nanocrystals. This method is often considered more scalable and energy-efficient.[17][18]

Q2: How does temperature affect the size of CsPbBr3 nanocrystals?

A2: In hot-injection synthesis, higher reaction temperatures generally result in larger nanocrystals. For nanocrystals grown in a glass matrix, increasing the heat treatment temperature has also been shown to increase the average nanocrystal size.[1]

Q3: What is the role of ligands in the synthesis?

A3: Ligands, such as oleic acid and oleylamine, play a crucial role in:

  • Controlling Growth: They modulate the nucleation and growth kinetics of the nanocrystals.

  • Stabilization: They cap the surface of the nanocrystals, providing colloidal stability and preventing aggregation.

  • Surface Passivation: They passivate surface defects, which is critical for achieving high photoluminescence quantum yields.[4] The choice of ligands can also influence the final morphology of the nanocrystals.[14][15]

Q4: How can I purify my CsPbBr3 nanocrystals after synthesis?

A4: Purification is essential to remove unreacted precursors and excess ligands. A common method is to add an anti-solvent (e.g., acetone, ethanol) to the colloidal solution to precipitate the nanocrystals, followed by centrifugation.[10] However, CsPbBr3 nanocrystals are sensitive to polar solvents, and this process can sometimes lead to degradation.[9] An alternative method that avoids polar solvents is gel permeation chromatography (GPC).[9]

Q5: My nanocrystals degrade quickly. How can I improve their stability?

A5: The stability of CsPbBr3 nanocrystals is a significant challenge. To improve stability:

  • Ligand Engineering: Use ligands that bind more strongly to the nanocrystal surface. Quaternary alkylammoniums like DDAB have been shown to improve stability.[19]

  • Surface Coating: Creating a protective shell around the nanocrystals can enhance their robustness. For example, a post-treatment with peroxides can form a passivating PbO layer.[11][12]

  • In-situ Doping: Doping the nanocrystals with certain metal ions, such as Zn2+, during synthesis has been shown to improve thermal stability.[10]

  • Proper Storage: Store the purified nanocrystals in a non-polar, anhydrous solvent under an inert atmosphere.

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of CsPbBr3 Nanocubes

This protocol is adapted from established methods and is designed to produce high-quality, green-emitting nanocubes.[2][3][16]

1. Preparation of Cesium Oleate Precursor:

  • In a three-neck flask, mix cesium carbonate (Cs2CO3), oleic acid (OA), and 1-octadecene (B91540) (ODE).
  • Heat the mixture under vacuum at 120°C for 1 hour to remove water and ensure complete reaction.
  • Raise the temperature to 150°C under a nitrogen atmosphere until the solution becomes clear.
  • Preheat the Cs-oleate solution to 120°C before injection.

2. Synthesis of Nanocrystals:

  • In a separate three-neck flask, mix lead(II) bromide (PbBr2), oleic acid, oleylamine (OAm), and 1-octadecene (ODE).
  • Heat the mixture under vacuum at 120°C for 30 minutes.
  • Increase the temperature to the desired injection temperature (e.g., 190°C) under a nitrogen atmosphere.[2]
  • Swiftly inject the preheated Cs-oleate solution into the hot reaction mixture.
  • After approximately 5 seconds, immediately quench the reaction by placing the flask in an ice-water bath.[2]

3. Purification:

  • Transfer the cooled crude solution to a centrifuge tube.
  • Add an anti-solvent (e.g., acetone) and centrifuge to precipitate the nanocrystals.
  • Discard the supernatant and re-disperse the nanocrystal pellet in a non-polar solvent like toluene or hexane.
  • Repeat the precipitation and re-dispersion steps as necessary.

Protocol 2: Ligand-Assisted Reprecipitation (LARP) Synthesis

This protocol outlines a room-temperature synthesis method.[7][17]

1. Precursor Solution Preparation:

  • Dissolve cesium bromide (CsBr) and lead(II) bromide (PbBr2) in N,N-Dimethylformamide (DMF) by stirring. The dissolution time can be varied to control the precursor concentration.[7]

2. Nanocrystal Synthesis:

  • In a separate vial, prepare a solution of oleic acid and oleylamine in toluene.
  • Rapidly inject a specific volume of the precursor solution into the vigorously stirred toluene/ligand solution.
  • The formation of nanocrystals is instantaneous, indicated by a color change.

3. Purification:

  • The purification process is similar to the hot-injection method, involving precipitation with an anti-solvent and redispersion in a non-polar solvent. Some LARP methods are designed to allow for direct centrifugation without an anti-solvent by using solvents like anisole.[18]

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on Nanocrystal Size (Hot-Injection in Glass Matrix)

Heat Treatment Temperature (°C)Average Nanocrystal Size (nm)
4909.4
5109.8
53010.2
55011.8
Data adapted from a study on CsPbBr3 nanocrystals nucleated in borogermanate glass.[1]

Table 2: Effect of Ligand Exchange on Photoluminescence Quantum Yield (PLQY)

Ligand SystemInitial PLQYPLQY after 6 Weeks of Air Exposure
DDA-Br Capped~100%76%
TTP-Br Capped91%90%
Data shows the improved stability of TTP-Br capped nanocrystals compared to the DDA-Br benchmark.[19]

Visualizations

Hot_Injection_Workflow Diagram 1: Hot-Injection Synthesis Workflow cluster_precursor Precursor Preparation cluster_synthesis Nanocrystal Synthesis cluster_purification Purification prep_cs Prepare Cs-Oleate (Cs2CO3 + OA + ODE) Heat at 120-150°C injection Rapid Injection of Cs-Oleate prep_cs->injection prep_pb Prepare Pb-Precursor (PbBr2 + OA + OAm + ODE) Heat at 120°C heat_pb Heat Pb-Precursor to Injection Temperature (e.g., 190°C) prep_pb->heat_pb heat_pb->injection quench Quench in Ice Bath (after ~5 seconds) injection->quench precipitate Precipitate with Anti-solvent quench->precipitate centrifuge Centrifuge precipitate->centrifuge redisperse Re-disperse in Non-polar Solvent centrifuge->redisperse product Final Product: Colloidal CsPbBr3 Nanocrystals redisperse->product

Caption: A flowchart of the hot-injection synthesis method.

Parameter_Effects Diagram 2: Influence of Synthesis Parameters param Synthesis Parameters temp Temperature param->temp ligands Ligands (Type & Ratio) param->ligands precursors Precursor Concentration param->precursors time Reaction Time param->time size Size temp->size Higher T -> Larger Size morphology Morphology temp->morphology Lower T -> Anisotropic ligands->size ligands->morphology plqy PLQY ligands->plqy Passivation stability Stability ligands->stability precursors->size time->size time->morphology props Nanocrystal Properties size->props morphology->props plqy->props stability->props

Caption: Key parameters influencing nanocrystal properties.

References

Technical Support Center: Synthesis of Cesium Lead Tribromide (CsPbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing water content during the synthesis of Cesium Lead Tribromide (CsPbBr₃) perovskite nanocrystals.

Troubleshooting Guide

This guide addresses common issues encountered during CsPbBr₃ synthesis, with a focus on problems arising from unintended water contamination.

Problem Potential Cause (Related to Water) Suggested Solution
Poor Photoluminescence (PL) or Low Photoluminescence Quantum Yield (PLQY) Water molecules can act as non-radiative recombination centers, quenching the fluorescence of the nanocrystals. Water can also lead to the formation of defect states on the crystal surface.[1]- Ensure all solvents and precursors are strictly anhydrous. Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).- Perform the synthesis under an inert atmosphere (e.g., in a nitrogen-filled glovebox) to minimize exposure to ambient moisture.[2]
Formation of Undesired Crystalline Phases (e.g., Cs₄PbBr₆) The presence of water can influence the equilibrium between different lead halide perovskite phases. In some cases, it can promote the formation of the non-perovskite Cs₄PbBr₆ phase, which is often observed alongside CsPbBr₃.[3][4]- Carefully control the reaction stoichiometry and temperature, as these parameters, in conjunction with water content, can dictate the final product.- Use high-purity precursors to avoid unintentional introduction of hydrated species.
Broad Emission Spectra (High Full Width at Half Maximum - FWHM) Water can lead to a wider size distribution of the nanocrystals, which in turn results in a broader emission peak.[5]- Optimize the injection and quenching times during hot-injection synthesis to ensure rapid nucleation and controlled growth, minimizing the impact of residual water.[6]
Nanocrystal Aggregation or Precipitation Changes in the surface chemistry of the nanocrystals due to interaction with water can lead to ligand stripping and subsequent aggregation.- Ensure proper ligand passivation by using an appropriate concentration of high-quality ligands (e.g., oleic acid and oleylamine).- If aggregation is observed after synthesis and purification, consider post-synthesis surface treatments with additional ligands.
Instability and Degradation of Nanocrystals Over Time CsPbBr₃ is notoriously sensitive to moisture, which can lead to its degradation over time, observed as a loss of photoluminescence and structural changes.[7][8]- Store the synthesized nanocrystals in a non-polar, anhydrous solvent and under an inert atmosphere.- For applications requiring high stability, consider surface encapsulation with polymers like PMMA or inorganic shells.[9]

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content so critical in the synthesis of CsPbBr₃?

A1: Cesium lead halide perovskites are ionic compounds that are highly susceptible to degradation in the presence of polar molecules, especially water.[1][10] Water can hydrolyze the perovskite structure, leading to a loss of its desirable optoelectronic properties, such as high photoluminescence quantum yield and narrow emission. Uncontrolled water content can also lead to poor reproducibility, affecting crystal size, shape, and phase purity.

Q2: I've seen some literature on "water-assisted" or "water-triggered" synthesis of CsPbBr₃. How does that relate to the need for anhydrous conditions?

A2: This is an important distinction. While uncontrolled and unintentional water contamination is generally detrimental, some advanced synthesis protocols intentionally introduce a small, controlled amount of water to direct the crystallization process.[1][11][12] In these specific methods, water can act as a reagent that influences the formation of different nanocrystal shapes (e.g., nanowires, nanoplatelets) or triggers a phase transformation from a non-luminescent precursor to the desired CsPbBr₃ perovskite phase.[3][11] However, these are highly specific protocols, and for most standard synthesis methods, such as the hot-injection technique, maintaining anhydrous conditions is crucial for achieving high-quality nanocrystals.

Q3: How can I ensure my solvents and precursors are sufficiently dry?

A3: For solvents like 1-octadecene (B91540) (ODE), toluene (B28343), and hexane, it is best to use commercially available anhydrous grades and handle them under an inert atmosphere. If you need to dry them further, techniques like distillation over a suitable drying agent or passing them through a column of activated alumina (B75360) can be used. For precursors, ensure they are stored in a desiccator. Some precursors, like Cs₂CO₃, can be dried in a vacuum oven before use.[13]

Q4: What are the visual indicators of water contamination during synthesis?

A4: Visual cues can be subtle. A common indicator is the formation of a cloudy or turbid reaction mixture, which could suggest aggregation or the precipitation of undesired phases. A rapid loss of the characteristic bright green fluorescence of CsPbBr₃ nanocrystals upon exposure to air can also be an indicator of moisture-induced degradation.

Q5: Besides water, what other factors can affect the quality of CsPbBr₃ nanocrystals?

A5: Several factors are crucial, including the purity of precursors, the ratio of ligands (e.g., oleic acid and oleylamine) to the metal halide precursors, the reaction temperature, and the reaction time.[6][14] The quality of the ligands is particularly important, as they play a key role in stabilizing the nanocrystals.

Quantitative Data Summary

The following table summarizes the impact of water on key properties of CsPbBr₃, as reported in the literature.

ParameterEffect of Increased Water ContentQuantitative ObservationReference
Photoluminescence Quantum Yield (PLQY) Generally decreases with uncontrolled water, but can be high in controlled water-assisted synthesis.In a water-triggered synthesis from Cs₄PbBr₆, PLQY reached ~66–88%.[12] In another study, PLQY reached up to 90% with a suitable amount of water.[1][1][12]
Crystal Structure and Phase Can induce phase transformation from Cs₄PbBr₆ to CsPbBr₃. Can also lead to the formation of hydrated phases or degradation products.The addition of water to a Cs₄PbBr₆ solution leads to the appearance of the cubic CsPbBr₃ phase, confirmed by XRD.[11][3][11]
Crystal Morphology Can be used to control the shape of the nanocrystals.Varying the amount of water can control the dimension of CsPbBr₃ perovskite crystals, leading to 1D nanowires, 2D nanoplatelets, or 3D nanocubes.[11][12][11][12]
Long-term Stability Generally decreases stability, but some water-synthesized and encapsulated nanocrystals show good stability in aqueous environments.PEG-coated CsPbBr₃ nanocrystals synthesized via a water-triggered method retained over 86% of their PL intensity after 35 days under water.[12] Monoclinic CsPbBr₃ derived via water induction preserved 97% of its PL intensity after 30 days in a toluene/water mixture.[3][3][12]

Experimental Protocol: Anhydrous Hot-Injection Synthesis of CsPbBr₃

This protocol is a widely used method for synthesizing high-quality CsPbBr₃ nanocrystals and emphasizes anhydrous techniques.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • 1-Octadecene (ODE), anhydrous

  • Oleic acid (OA), technical grade

  • Lead(II) bromide (PbBr₂), high purity

  • Oleylamine (OAm), technical grade

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas (high purity)

  • Ice-water bath

Procedure:

  • Preparation of Cesium Oleate (B1233923) Precursor:

    • In a three-neck flask, add Cs₂CO₃ (e.g., 0.4 g), OA (e.g., 1.25 mL), and ODE (e.g., 20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and ensure the complete reaction of Cs₂CO₃ to form cesium oleate.

    • Switch to an inert gas (N₂ or Ar) atmosphere and heat to 150 °C until the solution is clear.

    • Crucial Step: Maintain the cesium oleate solution at a temperature above 100 °C under an inert atmosphere to prevent it from precipitating.

  • Synthesis of CsPbBr₃ Nanocrystals:

    • In a separate three-neck flask, add PbBr₂ (e.g., 0.2 g) and ODE (e.g., 10 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to dry the precursors.

    • Switch to an inert gas atmosphere.

    • Inject pre-dried OA (e.g., 1 mL) and OAm (e.g., 1 mL) into the flask.

    • Heat the mixture to 170 °C under the inert atmosphere until the PbBr₂ is completely dissolved.

    • Swiftly inject a pre-heated aliquot of the cesium oleate precursor (e.g., 0.8 mL) into the reaction flask.

    • Immediately after injection (typically within 5-10 seconds), quench the reaction by immersing the flask in an ice-water bath.[6] A rapid color change to a bright green colloidal solution indicates the formation of CsPbBr₃ nanocrystals.

  • Purification:

    • Transfer the cooled crude solution to centrifuge tubes.

    • Add a non-solvent like ethyl acetate (B1210297) to precipitate the nanocrystals.

    • Centrifuge the mixture and discard the supernatant.

    • Re-disperse the nanocrystal pellet in an anhydrous solvent like toluene or hexane.

Visualizations

troubleshooting_workflow start Start: Poor Quality CsPbBr₃ Synthesis q1 Observe PLQY and FWHM start->q1 low_plqy Low PLQY or Broad FWHM q1->low_plqy Is it low? good_plqy High PLQY and Narrow FWHM q1->good_plqy Is it high? check_water Suspect Water Contamination low_plqy->check_water action_dry Action: Use Anhydrous Solvents & Dry Precursors check_water->action_dry action_inert Action: Use Inert Atmosphere (Glovebox/Schlenk Line) check_water->action_inert q2 Check XRD for Phase Purity action_dry->q2 action_inert->q2 check_other Investigate Other Parameters: - Stoichiometry - Temperature - Ligand Ratio good_plqy->check_other end End: Optimized Synthesis check_other->end impure Phase Impurities Present (e.g., Cs₄PbBr₆) q2->impure Impure q2->end Pure impure->check_water

Caption: Troubleshooting workflow for CsPbBr₃ synthesis issues.

degradation_pathway CsPbBr3 Stable CsPbBr₃ Nanocrystal (Bright Green PL) SurfaceDefects Surface Defect Formation (e.g., Halide Vacancies) CsPbBr3->SurfaceDefects Surface Interaction Degraded Degraded Perovskite (e.g., PbBr₂, CsBr, Hydrated Species) CsPbBr3->Degraded Hydrolysis Water H₂O (Moisture) Water->SurfaceDefects Water->Degraded Quenching PL Quenching (Non-radiative Recombination) SurfaceDefects->Quenching Loss Loss of Quantum Confinement & Crystal Structure Degraded->Loss

Caption: Degradation pathway of CsPbBr₃ in the presence of water.

References

Technical Support Center: Overcoming Phase Segregation in Mixed-Halide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with phase segregation in mixed-halide perovskites.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments, their potential causes, and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Rapid photoluminescence (PL) redshift under illumination. [1]Photoinduced phase segregation into iodide-rich and bromide-rich domains.[1]1. Compositional Engineering: Introduce cesium (Cs+) or rubidium (Rb+) cations into the A-site to enhance phase stability.[2][3] 2. Reduce Grain Size: Fabricate nanocrystalline films, as smaller grain sizes can suppress halide ion migration.[4] 3. Passivation: Apply surface passivation using molecules like trioctylphosphine (B1581425) oxide (TOPO) to reduce non-radiative recombination and retard halide segregation.[2]
Decreased open-circuit voltage (Voc) and fill factor (FF) in solar cell devices. [5]Formation of low-bandgap iodide-rich domains that act as charge carrier traps and recombination centers.[1][5]1. Strain Engineering: Introduce compressive strain in the perovskite film to inhibit ion migration. This can be achieved by selecting appropriate substrates or through post-deposition treatments.[6] 2. Incorporate Chloride: Add a small amount of chloride (Cl) to the precursor solution to suppress halide ion mobility.[7] 3. Interface Engineering: Optimize the interfaces between the perovskite and charge transport layers to improve charge extraction and reduce carrier accumulation.
Poor film morphology with pinholes and small grains. Suboptimal crystallization control during film deposition.1. Solvent Engineering: Use a mixture of solvents like DMF and DMSO to control the precursor solution's viscosity and drying rate.[8] 2. Antisolvent Dripping: Employ an antisolvent (e.g., chlorobenzene) during spin coating to induce rapid and uniform crystallization.[8][9] 3. Hot-Casting: Spin-coat the precursor solution onto a pre-heated substrate to promote the formation of larger, more uniform grains.
Hysteresis in current-voltage (J-V) curves. Ion migration under applied bias, leading to changes in the internal electric field.1. Grain Boundary Passivation: Use additives like guanidinium (B1211019) salts or thiourea (B124793) in the precursor solution to passivate defects at grain boundaries and reduce ion migration pathways. 2. Dimensionality Engineering: Introduce a layer of 2D perovskite on top of the 3D film to passivate the surface and block ion movement. 3. Cation Engineering: Utilize larger organic cations or a mix of cations (e.g., formamidinium and methylammonium) to stabilize the crystal structure.
Film degradation in ambient conditions. Instability of the perovskite crystal structure in the presence of moisture and oxygen.[10]1. Encapsulation: Encapsulate the device to protect the perovskite layer from environmental factors. 2. Hydrophobic Additives: Incorporate hydrophobic molecules into the perovskite or charge transport layers to repel moisture. 3. Compositional Tuning: Replace volatile organic cations with more stable inorganic ones like cesium.

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in mixed-halide perovskites?

A1: Phase segregation is a phenomenon where a uniformly mixed-halide perovskite (e.g., with both iodide and bromide ions) demixes under illumination or electrical bias. This process leads to the formation of distinct domains that are rich in one type of halide, typically lower-bandgap iodide-rich regions and wider-bandgap bromide-rich regions.[5][11] The iodide-rich domains can act as charge carrier traps, which is detrimental to the performance of optoelectronic devices.

Q2: What are the primary drivers of photoinduced phase segregation?

A2: The primary driver is the generation of photoexcited charge carriers (electrons and holes).[11] These carriers can interact with the perovskite lattice, creating localized strain and promoting the migration of halide ions. Halide vacancies and grain boundaries can serve as pathways for this ion migration, accelerating the segregation process.[2]

Q3: How does compositional engineering help in suppressing phase segregation?

A3: Compositional engineering involves modifying the chemical makeup of the perovskite's A, B, and X sites. Introducing different cations at the A-site, such as mixing formamidinium (FA) with methylammonium (B1206745) (MA) or adding inorganic cations like cesium (Cs+), can increase the energetic barrier for ion migration and improve the overall structural stability of the perovskite lattice.[2][3]

Q4: What is the role of strain in phase stability?

A4: Strain within the perovskite crystal lattice can significantly influence ion migration.[6] Compressive strain, which is a squeezing of the lattice, can increase the activation energy for ion movement, thereby suppressing phase segregation.[6] Conversely, tensile strain can facilitate ion migration and exacerbate phase instability. Strain can be influenced by the substrate, deposition method, and post-treatment processes.

Q5: Can phase segregation be reversed?

A5: Yes, in many cases, photoinduced phase segregation is reversible. When the light source is removed, the segregated domains can remix over time, returning the material to its initial, uniform state.[11] This recovery is driven by entropy. However, the kinetics of this process can vary, and repeated cycles of segregation and recovery can lead to irreversible degradation.

Quantitative Data on Mitigation Strategies

The following table summarizes the quantitative impact of various strategies on the stability of mixed-halide perovskite solar cells.

Mitigation Strategy Perovskite Composition Key Performance Metric Value (with strategy) Value (control) Reference
Post-annealing light soaking (PHASET) FA₀.₈Cs₀.₂Pb(I₀.₆Br₀.₄)₃PCE after 1200h97% of initial-[11]
Selenophene Additive FA₁₋ₓCsₓPbI₃PCE retention after 3190h>91%-
PMMA Passivation (details not specified)Fill Factor Increase>4%-[2]
PMMA Passivation (details not specified)Absolute Efficiency Boost>1%-[2]

Experimental Protocols

Protocol 1: One-Step Spin Coating with Antisolvent Dripping

This protocol describes a common method for depositing a high-quality mixed-halide perovskite film.

  • Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, dissolve equimolar amounts of lead iodide (PbI₂) and methylammonium iodide (MAI) in a 4:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 M.[6]

    • For mixed-halide compositions, substitute a portion of MAI with methylammonium bromide (MABr) to achieve the desired halide ratio.

    • Stir the solution overnight at 60-70 °C.[8] Before use, filter the solution through a 0.45 µm PTFE filter.[8]

  • Substrate Preparation:

    • Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326).

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

    • Deposit an electron transport layer (e.g., SnO₂) as required for your device architecture.

  • Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Dispense approximately 40 µL of the perovskite precursor solution onto the substrate.[6]

    • Spin-coat using a two-step program: for example, 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second, high-speed step (e.g., with about 10-15 seconds remaining), dispense ~100 µL of an antisolvent such as chlorobenzene (B131634) onto the center of the spinning substrate.[8][9]

  • Annealing:

    • Immediately transfer the substrate to a hotplate inside the glovebox.

    • Anneal at 100-120 °C for 10-15 minutes to crystallize the perovskite film.[8]

Protocol 2: Post-Deposition Surface Passivation

This protocol outlines a method for passivating the surface of a pre-deposited perovskite film.

  • Prepare Passivation Solution:

    • Dissolve the chosen passivating agent (e.g., a bulky organic ammonium (B1175870) halide like phenethylammonium iodide (PEAI) or a Lewis base) in a suitable solvent like isopropanol at a low concentration (e.g., 1-5 mg/mL).

  • Perovskite Film Fabrication:

    • Fabricate the 3D perovskite film according to Protocol 1 or your established procedure.

  • Passivation Treatment:

    • After the perovskite film has been annealed and cooled, deposit the passivation solution onto the film via spin coating (e.g., 4000 rpm for 30 seconds).

  • Annealing:

    • Perform a second, low-temperature annealing step (e.g., 100 °C for 10 minutes) to promote the interaction of the passivating agent with the perovskite surface and remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Treatment cluster_char Characterization precursor Precursor Solution Prep spin_coating Spin Coating & Antisolvent Dripping precursor->spin_coating substrate Substrate Cleaning substrate->spin_coating anneal1 Initial Annealing spin_coating->anneal1 passivation Surface Passivation anneal1->passivation characterization Device Characterization anneal1->characterization anneal2 Second Annealing passivation->anneal2 anneal2->characterization

Experimental workflow for perovskite fabrication and passivation.

phase_segregation_mechanism Mixed-Halide Perovskite Mixed-Halide Perovskite Light Absorption Light Absorption Mixed-Halide Perovskite->Light Absorption Charge Carrier Generation Charge Carrier Generation Light Absorption->Charge Carrier Generation Ion Migration Ion Migration Charge Carrier Generation->Ion Migration Iodide-Rich Domains Iodide-Rich Domains Ion Migration->Iodide-Rich Domains Bromide-Rich Domains Bromide-Rich Domains Ion Migration->Bromide-Rich Domains Device Instability Device Instability Iodide-Rich Domains->Device Instability

Mechanism of photoinduced phase segregation in mixed-halide perovskites.

References

Cesium tribromide handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Cesium Tribromide (CsBr₃).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CsBr₃) is an inorganic compound with the appearance of an orange solid or dark red crystals.[1] It is characterized by the following properties:

PropertyValue
Molecular Formula CsBr₃[1]
Molar Mass 372.617 g/mol [1]
Appearance Orange solid, Dark red crystals[1]
Melting Point 38 °C (decomposes)[1]

Q2: What are the primary hazards associated with this compound?

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[2][3] Given its low decomposition temperature of 38°C, it is critical to store it in a temperature-controlled environment.[1]

Q4: Is this compound reactive with water?

Yes, this compound decomposes in the presence of water. Therefore, it is crucial to handle it under dry conditions and store it away from moisture.[2]

Troubleshooting Guide

Problem 1: The this compound solid has changed color or appears wet.

  • Possible Cause: This may indicate exposure to moisture and subsequent decomposition.

  • Solution: Discard the reagent following appropriate hazardous waste disposal protocols. Ensure the storage container is airtight and stored in a desiccator or dry box for future use.

Problem 2: An experiment involving this compound is giving inconsistent results.

  • Possible Cause 1: Decomposition of the reagent. Due to its low decomposition temperature, the compound may have degraded if not stored properly.

  • Solution 1: Use a fresh batch of this compound and verify the storage conditions.

  • Possible Cause 2: Inappropriate solvent. Using protic or wet solvents can lead to the decomposition of this compound.

  • Solution 2: Use anhydrous aprotic solvents for your reaction. Ensure all glassware is thoroughly dried before use.

Problem 3: Respiratory or skin irritation is experienced during handling.

  • Possible Cause: Inadequate personal protective equipment (PPE) or handling outside of a controlled environment.

  • Solution: Always handle this compound in a fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] If dust formation is likely, a respirator may be necessary.[2]

Experimental Protocols

General Protocol for Handling this compound

Given its sensitivity to moisture and low decomposition temperature, this compound should be handled in a controlled environment, such as a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Preparation: Ensure the handling area (e.g., glovebox) is clean and dry. All glassware and tools should be oven-dried and cooled under vacuum or in a desiccator before being introduced into the controlled environment.

  • Aliquoting: Allow the this compound container to equilibrate to the temperature of the controlled environment before opening to prevent condensation. Weigh the desired amount of the solid in a tared and sealed container.

  • Dissolution (if required): If the experimental procedure requires dissolving the this compound, use an appropriate anhydrous aprotic solvent. Add the solvent to the vessel containing the solid and stir until dissolved.

  • Reaction: Carry out the reaction under an inert atmosphere and at a controlled temperature to prevent thermal decomposition.

  • Cleanup: All waste materials should be quenched and disposed of according to institutional and local safety regulations.

Visualizations

Cesium_Tribromide_Handling_Workflow This compound Handling Workflow start Start prep_env Prepare Dry Environment (Glovebox/Inert Atmosphere) start->prep_env prep_materials Prepare Dry Glassware and Solvents prep_env->prep_materials weigh Weigh this compound prep_materials->weigh dissolve Dissolve in Anhydrous Aprotic Solvent (if needed) weigh->dissolve react Perform Experiment under Controlled Conditions weigh->react For solid-state reactions dissolve->react cleanup Waste Disposal react->cleanup end End cleanup->end

Caption: A workflow for the safe handling of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments issue Experimental Issue Encountered check_reagent Check Reagent Integrity (Color, Appearance) issue->check_reagent check_conditions Review Experimental Conditions (Solvent, Temperature) issue->check_conditions reagent_degraded Reagent Degraded check_reagent->reagent_degraded conditions_inappropriate Inappropriate Conditions check_conditions->conditions_inappropriate reagent_degraded->check_conditions No use_fresh_reagent Use Fresh Reagent and Improve Storage reagent_degraded->use_fresh_reagent Yes modify_protocol Modify Protocol (Anhydrous Solvent, Temp. Control) conditions_inappropriate->modify_protocol Yes re_run Re-run Experiment conditions_inappropriate->re_run No use_fresh_reagent->re_run modify_protocol->re_run

References

Technical Support Center: Mitigating Lead Toxicity Risks in Cesium Lead Tribromide (CsPbBr₃) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to mitigate the risks associated with lead in Cesium lead tribromide (CsPbBr₃) research.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with CsPbBr₃?

A1: The primary toxicity concern with CsPbBr₃ stems from its lead (Pb) content.[1][2][3] Lead is a well-documented neurotoxin that can cause severe health issues, particularly in case of environmental leakage.[4] If CsPbBr₃ nanocrystals or precursor materials are inhaled, ingested, or absorbed through the skin, the lead can enter the bloodstream and accumulate in various organs, leading to systemic toxicity.[1] Studies have shown that lead from perovskites can be more bioavailable than from other sources, posing a significant risk to the food chain.[5]

Q2: What are the main strategies to reduce the risk of lead exposure in the lab?

A2: The main strategies to mitigate lead toxicity risks in a laboratory setting fall into three primary categories:

  • Encapsulation: Isolating the CsPbBr₃ material with a protective barrier to prevent lead leakage.[2][6][7]

  • Lead Scavenging: Incorporating materials that chemically bind to lead ions, preventing them from becoming mobile in the event of device damage.

  • Lead-Free Alternatives: Replacing lead with less toxic elements in the perovskite structure.[8][9][10]

Q3: How effective is encapsulation in preventing lead leakage?

A3: Encapsulation is a highly effective method to prevent lead leakage from CsPbBr₃ materials and devices. Various materials, including polymers, glass, and resins, can be used. A self-healing epoxy resin, for instance, has been shown to dramatically reduce lead leakage even after simulated hail impact.[11] Another approach involves using a "sandwich" encapsulation that can reduce lead leakage in soil to 3.4 ppm.[2] The ideal encapsulant should be hydrophobic, transparent, and an insulator to prevent moisture ingress while trapping lead ions.[6]

Q4: What are lead scavengers and how do they work?

A4: Lead scavengers are materials that are added to the perovskite solar cell structure to capture lead ions that may leak out. These materials chemically react with lead to form insoluble and stable compounds. For example, transparent phosphate (B84403) salts can be incorporated into the device, which react with lead in the presence of water to form non-water-soluble lead phosphates.[4] Another innovative approach is the use of a tape-like lead-absorbing film containing di(2-ethylhexyl) methanediphosphonic acid, which has been shown to capture over 99.9% of lead leakage from damaged cells.[12][13]

Q5: What are the most promising lead-free alternatives to CsPbBr₃?

A5: Research into lead-free perovskites is a rapidly growing field. The most studied alternatives involve replacing lead (Pb²⁺) with other metal cations. Tin (Sn²⁺)-based perovskites are considered a strong candidate due to their similar electronic properties to lead-based perovskites.[8][14] However, Sn²⁺ is prone to oxidation, which can affect stability.[14] Other alternatives being explored include bismuth (Bi³⁺), antimony (Sb³⁺), and double perovskites like Cs₂AgBiBr₆.[9][15] While these alternatives show promise in reducing toxicity, their device performance and long-term stability are still areas of active research and development.[9][10]

Troubleshooting Guides

Problem: Suspected Lead Contamination from a Damaged CsPbBr₃ Sample

Possible Cause Troubleshooting Steps
Breach of Encapsulation 1. Immediately isolate the area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. 2. Carefully collect all visible fragments of the damaged sample using forceps. 3. Clean the affected area with a lead-specific cleaning agent or a chelating agent solution (e.g., EDTA). 4. Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to your institution's guidelines.
Ineffective Lead Scavenger 1. Review the specifications of the lead scavenger used. Ensure it is compatible with the perovskite formulation and experimental conditions. 2. If possible, analyze the damaged material to determine if the scavenger has been activated. 3. For future experiments, consider increasing the concentration of the scavenger or using a more efficient scavenging material.
Improper Handling 1. Review and reinforce laboratory safety protocols for handling lead-containing compounds. 2. Ensure all personnel are trained on the specific risks of CsPbBr₃ and the proper use of PPE. 3. Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.

Problem: Poor Performance of Lead-Free Perovskite Alternatives

Possible Cause Troubleshooting Steps
Material Instability 1. Tin (Sn²⁺)-based perovskites are susceptible to oxidation. Ensure all synthesis and processing steps are carried out in an inert atmosphere (e.g., a glovebox). 2. Use high-purity precursors to minimize defects that can accelerate degradation. 3. Consider incorporating additives or engineering the A-site cation to improve film quality and stability.[14]
Sub-optimal Crystal Growth 1. Optimize the annealing temperature and duration for the specific lead-free composition. 2. Experiment with different solvent systems and precursor concentrations to improve film morphology and reduce pinholes.
Energy Level Mismatch 1. Characterize the energy levels (e.g., using ultraviolet photoelectron spectroscopy) of your lead-free perovskite and ensure they are well-aligned with the charge transport layers in your device. 2. If necessary, select alternative transport materials with more suitable energy levels.

Data on Lead Mitigation Strategies

Table 1: Effectiveness of Encapsulation and Lead Scavenging Techniques

Mitigation StrategyEncapsulant/Scavenger MaterialLead Leakage ReductionReference
Encapsulation Self-healing epoxy resin375-fold reduction compared to UV-cured resin[11]
"Sandwich" encapsulationReduces lead in soil to 3.4 ppm[2]
Lead Scavenging Di(2-ethylhexyl) methanediphosphonic acid tape>99.9%[12][13]
Transparent phosphate saltForms non-water-soluble lead phosphates[4]
Thiol-functionalized nanoparticlesRetains ~90% of lead[16][17]

Table 2: Comparison of Lead-Based and Lead-Free Perovskite Alternatives

Perovskite TypeCationAdvantagesDisadvantages
Lead-Based Pb²⁺High power conversion efficiency, good stabilityHigh toxicity
Lead-Free Sn²⁺Similar electronic properties to lead, lower toxicityProne to oxidation, lower stability
Bi³⁺Lower toxicity than leadGenerally lower efficiency than lead-based
Sb³⁺Lower toxicity than leadResearch in early stages, lower efficiency
Double Perovskites (e.g., Cs₂AgBiBr₆)Lead-free, good stabilityComplex synthesis, lower efficiency

Experimental Protocols & Workflows

Protocol: On-Device Lead-Absorbing Tape Application

This protocol is based on the work of scientists at the National Renewable Energy Laboratory (NREL) and Northern Illinois University (NIU).[12][13]

Materials:

  • Pre-fabricated CsPbBr₃ solar cell

  • Lead-absorbing tape (EVA film with a pre-laminated di(2-ethylhexyl) methanediphosphonic acid layer)

  • Laminator

Procedure:

  • Cut the lead-absorbing tape to the desired dimensions, ensuring it will cover the entire active area of the perovskite solar cell.

  • Carefully place the tape onto both the front (glass) and back (electrode) sides of the solar cell.

  • Use a laminator to apply heat and pressure, ensuring the tape adheres firmly and without air bubbles.

  • The encapsulated device is now ready for testing.

Lead_Scavenging_Workflow cluster_prep Preparation cluster_reaction Scavenging Action cluster_outcome Outcome start Start: Damaged CsPbBr₃ Device water Exposure to Water (e.g., rain, humidity) start->water leak Lead (Pb²⁺) ions begin to leak water->leak react Lead ions react with scavenger (e.g., phosphate salt) leak->react precipitate Formation of insoluble lead compound (e.g., lead phosphate) react->precipitate end End: Lead is sequestered and immobilized precipitate->end

Workflow for Lead Sequestration by a Chemical Scavenger.
Protocol: Synthesis of CsPbBr₃ Nanocrystals

This is a general synthesis protocol and may require optimization for specific applications.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Lead(II) bromide (PbBr₂)

  • Oleic acid (OA)

  • Oleylamine (OAm)

  • 1-octadecene (ODE)

  • Toluene

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • In a three-neck flask, dissolve Cs₂CO₃ in ODE and OA at an elevated temperature under inert gas flow to form the cesium oleate (B1233923) precursor.

  • In a separate flask, dissolve PbBr₂ in ODE with OA and OAm, and degas the solution.

  • Heat the PbBr₂ solution to the desired injection temperature under inert gas.

  • Swiftly inject the cesium oleate precursor into the hot PbBr₂ solution.

  • Allow the reaction to proceed for a short time to form the CsPbBr₃ nanocrystals.

  • Cool the reaction mixture rapidly using an ice bath to quench the crystal growth.

  • Purify the nanocrystals by centrifugation and redispersion in a non-polar solvent like toluene.

Mitigation_Strategies cluster_problem The Challenge cluster_solutions Mitigation Approaches cluster_encapsulation_details Encapsulation Methods cluster_scavenging_details Scavenging Materials cluster_alternatives_details Alternative Cations Problem Lead Toxicity in CsPbBr₃ Research Encapsulation Encapsulation Problem->Encapsulation Scavenging Lead Scavenging Problem->Scavenging Alternatives Lead-Free Alternatives Problem->Alternatives Polymer Polymer Films Encapsulation->Polymer Glass Glass Encapsulation Encapsulation->Glass Resin Self-Healing Resins Encapsulation->Resin Phosphate Phosphate Salts Scavenging->Phosphate Thiol Thiol Compounds Scavenging->Thiol Tape Absorbing Tapes Scavenging->Tape Sn Tin (Sn²⁺) Alternatives->Sn Bi Bismuth (Bi³⁺) Alternatives->Bi Double Double Perovskites Alternatives->Double

Overview of Lead Toxicity Mitigation Strategies.

References

Technical Support Center: Enhancing the Thermal Stability of Cesium Lead Tribromide (CsPbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the thermal stability of Cesium lead tribromide (CsPbBr₃) perovskites during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CsPbBr₃ nanocrystals show significant photoluminescence (PL) quenching after thermal annealing. What is causing this?

A1: Thermal degradation of CsPbBr₃ nanocrystals is often linked to several factors that occur at elevated temperatures. A primary cause is the desorption of surface-capping ligands, such as oleic acid and oleylamine (B85491). This ligand loss exposes the nanocrystal surface, leading to the formation of surface defects that act as non-radiative recombination centers, which in turn quenches the photoluminescence.[1][2] At higher temperatures (above 380 K), the nanocrystals may also grow in size or aggregate, which can introduce additional defects and alter their optical properties.[1][2]

Q2: How can I improve the thermal stability of my CsPbBr₃ nanocrystals? I am seeing a significant drop in PL intensity at temperatures above 80°C.

A2: There are several effective strategies to enhance the thermal stability of CsPbBr₃ nanocrystals:

  • Surface Passivation: Treating the nanocrystal surface with specific ligands can passivate halide vacancies and prevent ligand desorption. One effective method is a surface treatment with ammonium (B1175870) hexafluorosilicate (B96646) (AHFS), which can help retain over 90% of the initial PL intensity at 353 K (80°C), compared to a significant loss in untreated samples.[3][4][5][6]

  • Inorganic Coating: Encapsulating the nanocrystals with an inorganic shell, such as amorphous alumina (B75360) (AlOₓ) or silica (B1680970) (SiO₂), provides a robust physical barrier against thermal degradation.[7][8] For instance, Al₂O₃ coating combined with a polymer has been shown to significantly improve thermal resistance.[7]

  • Ion Doping: Introducing a small amount of a dopant ion, such as Zinc (Zn²⁺), into the CsPbBr₃ lattice can enhance its intrinsic thermal stability. Zn-doped CsPbBr₃ nanocrystal films have been shown to recover up to 94% of their original PL intensity after a heating and cooling cycle, whereas undoped films only recovered 68%.[9]

  • Matrix Embedding: Dispersing the nanocrystals into a stable matrix, such as SBA-15 mesoporous silica or polymers like polymethyl methacrylate (B99206) (PMMA) or ethylene-vinyl acetate (B1210297) (EVA), can physically constrain the nanocrystals and prevent aggregation at high temperatures.[10][11][12]

Q3: I am trying a ligand engineering approach, but my samples are still showing poor stability. What ligands are recommended for enhanced thermal stability?

A3: While traditional ligands like oleic acid (OA) and oleylamine (OAm) are essential for synthesis, they have dynamic binding properties that can lead to instability. For improved thermal stability, consider the following ligand engineering strategies:

  • Bidentate Ligands: Ligands such as 2,2'-bipyridine-4,4'-dicarboxylic acid (BPY) can form stronger bonds with the perovskite surface, reducing surface defects and enhancing stability.[13]

  • Branched/Fluorinated Ligands: Short-chain branched ligands or fluorinated ligands like didodecyldimethylammonium (B1216837) fluoride (B91410) (DDAF) have been shown to effectively passivate surface defects and lead to near-unity photoluminescence quantum yield (PLQY) with significantly improved stability against heat.[13][14]

  • Silane-based Ligands: Using 3-aminopropyltriethoxysilane (B1664141) (APTES) as a capping agent can create strong interactions with the nanocrystal surface and a cross-linking Si-O-Si network, which helps to prevent ligand desorption and improves thermal stability, especially when embedded in a polymer matrix.[15][16]

Q4: Can I use a composite material approach to improve the thermal stability of CsPbBr₃ films?

A4: Yes, creating a composite material is a highly effective strategy. Incorporating graphene oxide (GO) into a CsPbBr₃ film can improve photostability and sustain a low threshold for amplified spontaneous emission (ASE) even after annealing at 130°C for 24 hours.[17] The GO is thought to help with heat dissipation and passivate defects. Embedding CsPbBr₃ in a polymer matrix like PMMA also yields a composite with ultrastable and efficient light emission, as well as water resistance.[12]

Quantitative Data Summary

The following tables summarize the performance of different stabilization strategies on CsPbBr₃ nanocrystals.

Table 1: Thermal Stability Enhancement via Surface Passivation and Ion Doping

Treatment MethodTemperaturePL Intensity Retention (Treated)PL Intensity Retention (Pristine)Reference
Ammonium Hexafluorosilicate (AHFS)353 K (80°C)90%17%[3][5][6]
In-situ Zn-Doping (after one heating/cooling cycle)up to 100°C94%68%[9]

Table 2: Stability Enhancement via Coating and Matrix Embedding

Encapsulation MethodConditionPL Intensity RetentionReference
Al₂O₃ and Polymer CoatingSoaked in water for 360 hours85%Not specified
Assembly with SBA-15After several heating/cooling cyclesSlight decreaseSignificant decrease
APTES-mediated in EVA filmAnnealed at 90°C for 3 hoursMaintained 0.81% solar cell efficiency improvementShowed a decrease of 0.23% in efficiency

Experimental Protocols

Protocol 1: Synthesis of CsPbBr₃ Nanocrystals via Hot-Injection

This protocol describes a common method for synthesizing CsPbBr₃ nanocrystals.

  • Preparation of Cs-oleate precursor:

    • Add Cs₂CO₃ and octadecene (ODE) to a three-neck flask.

    • Dry the mixture under vacuum for 1 hour at 120°C.

    • Add oleic acid (OA) and heat under N₂ at 120°C until the Cs₂CO₃ has fully reacted.

    • Preheat the Cs-oleate solution to 100°C before injection.

  • Synthesis of Nanocrystals:

    • Add PbBr₂ and ODE to a separate three-neck flask.

    • Dry under vacuum for 1 hour at 120°C.

    • Inject oleylamine (OLA) and OA under N₂ flow.

    • Heat the mixture to 180°C.

    • Swiftly inject the preheated Cs-oleate solution.

    • After 5-10 seconds, cool the reaction flask in an ice-water bath.

  • Purification:

    • Centrifuge the crude solution.

    • Discard the supernatant and re-disperse the nanocrystal precipitate in a non-polar solvent like toluene (B28343) or hexane.

Protocol 2: Surface Passivation with Ammonium Hexafluorosilicate (AHFS)

This protocol outlines a post-synthesis surface treatment to enhance thermal stability.

  • Prepare AHFS solution:

    • Dissolve ammonium hexafluorosilicate ((NH₄)₂SiF₆) in ultrapure water to create a 0.5 M solution.[4]

  • Surface Treatment:

    • Disperse the purified CsPbBr₃ nanocrystals in toluene (e.g., at a concentration of 5 mg/mL).[4]

    • Add a specific volume of the aqueous AHFS solution to the toluene solution of CsPbBr₃ nanocrystals.[4]

    • The fluoride ions and the hydrolyzed silica from AHFS will passivate the nanocrystal surface.[3][4][5]

  • Characterization:

    • Perform temperature-dependent photoluminescence measurements to confirm the enhanced thermal stability.

Visual Diagrams

experimental_workflow Experimental Workflow for CsPbBr3 Synthesis and Passivation cluster_synthesis Synthesis Stage cluster_passivation Passivation Stage cluster_characterization Characterization s1 Prepare Cs-oleate Precursor s3 Hot Injection (180°C) s1->s3 s2 Prepare PbBr2 Precursor s2->s3 s4 Cooling & Purification s3->s4 p1 Disperse NCs in Toluene s4->p1 Transfer Purified NCs p3 Add AHFS to NC Solution p1->p3 p2 Prepare AHFS Solution p2->p3 p4 Surface Passivation Occurs p3->p4 c1 Temperature-Dependent PL Spectroscopy p4->c1 Analyze Sample c2 Compare with Pristine Sample c1->c2

Caption: Workflow for CsPbBr₃ synthesis and subsequent AHFS passivation.

thermal_degradation_pathway Thermal Degradation & Mitigation Pathways for CsPbBr3 NCs start Pristine CsPbBr3 NCs (with native ligands) heat Thermal Stress (Elevated Temperature) start->heat passivation Mitigation 1: Surface Passivation (e.g., AHFS, APTES) start->passivation prevents coating Mitigation 2: Inorganic Coating (e.g., Al2O3, SiO2) start->coating protects doping Mitigation 3: Ion Doping (e.g., Zn2+) start->doping strengthens lattice ligand_loss Ligand Desorption heat->ligand_loss defects Surface Defect Formation (e.g., Halide Vacancies) ligand_loss->defects quenching Non-Radiative Recombination defects->quenching pl_loss PL Quenching & Reduced Stability quenching->pl_loss passivation->defects passivates stable_product Thermally Stable CsPbBr3 NCs passivation->stable_product coating->stable_product doping->stable_product

Caption: Pathways of thermal degradation and corresponding mitigation strategies.

References

Avoiding impurities during Cesium tribromide crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the growth of Cesium Tribromide (CsBr₃) crystals.

Disclaimer: Detailed experimental data for the single-crystal growth of this compound (CsBr₃) is limited in publicly available literature. The guidance provided here is based on best practices for the synthesis and crystal growth of related alkali halides, polyhalides, and other sensitive inorganic compounds like Cesium Lead Bromide (CsPbBr₃).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and crystal growth of this compound, leading to the incorporation of impurities.

Issue 1: Crystal discoloration (e.g., yellowish or brownish tint)

  • Possible Cause 1: Excess Bromine or Decomposition.

    • Explanation: this compound is a polyhalide formed from cesium bromide and bromine.[1] An excess of free bromine (Br₂) that is not incorporated into the tribromide ion (Br₃⁻) can be trapped in the crystal lattice, leading to a brownish color. The compound is also thermally sensitive and may decompose, releasing bromine.

    • Suggested Solution:

      • Carefully control the stoichiometry of Cesium Bromide (CsBr) and Bromine (Br₂) during synthesis.

      • During synthesis, gently heat the reaction mixture to drive off excess, unreacted bromine.[1]

      • Maintain a stable and controlled temperature during crystal growth, avoiding overheating which can lead to decomposition.

  • Possible Cause 2: Oxygen-related Impurities.

    • Explanation: Oxygen can be a significant impurity in halide crystals, leading to the formation of oxides or oxybromides, which can cause discoloration and negatively impact the crystal's optical and electronic properties.[2]

    • Suggested Solution:

      • Handle starting materials (CsBr) in an inert atmosphere (e.g., a glovebox with argon or nitrogen gas) to minimize exposure to air.

      • Consider a purification step for the CsBr precursor, such as zone refining or treatment with a reducing agent under an inert atmosphere, to remove any existing oxide impurities.[2]

      • If using a melt-based crystal growth method, perform it under a high vacuum or in a sealed ampoule with an inert gas backfill.

Issue 2: Hazy or opaque crystals

  • Possible Cause 1: Water Contamination.

    • Explanation: this compound is sensitive to moisture and decomposes in water.[1] The presence of water during synthesis or crystal growth can lead to the formation of hydrates or decomposition products, resulting in opacity. Cesium bromide itself is hygroscopic and readily absorbs water.[3]

    • Suggested Solution:

      • Thoroughly dry the Cesium Bromide precursor before use. This can be done by heating under vacuum.

      • Use anhydrous bromine and solvents if a solution-based synthesis method is employed.

      • Conduct all synthesis and crystal growth steps in a dry, inert atmosphere.

  • Possible Cause 2: Polycrystallinity or rapid crystal growth.

    • Explanation: If the crystal growth rate is too fast or the temperature gradient is not properly controlled, it can lead to the formation of multiple crystal grains instead of a single, transparent crystal.

    • Suggested Solution:

      • Optimize the cooling rate or the translation rate of the crucible in methods like Bridgman-Stockbarger. A slower rate generally promotes better single-crystal formation.

      • Ensure a stable and well-defined temperature gradient at the solid-liquid interface.

Issue 3: Poor crystal yield or formation of secondary phases

  • Possible Cause: Incorrect Stoichiometry or Phase Equilibria Issues.

    • Explanation: The CsBr-Br₂ system has a specific phase diagram.[4] Deviations from the correct stoichiometry for CsBr₃ can lead to the formation of other cesium polybromides or the precipitation of CsBr.

    • Suggested Solution:

      • Refer to the CsBr-Br₂ phase diagram to understand the stable phases at different compositions and temperatures.[4]

      • Ensure precise measurement and mixing of the CsBr and Br₂ precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound crystal growth?

A1: The primary sources of impurities are typically:

  • Starting Materials: The purity of the initial Cesium Bromide (CsBr) and Bromine (Br₂) is crucial. Commercially available CsBr can contain trace metal impurities, oxides, and moisture.

  • Atmosphere: Exposure to air can introduce oxygen and water, which are detrimental to the crystal quality.[1][2]

  • Crucible/Ampoule: The material of the growth vessel (e.g., quartz, alumina) can sometimes be a source of impurities, especially at high temperatures.

  • Handling: Improper handling can introduce dust, organic contaminants, and moisture.

Q2: How can I purify the Cesium Bromide (CsBr) precursor before synthesis?

A2: Several methods can be employed to purify CsBr:

  • Zone Refining: This is a highly effective technique for purifying many crystalline materials, including related compounds like CsPbBr₃, by segregating impurities to one end of an ingot.[2]

  • Recrystallization: Dissolving the CsBr in a suitable solvent and then recrystallizing it can help remove soluble impurities.

  • High-Temperature Treatment under Vacuum: Heating the CsBr powder under a dynamic vacuum can effectively remove adsorbed water and other volatile impurities.

Q3: What are the most critical environmental factors to control during crystal growth?

A3: The two most critical factors are:

  • Atmosphere: An inert and dry atmosphere is essential to prevent the incorporation of oxygen and water. All handling, synthesis, and growth should ideally be performed in a glovebox or a sealed system.

  • Temperature: Precise temperature control is vital. This includes the stability of the melt temperature and the gradient at the growth interface. Overheating can cause decomposition of the CsBr₃.

Q4: Can I use melt growth techniques like Bridgman-Stockbarger or Czochralski for this compound?

A4: While specific protocols for CsBr₃ are not widely published, these methods are commonly used for halide and other inorganic crystals and could likely be adapted.[5][6]

  • Bridgman-Stockbarger: This method, which involves directional solidification in a sealed ampoule, is well-suited for materials that are sensitive to air and have volatile components.[5][7] It would likely be a good candidate for CsBr₃.

  • Czochralski Method: This technique involves pulling a crystal from a melt.[6] It might be more challenging for CsBr₃ due to the volatility of bromine and the need to maintain a precise atmosphere above the melt. A liquid encapsulation Czochralski (LEC) method might be necessary.

Q5: How should I store this compound crystals to prevent degradation?

A5: Due to its sensitivity to moisture, CsBr₃ should be stored in a desiccator or, for long-term storage, in a sealed container under an inert atmosphere (e.g., in a glovebox).[1]

Data Presentation

While specific quantitative data on impurities in CsBr₃ is scarce, the following table provides target impurity levels for high-purity halide crystals, based on data from related materials like CsPbBr₃, which can serve as a benchmark.[2]

Impurity ElementTypical Concentration in Standard Precursor (ppm)Target Concentration in High-Purity Crystal (ppm)
Sodium (Na)10 - 50< 0.5
Rhodium (Rh)5 - 20< 0.5
Other Alkali Metals (Li, K, Rb)1 - 10< 0.1
Alkaline Earth Metals (Mg, Ca, Sr, Ba)1 - 10< 0.1
Transition Metals (Fe, Cu, Ni, Cr)1 - 5< 0.1
Total Trace Metal Impurities < 100 < 1
OxygenVariableAs low as possible
WaterVariableAs low as possible

Experimental Protocols

Protocol 1: Synthesis of this compound Powder

This protocol is a generalized method based on available literature for the synthesis of CsBr₃.[1]

  • Precursor Preparation:

    • Dry high-purity Cesium Bromide (CsBr) powder (99.999% trace metals basis) under vacuum at 120°C for 24 hours to remove any adsorbed water.

    • Handle and store the dried CsBr powder inside an inert atmosphere glovebox.

  • Reaction Setup:

    • In the glovebox, place the finely powdered, dried CsBr into a reaction vessel made of a material resistant to bromine (e.g., glass or quartz).

    • Cool the vessel in a cold bath (e.g., ice bath).

  • Reaction:

    • Slowly add liquid bromine (Br₂) to the powdered CsBr with gentle stirring. An excess of bromine is typically used to ensure complete reaction.

    • Allow the mixture to react while maintaining a low temperature.

  • Removal of Excess Bromine:

    • After the reaction is complete, gently heat the vessel to a temperature sufficient to evaporate the excess, unreacted bromine, leaving behind the solid orange-red this compound.[8]

    • This step should be performed in a well-ventilated fume hood.

  • Final Product:

    • The resulting CsBr₃ powder should be stored under inert and dry conditions.

Protocol 2: Conceptual Bridgman-Stockbarger Crystal Growth of this compound

This is a conceptual protocol, as a specific recipe for CsBr₃ is not available. It is based on the general principles of the Bridgman-Stockbarger method.[5][9]

  • Ampoule Preparation:

    • A quartz ampoule with a conical tip is thoroughly cleaned and then baked at a high temperature under vacuum to remove any volatile contaminants.

  • Material Loading:

    • Inside a glovebox, the synthesized CsBr₃ powder is loaded into the prepared quartz ampoule.

    • A seed crystal, if available, can be placed at the conical tip.

  • Sealing:

    • The ampoule is evacuated to a high vacuum (<10⁻⁶ Torr) and then sealed using a hydrogen-oxygen torch.

  • Furnace Setup:

    • The sealed ampoule is placed in a vertical two-zone Bridgman furnace. The top zone is heated to a temperature above the melting point of CsBr₃, and the bottom zone is maintained at a temperature below its melting point. A baffle between the zones creates a sharp temperature gradient.

  • Melting and Soaking:

    • The entire ampoule is initially positioned in the hot zone to melt the CsBr₃ powder completely. It is held at this temperature for several hours to ensure a homogeneous melt.

  • Crystal Growth:

    • The ampoule is then slowly lowered (or the furnace is raised) at a controlled rate (e.g., 1-2 mm/hour) through the temperature gradient.

    • Crystallization begins at the coolest point (the conical tip) and proceeds up through the melt.

  • Cooling:

    • Once the entire melt has solidified, the furnace is slowly cooled to room temperature over a period of many hours to prevent thermal shock and cracking of the crystal.

  • Crystal Retrieval:

    • The ampoule is carefully opened (usually by scoring and breaking the quartz) in a controlled environment to retrieve the single crystal.

Visualizations

Experimental_Workflow_CsBr3_Synthesis Diagram 1: Experimental Workflow for CsBr3 Synthesis cluster_precursors Precursor Preparation cluster_synthesis Synthesis (Inert Atmosphere) cluster_product Final Product P1 High-Purity CsBr Dry Dry CsBr (Vacuum, 120°C) P1->Dry P2 Liquid Bromine React Reaction (CsBr + Br2) P2->React Dry->React Heat Gentle Heating (Remove excess Br2) React->Heat Product CsBr3 Powder Heat->Product Store Store in Dry, Inert Conditions Product->Store

Diagram 1: Workflow for this compound Synthesis.

Troubleshooting_Logic_Discoloration Diagram 2: Troubleshooting Logic for Crystal Discoloration Start Issue: Crystal is Discolored (Yellow/Brown) CheckStoich Check Stoichiometry and for Excess Bromine Start->CheckStoich CheckTemp Review Growth Temperature Profile CheckStoich->CheckTemp No Sol_Stoich Solution: Optimize CsBr:Br2 Ratio; Gently heat to remove excess Br2 CheckStoich->Sol_Stoich Yes CheckAtmosphere Verify Inert Atmosphere and Precursor Purity CheckTemp->CheckAtmosphere No Sol_Temp Solution: Lower growth temperature to prevent decomposition CheckTemp->Sol_Temp Yes Sol_Atmosphere Solution: Handle precursors in glovebox; Purify CsBr to remove oxides CheckAtmosphere->Sol_Atmosphere Yes

References

Validation & Comparative

Isostructural Analysis of Cesium Tribromide and Cesium Triiodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of cesium tribromide (CsBr₃) and cesium triiodide (CsI₃) reveals that the two compounds are isostructural, both crystallizing in the orthorhombic crystal system. This guide provides a comprehensive analysis of their crystal structures, supported by quantitative data and detailed experimental protocols for their synthesis and characterization.

Introduction

This compound and cesium triiodide are polyhalide compounds that have garnered interest in various fields of chemical research. Understanding their structural properties is crucial for predicting their behavior and potential applications. This guide presents a side-by-side comparison of their crystallographic parameters, confirming their isostructural nature. The data presented is essential for researchers, scientists, and professionals in drug development who require precise structural information for molecular modeling and materials design.

Crystallographic Data Comparison

Both this compound and cesium triiodide adopt an orthorhombic crystal structure belonging to the space group Pnma (No. 62), a non-standard setting of which is Pmnb.[1][2] This shared space group and crystal system are the defining characteristics of their isostructural relationship. The key crystallographic data for both compounds are summarized in the table below.

ParameterThis compound (CsBr₃)Cesium Triiodide (CsI₃)
Crystal System OrthorhombicOrthorhombic
Space Group Pnma (Pmnb setting)[1][2]Pnma (Pmnb setting)[1]
Lattice Parameters a = 10.16 Å, b = 6.35 Å, c = 9.98 Å[1]a = 11.2631 Å, b = 7.2366 Å, c = 10.4905 Å (Theoretical)[1]
Unit Cell Volume (V) 643.6 ų (calculated)855.5 ų (calculated)
Formula Units (Z) 44

Experimental Protocols

The determination of the crystal structures of this compound and cesium triiodide involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

This compound (CsBr₃): Single crystals of this compound can be prepared by the reaction of cesium bromide and bromine in an aqueous solution. A typical procedure involves the following steps:

  • A saturated solution of cesium bromide (CsBr) in water is prepared.

  • An excess of liquid bromine (Br₂) is added to the CsBr solution.

  • The mixture is allowed to stand, and through slow evaporation of the solvent at room temperature, dark red, needle-like crystals of CsBr₃ are formed.

  • The crystals are then isolated, washed with a suitable solvent to remove any unreacted bromine, and dried.

Cesium Triiodide (CsI₃): High-quality single crystals of cesium triiodide are typically grown from a solution containing stoichiometric amounts of cesium iodide and iodine. A common method is as follows:

  • Equimolar amounts of cesium iodide (CsI) and iodine (I₂) are dissolved in a suitable solvent, such as ethanol (B145695) or a mixed aqueous-ethanol solution.[2]

  • The solution is subjected to slow evaporation at a constant temperature, allowing for the gradual formation of dark, prismatic crystals of CsI₃.

  • The resulting crystals are harvested, washed with a minimal amount of cold solvent to remove surface impurities, and subsequently dried.

Single-Crystal X-ray Diffraction (SCXRD)

The crystallographic data presented in this guide are obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is as follows:

  • Crystal Mounting: A suitable single crystal of either CsBr₃ or CsI₃ is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The data collection is typically performed at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental diffraction data using least-squares methods. This refinement process optimizes the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data. The final structure is then validated and analyzed.

Isostructural Analysis Workflow

The logical process to determine if two compounds are isostructural is outlined in the following diagram.

Isostructural_Analysis cluster_CsBr3 This compound (CsBr₃) cluster_CsI3 Cesium Triiodide (CsI₃) cluster_Comparison Comparative Analysis CsBr3_Synth Synthesis of Single Crystals CsBr3_XRD Single-Crystal X-ray Diffraction CsBr3_Synth->CsBr3_XRD CsBr3_Data Obtain Crystal System, Space Group, and Lattice Parameters CsBr3_XRD->CsBr3_Data Compare_System Same Crystal System? CsBr3_Data->Compare_System CsI3_Synth Synthesis of Single Crystals CsI3_XRD Single-Crystal X-ray Diffraction CsI3_Synth->CsI3_XRD CsI3_Data Obtain Crystal System, Space Group, and Lattice Parameters CsI3_XRD->CsI3_Data CsI3_Data->Compare_System Compare_SpaceGroup Same Space Group? Compare_System->Compare_SpaceGroup Yes Conclusion Conclusion: Isostructural Compare_SpaceGroup->Conclusion Yes

Caption: Workflow for determining the isostructural nature of two compounds.

Conclusion

The crystallographic analysis confirms that this compound and cesium triiodide are isostructural. Both compounds crystallize in the orthorhombic space group Pnma. The primary difference between their structures lies in the lattice parameters and unit cell volume, which are larger for cesium triiodide due to the larger ionic radius of iodine compared to bromine. This comprehensive guide provides the necessary data and experimental context for researchers working with these and related polyhalide compounds.

References

Validating the Crystal Structure of Cesium Tribromide: An XRD Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of crystalline materials is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for elucidating crystal structures. This guide provides a comparative analysis of the XRD data for Cesium Tribromide (CsBr₃), a compound of interest for its potential applications, against the well-characterized Cesium Bromide (CsBr).

This compound (CsBr₃) crystallizes in the orthorhombic system, a more complex structure compared to the simple cubic lattice of Cesium Bromide (CsBr). This structural difference is clearly reflected in their respective powder XRD patterns, providing a definitive method for validation and differentiation.

Comparative Crystallographic and XRD Data

The structural and powder XRD data for this compound and Cesium Bromide are summarized below. The simulated XRD data was generated from Crystallographic Information Files (CIF) using VESTA software, assuming a Cu Kα radiation source (λ = 1.54184 Å).

ParameterThis compound (CsBr₃)Cesium Bromide (CsBr)
Crystal System OrthorhombicCubic
Space Group PnmaPm-3m
Lattice Parameters (a, b, c) a = 10.16 Å, b = 10.58 Å, c = 6.75 Åa = b = c = 4.296 Å
Calculated Density 4.33 g/cm³4.46 g/cm³
Prominent XRD Peaks (2θ) 21.8°, 24.9°, 28.1°, 30.8°, 31.4°20.7°, 29.4°, 36.2°, 42.1°, 47.5°
Relative Intensities Varies (see simulated pattern)Varies (see simulated pattern)

Experimental Protocol: Powder XRD Validation of this compound

The following protocol outlines the key steps for the experimental validation of the this compound crystal structure using powder X-ray diffraction.

1. Synthesis of this compound Crystals:

  • This compound crystals suitable for XRD analysis can be prepared by the slow evaporation of a saturated solution of Cesium Bromide in bromine water.

  • Caution: This synthesis involves handling bromine, which is corrosive and toxic. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

2. Sample Preparation for XRD Analysis:

  • Due to the potential for bromine loss, it is crucial to handle the CsBr₃ crystals with care.

  • Gently grind the crystals into a fine powder using an agate mortar and pestle.

  • The powder should be mounted on a low-background sample holder. To minimize exposure to the atmosphere and prevent bromine loss during data collection, the use of a sealed, airtight sample holder or a capillary tube is highly recommended.

3. XRD Data Collection:

  • Utilize a powder diffractometer equipped with a Cu Kα radiation source.

  • Set the 2θ scan range from 10° to 80° with a step size of 0.02°.

  • The scan speed should be optimized to ensure good signal-to-noise ratio.

4. Data Analysis:

  • The experimental XRD pattern should be compared with the simulated pattern generated from the known crystal structure of CsBr₃.

  • Perform a Rietveld refinement of the experimental data using appropriate software to confirm the phase purity and refine the lattice parameters.

Logical Workflow for Crystal Structure Validation

The following diagram illustrates the logical workflow for the validation of the this compound crystal structure, from synthesis to final data analysis and comparison.

XRD_Validation_Workflow cluster_synthesis Synthesis & Preparation cluster_xrd XRD Analysis cluster_validation Validation & Comparison synthesis Synthesize CsBr3 Crystals grinding Grind Crystals to Fine Powder synthesis->grinding mounting Mount Powder in Sealed Holder grinding->mounting data_collection Collect Powder XRD Data mounting->data_collection data_processing Process Raw Data data_collection->data_processing comparison Compare Experimental & Simulated Patterns data_processing->comparison simulation Simulate XRD Pattern from CIF simulation->comparison refinement Perform Rietveld Refinement comparison->refinement conclusion Confirm Crystal Structure refinement->conclusion

Workflow for XRD Validation of CsBr₃

This comprehensive approach, combining careful synthesis, appropriate sample handling, and rigorous data analysis, ensures the accurate validation of the this compound crystal structure, providing a solid foundation for further material science research and development.

A Spectroscopic Showdown: Unveiling the Differences Between Cesium Bromide and Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical properties of inorganic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of Cesium Bromide (CsBr) and Cesium Tribromide (CsBr₃), offering insights into their structural and electronic characteristics through experimental data.

Cesium bromide (CsBr) is a simple ionic compound with a stable crystal lattice, rendering it transparent across a wide spectral range. In contrast, this compound (CsBr₃) incorporates the tribromide anion (Br₃⁻), leading to distinct structural and spectroscopic properties. This comparison delves into their crystal structures and Raman spectroscopic signatures, providing a foundational understanding for their potential applications.

At a Glance: Key Property Comparison

PropertyCesium Bromide (CsBr)This compound (CsBr₃)
Chemical Formula CsBrCsBr₃
Appearance White crystalline solidDark red crystals[1]
Crystal System Cubic (CsCl type)Orthorhombic
Ionic Composition Cs⁺ and Br⁻Cs⁺ and Br₃⁻

Crystal Structure: A Tale of Two Lattices

The fundamental difference between Cesium Bromide and this compound lies in their crystal structures, which dictates many of their physical and spectroscopic properties.

Cesium Bromide (CsBr) crystallizes in a body-centered cubic (BCC) lattice, specifically the Cesium Chloride (CsCl) structure type. In this arrangement, each cesium ion is surrounded by eight bromide ions at the corners of a cube, and similarly, each bromide ion is surrounded by eight cesium ions. This high coordination number is characteristic of ionic compounds with similarly sized cations and anions.

This compound (CsBr₃) , on the other hand, adopts a more complex orthorhombic crystal structure. The key feature of the CsBr₃ lattice is the presence of the linear tribromide anion (Br₃⁻). Interestingly, the Br₃⁻ ion within the crystal structure of CsBr₃ is asymmetric, with two different Br-Br bond lengths. This asymmetry is a crucial factor influencing its vibrational (Raman) spectrum.

Crystallographic Data
ParameterCesium Bromide (CsBr)This compound (CsBr₃)
Crystal System CubicOrthorhombic
Space Group Pm-3mPnma
Lattice Constants a = 4.286 Åa = 10.14 Å, b = 10.86 Å, c = 6.42 Å
Key Bond Lengths Cs-Br: ~3.7 ÅBr-Br (in Br₃⁻): 2.44 Å and 2.70 Å

Vibrational Spectroscopy: A Raman Perspective

Raman spectroscopy provides valuable information about the vibrational modes of a material, offering a fingerprint of its molecular structure and bonding.

The Raman spectrum of Cesium Bromide is characterized by lattice phonons, which are collective vibrations of the ions in the crystal lattice. The observed Raman peaks are relatively weak and correspond to second-order scattering processes. The prominent Raman shifts for CsBr have been reported at approximately 79, 107, 135, 155, and 190 cm⁻¹[2].

Comparative Raman Data
FeatureCesium Bromide (CsBr)This compound (CsBr₃)
Origin of Raman Signal Lattice Phonons (Second-order)Internal vibrations of Br₃⁻ anion
Observed Raman Peaks (cm⁻¹) 79, 107, 135, 155, 190[2]Data not available in reviewed literature

Electronic Spectroscopy: UV-Visible Absorption

UV-Visible spectroscopy probes the electronic transitions within a material.

Cesium Bromide , being a simple alkali halide with a large band gap, is largely transparent in the visible and near-UV regions. Its fundamental absorption edge lies in the deep UV, corresponding to the excitation of an electron from the Br⁻ valence band to the Cs⁺ conduction band.

For This compound , the presence of the tribromide anion is expected to give rise to electronic transitions at lower energies (longer wavelengths) compared to CsBr. Polyhalide anions are known to have π → σ* and σ → σ* transitions that typically fall within the UV region. The dark red color of CsBr₃ crystals suggests that there may be some absorption extending into the visible part of the spectrum. However, specific UV-Vis absorption spectra for solid CsBr₃ were not found in the surveyed literature.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of cesium bromide with bromine in an aqueous solution. A typical procedure involves dissolving stoichiometric amounts of cesium bromide and bromine in water. Slow evaporation of the solvent leads to the crystallization of dark red needles of this compound. The crystals should be handled in a well-ventilated fume hood due to the volatility and toxicity of bromine.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start dissolve_csbr Dissolve CsBr in Water start->dissolve_csbr add_br2 Add Stoichiometric Bromine dissolve_csbr->add_br2 stir Stir to Homogenize add_br2->stir evaporate Slow Evaporation stir->evaporate crystallize Crystallization of CsBr3 evaporate->crystallize collect Collect Crystals crystallize->collect end End collect->end

Workflow for the synthesis of this compound.
Raman Spectroscopy

For the acquisition of Raman spectra of solid samples, a micro-Raman spectrometer is typically employed. The solid crystalline sample is placed on a microscope slide. A laser, for instance, with an excitation wavelength of 532 nm or 785 nm, is focused onto the sample through a microscope objective. The scattered light is collected by the same objective and passed through a notch or edge filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is then dispersed by a grating and detected by a CCD camera.

Raman_Spectroscopy_Workflow cluster_raman Raman Spectroscopy of Solid Samples laser Laser Source objective Microscope Objective laser->objective sample Solid Sample on Slide sample->objective objective->sample filter Notch/Edge Filter objective->filter spectrometer Spectrometer (Grating) filter->spectrometer detector CCD Detector spectrometer->detector spectrum Raman Spectrum detector->spectrum

Experimental workflow for Raman spectroscopy.
UV-Visible Spectroscopy

The UV-Vis absorption spectra of solid samples can be measured using a spectrophotometer equipped with a solid-state sample holder. For crystalline samples, they can be ground into a fine powder and mixed with a non-absorbing matrix like KBr to form a pellet. Alternatively, a thin film of the material can be deposited on a transparent substrate like quartz. The absorption is then measured as a function of wavelength. A reference spectrum of the blank matrix or substrate is typically recorded for background correction.

Logical Relationship of Spectroscopic Data to Structure

The observed spectroscopic data is intrinsically linked to the chemical and crystal structure of the compounds.

Structure_Property_Relationship cluster_relationship Structure-Spectra Relationship csbr_structure CsBr Cubic Crystal Structure (Cs⁺, Br⁻ ions) csbr_raman Raman Spectrum (Lattice Phonons) csbr_structure->csbr_raman csbr_uvvis UV-Vis Spectrum (High Energy Absorption) csbr_structure->csbr_uvvis csbr3_structure CsBr3 Orthorhombic Crystal Structure (Cs⁺, Br₃⁻ ions) csbr3_raman Raman Spectrum (Br₃⁻ Vibrational Modes) csbr3_structure->csbr3_raman csbr3_uvvis UV-Vis Spectrum (Lower Energy Transitions) csbr3_structure->csbr3_uvvis

Relationship between structure and spectroscopic properties.

References

A Comparative Guide to CsPbBr₃ versus CH₃NH₃PbBr₃ in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of perovskite photovoltaics, the choice of the A-site cation in the APbX₃ perovskite structure is a critical determinant of a solar cell's performance and long-term stability. This guide provides an objective comparison between the all-inorganic cesium lead bromide (CsPbBr₃) and the hybrid organic-inorganic methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃) perovskites, supported by experimental data to inform material selection for solar cell applications.

Performance Metrics: A Quantitative Comparison

The performance of CsPbBr₃ and CH₃NH₃PbBr₃ perovskite solar cells is summarized below. It is important to note that these values are reported from various studies with differing device architectures and fabrication methodologies, which can influence the final performance metrics.

Perovskite MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
CsPbBr₃ 6.77 - 10.45[1][2][3]1.26 - 1.632[3][4]7.25 - 8.40[3][5]74.1 - 83[3][6]
CH₃NH₃PbBr₃ ~10.4 - 11.05[7][8][9]~1.512[9]~1.050[9]~84.34[9]

Stability Under Stress: A Tale of Two Cations

The stability of perovskite solar cells is a critical factor for their commercial viability. CsPbBr₃ and CH₃NH₃PbBr₃ exhibit distinct responses to environmental stressors.

Thermal Stability: Inorganic CsPbBr₃ generally demonstrates superior thermal stability compared to its hybrid counterpart.[10] The organic methylammonium cation in CH₃NH₃PbBr₃ is more susceptible to decomposition at elevated temperatures.[10]

Humidity and Environmental Stability: CsPbBr₃ is recognized for its excellent stability in ambient air and against moisture.[3][11] Unencapsulated CsPbBr₃ devices have been shown to maintain a significant portion of their initial efficiency even after prolonged exposure to humid environments.[12][13] In contrast, hybrid perovskites like CH₃NH₃PbBr₃ are known to be more vulnerable to degradation in the presence of moisture.[10]

Light Stability: Both materials can experience degradation under continuous light soaking. However, the degradation mechanisms differ. In CH₃NH₃PbBr₃, photodecomposition of the organic cation can occur. All-inorganic CsPbBr₃ is generally considered to have better intrinsic photostability.

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of high-performance perovskite solar cells. Below are representative experimental protocols for solution-processed CsPbBr₃ and CH₃NH₃PbBr₃ devices.

Perovskite Solar Cell Fabrication (General Workflow)

Perovskite Solar Cell Fabrication Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_final Device Completion Substrate_Cleaning FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone ETL Electron Transport Layer (ETL) Deposition (e.g., TiO₂, SnO₂) UV_Ozone->ETL Perovskite Perovskite Layer Deposition (Spin-Coating) ETL->Perovskite HTL Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode Deposition (e.g., Au, Ag) HTL->Electrode Encapsulation Encapsulation Electrode->Encapsulation

A general workflow for the fabrication of perovskite solar cells.

1. CsPbBr₃ Solar Cell Fabrication (Two-Step Spin-Coating Method):

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at high temperatures (e.g., 500 °C).

  • CsPbBr₃ Perovskite Layer Deposition:

    • A solution of PbBr₂ in dimethylformamide (DMF) is spin-coated onto the TiO₂ layer.

    • The substrate is then immersed in or spin-coated with a solution of CsBr in methanol.

    • The film is subsequently annealed at a specific temperature (e.g., 250 °C) to promote the conversion to the CsPbBr₃ perovskite phase.[9]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material like Spiro-OMeTAD, often doped with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: A top metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

2. CH₃NH₃PbBr₃ Solar Cell Fabrication (One-Step Spin-Coating Method):

  • Substrate and ETL Preparation: This follows a similar procedure as for CsPbBr₃ solar cells.

  • CH₃NH₃PbBr₃ Perovskite Layer Deposition:

    • A precursor solution is prepared by dissolving an equimolar ratio of CH₃NH₃Br and PbBr₂ in a solvent like DMF or a mixed solvent system.

    • The precursor solution is spin-coated onto the ETL-coated substrate.

    • During the spinning process, an anti-solvent (e.g., toluene (B28343) or chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.

    • The film is then annealed at a moderate temperature (e.g., 100 °C).

  • HTL and Electrode Deposition: The procedures are similar to those for CsPbBr₃ solar cells.

Performance and Stability Characterization
  • Current Density-Voltage (J-V) Measurement: The primary performance parameters (PCE, Voc, Jsc, FF) are determined by measuring the J-V characteristics of the solar cells under simulated AM 1.5G solar illumination (100 mW/cm²).

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency.

  • Stability Testing:

    • Thermal Stability: Devices are stored at elevated temperatures (e.g., 85 °C) in an inert atmosphere (e.g., nitrogen) and their performance is periodically measured.

    • Humidity Stability: Unencapsulated or encapsulated devices are stored in a controlled humidity environment (e.g., 40-85% relative humidity) at room temperature, and their performance is monitored over time.

    • Light Soaking Stability: Devices are continuously illuminated under 1-sun conditions at a controlled temperature, and their performance is tracked.

Visualizing the Structures and Processes

Crystal Structures

Simplified representation of CsPbBr₃ and CH₃NH₃PbBr₃ crystal structures.
Degradation Pathways

Perovskite_Degradation_Pathways cluster_CH3NH3PbBr3 CH₃NH₃PbBr₃ Degradation cluster_CsPbBr3 CsPbBr₃ Degradation MAPbBr3 CH₃NH₃PbBr₃ Degradation_Products_MA Degradation Products (e.g., CH₃NH₂, HBr, PbBr₂) MAPbBr3->Degradation_Products_MA Decomposition Moisture_MA Moisture (H₂O) Moisture_MA->MAPbBr3 Heat_MA Heat (Δ) Heat_MA->MAPbBr3 UV_MA UV Light (hν) UV_MA->MAPbBr3 CsPbBr3 CsPbBr₃ Phase_Transformation Phase Transformation (e.g., to non-perovskite phase) CsPbBr3->Phase_Transformation Phase Instability High_Heat_Cs High Temperature High_Heat_Cs->CsPbBr3

Primary degradation pathways for CH₃NH₃PbBr₃ and CsPbBr₃ perovskites.

Conclusion

The choice between CsPbBr₃ and CH₃NH₃PbBr₃ for perovskite solar cells involves a trade-off between performance and stability. While CH₃NH₃PbBr₃ has demonstrated slightly higher power conversion efficiencies in some studies, its organic component renders it more susceptible to environmental degradation. Conversely, the all-inorganic CsPbBr₃ offers significantly enhanced thermal and humidity stability, a crucial advantage for long-term operational reliability.[3][10][11]

For applications demanding high stability under harsh conditions, CsPbBr₃ emerges as a more robust candidate. Future research aimed at improving the crystallographic quality and reducing defect densities in CsPbBr₃ films holds the potential to bridge the efficiency gap with its hybrid counterpart, making it an even more compelling choice for the future of commercial perovskite photovoltaics.

References

A Comparative Guide to Lead-Free Alternatives for Cesium Lead Tribromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of perovskite-based technologies in optoelectronics has been shadowed by the inherent toxicity and environmental concerns associated with lead-containing materials like Cesium Lead Tribromide (CsPbBr₃). This has spurred intensive research into viable lead-free alternatives that can replicate or even surpass the remarkable performance of their lead-based counterparts. This guide provides an objective comparison of the most promising lead-free perovskite families, supported by experimental data on their performance and detailed methodologies for their synthesis and characterization.

Lead-Free Perovskite Families: An Overview

Several classes of materials have emerged as potential lead-free substitutes for CsPbBr₃, each with unique structural and optoelectronic properties. The most extensively studied families include:

  • Double Perovskites: With a general formula of A₂B(I)B(III)X₆, these materials replace two divalent lead ions with a combination of a monovalent and a trivalent cation. Cs₂AgBiBr₆ is a prominent example, valued for its long carrier lifetime and stability.

  • Bismuth-Based Perovskites: Materials like Cs₃Bi₂Br₉ adopt a layered or dimer structure. While generally exhibiting wider bandgaps than lead perovskites, they offer good stability.

  • Tin-Based Perovskites: As a group IV element like lead, tin can directly replace lead in the perovskite structure (e.g., CsSnI₃). Tin-based perovskites often exhibit excellent charge mobility but can be susceptible to oxidation.

  • Antimony-Based Perovskites: Compounds such as Cs₃Sb₂Br₉ are being explored for their tunable optoelectronic properties and potential for high performance.

  • Copper-Based Perovskites: Materials like Cs₂CuCl₄ are gaining attention due to the low cost and earth-abundance of copper, along with their intriguing photoluminescence properties.

Comparative Performance Data

A direct, comprehensive comparison of the key performance metrics across all lead-free alternatives under identical experimental conditions is challenging due to the variability in reported literature. However, by compiling data from various studies, we can establish a general performance landscape. The following table summarizes typical ranges for photoluminescence quantum yield (PLQY) and carrier lifetime for various lead-free perovskite nanocrystals.

Perovskite Material FamilyRepresentative MaterialPhotoluminescence Quantum Yield (PLQY) (%)Carrier Lifetime
Reference: Lead-Based CsPbBr₃50 - 901 - 100 ns
Double Perovskites Cs₂AgBiBr₆< 10 (indirect bandgap)up to 1.4 µs[1][2][3][4]
Bismuth-Based Cs₃Bi₂Br₉1 - 541 - 100 ns
Tin-Based CsSnI₃1 - 201 - 10 ns
Antimony-Based Cs₃Sb₂Br₉10 - 401 - 50 ns
Copper-Based Cs₂CuCl₄20 - 40[5][6][7][8]1 - 20 ns

Note: The values presented are indicative and can vary significantly based on synthesis methods, surface passivation, and measurement conditions. The low PLQY of Cs₂AgBiBr₆ is primarily due to its indirect bandgap nature, which is not ideal for light-emitting applications but can be suitable for photovoltaics.

Stability Under Environmental Stress

The long-term stability of perovskite materials is a critical factor for their practical application. Stability is typically assessed by monitoring the degradation of photoluminescence intensity or structural integrity under exposure to humidity, light, and elevated temperatures. Standardized testing protocols, such as the ISOS (International Summit on Organic Photovoltaic Stability) procedures, provide a framework for evaluating and comparing the stability of perovskite materials and devices[9][10][11][12][13].

Generally, lead-free alternatives, particularly double perovskites and some bismuth-based compounds, exhibit enhanced stability compared to their lead-halide counterparts, especially concerning moisture and thermal stress. However, tin-based perovskites are notably susceptible to oxidation from Sn²⁺ to Sn⁴⁺, which can lead to rapid degradation.

Experimental Protocols

Detailed and reproducible synthesis and characterization methods are paramount for advancing the field of lead-free perovskites. Below are representative protocols for the synthesis of key lead-free perovskite nanocrystals and the measurement of their fundamental properties.

Synthesis Protocols

1. Hot-Injection Synthesis of Cs₂AgBiBr₆ Nanocrystals

This method involves the rapid injection of a precursor at a lower temperature into a hot solvent containing other precursors, leading to the nucleation and growth of nanocrystals.

  • Materials: Cesium carbonate (Cs₂CO₃), silver bromide (AgBr), bismuth bromide (BiBr₃), oleic acid (OA), oleylamine (B85491) (OAm), 1-octadecene (B91540) (ODE).

  • Procedure:

    • Prepare a Cs-oleate precursor by dissolving Cs₂CO₃ in a mixture of OA and ODE at 120 °C under vacuum.

    • In a separate flask, dissolve AgBr and BiBr₃ in a mixture of ODE, OA, and OAm at 120 °C under vacuum.

    • Raise the temperature of the Ag-Bi precursor solution to 180 °C under an inert atmosphere (e.g., Argon).

    • Swiftly inject the preheated Cs-oleate solution into the hot reaction mixture.

    • Allow the reaction to proceed for 5-10 minutes.

    • Cool the reaction mixture rapidly in an ice bath to quench the growth of nanocrystals.

    • Purify the nanocrystals by centrifugation and redispersion in a non-polar solvent like toluene (B28343).

2. Ligand-Assisted Reprecipitation (LARP) Synthesis of Cs₃Sb₂Br₉ Nanocrystals

The LARP method is a room-temperature synthesis that relies on the poor solubility of the perovskite precursors in a non-polar "anti-solvent".

  • Materials: Cesium bromide (CsBr), antimony bromide (SbBr₃), N,N-dimethylformamide (DMF), toluene, oleic acid (OA), oleylamine (OAm).

  • Procedure:

    • Dissolve stoichiometric amounts of CsBr and SbBr₃ in DMF to form the precursor solution.

    • In a separate vial, mix toluene with OA and OAm.

    • Vigorously stir the toluene/ligand mixture.

    • Quickly inject the precursor solution into the stirred toluene mixture.

    • The perovskite nanocrystals will precipitate out of the solution.

    • Continue stirring for a few minutes to allow for crystal growth and stabilization.

    • Collect the nanocrystals by centrifugation.

Characterization Protocols

1. Photoluminescence Quantum Yield (PLQY) Measurement

PLQY is a measure of the efficiency of the emission of photons from a material after it has absorbed photons. An integrating sphere is commonly used for accurate PLQY measurements.

  • Experimental Setup: An integrating sphere coupled to a fluorometer, a calibrated light source (e.g., laser or xenon lamp), and a detector (e.g., CCD or photodiode).

  • Procedure:

    • Place a cuvette with the solvent (blank) inside the integrating sphere and measure the spectrum of the excitation source.

    • Replace the blank with the perovskite nanocrystal dispersion and measure the spectrum, which will include both the scattered excitation light and the emitted photoluminescence.

    • The PLQY is calculated by comparing the number of absorbed photons to the number of emitted photons, taking into account the sphere's calibration.

2. Carrier Lifetime Measurement using Time-Resolved Photoluminescence (TRPL)

TRPL measures the decay of photoluminescence intensity over time after excitation with a short pulse of light, providing information about the charge carrier recombination dynamics.

  • Experimental Setup: A pulsed laser source (picosecond or femtosecond), a sample holder, collection optics, a monochromator, and a sensitive, high-speed detector (e.g., a streak camera or a time-correlated single photon counting (TCSP) system).

  • Procedure:

    • Excite the sample with a short laser pulse.

    • Record the photoluminescence intensity as a function of time.

    • Fit the decay curve with an appropriate model (e.g., single, bi-, or tri-exponential decay) to extract the carrier lifetime(s).

Visualizing Structures and Processes

To better understand the materials and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Crystal_Structures cluster_CsPbBr3 Cesium Lead Tribromide (Reference) cluster_LeadFree Lead-Free Alternatives CsPbBr3 CsPbBr₃ (Perovskite) Cs2AgBiBr6 Cs₂AgBiBr₆ (Double Perovskite) CsPbBr3->Cs2AgBiBr6 Alternative To Cs3Bi2Br9 Cs₃Bi₂Br₉ (Bismuth-Based) CsPbBr3->Cs3Bi2Br9 Alternative To CsSnI3 CsSnI₃ (Tin-Based) CsPbBr3->CsSnI3 Alternative To Cs3Sb2Br9 Cs₃Sb₂Br₉ (Antimony-Based) CsPbBr3->Cs3Sb2Br9 Alternative To Cs2CuCl4 Cs₂CuCl₄ (Copper-Based) CsPbBr3->Cs2CuCl4 Alternative To

Figure 1: Overview of Lead-Free Perovskite Alternatives.

Synthesis_Workflows cluster_hot_injection Hot-Injection Synthesis cluster_larp Ligand-Assisted Reprecipitation (LARP) HI_1 Prepare Precursors HI_2 Heat Solvent & Precursors HI_1->HI_2 HI_3 Inject Precursor Solution HI_2->HI_3 HI_4 Nanocrystal Growth HI_3->HI_4 HI_5 Quench Reaction HI_4->HI_5 HI_6 Purification HI_5->HI_6 LARP_1 Dissolve Precursors in Polar Solvent LARP_3 Inject Precursor into Anti-solvent LARP_1->LARP_3 LARP_2 Prepare Anti-solvent with Ligands LARP_2->LARP_3 LARP_4 Precipitation & Growth LARP_3->LARP_4 LARP_5 Purification LARP_4->LARP_5

Figure 2: Common Synthesis Workflows for Perovskite Nanocrystals.

Characterization_Workflow start Synthesized Nanocrystals plqy PLQY Measurement (Integrating Sphere) start->plqy trpl TRPL Measurement (Carrier Lifetime) start->trpl stability Stability Testing (e.g., ISOS Protocols) start->stability data Comparative Performance Data plqy->data trpl->data stability->data

Figure 3: Experimental Workflow for Performance Characterization.

Conclusion

The quest for stable, non-toxic, and high-performance alternatives to lead-based perovskites is a vibrant and rapidly evolving field of research. While no single lead-free material has yet emerged as a universal replacement for CsPbBr₃ across all applications, significant progress has been made. Double perovskites like Cs₂AgBiBr₆ offer exceptional carrier lifetimes, making them promising for photovoltaic applications. Bismuth, antimony, and copper-based systems provide a rich playground for tuning optical properties and improving stability. Tin-based perovskites, despite their oxidation challenges, remain a strong contender due to their excellent charge transport characteristics.

Further research focusing on novel compositions, improved synthesis techniques to minimize defects, and advanced surface passivation strategies will be crucial in unlocking the full potential of these lead-free perovskite materials. The detailed experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in this exciting endeavor.

References

A Comparative Guide to Phase Identification in Cesium Tribromide: Raman Spectroscopy and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's solid-state form is a critical step. This guide provides a comparative overview of using Raman spectroscopy for the phase identification of Cesium tribromide (CsBr₃), alongside alternative techniques, supported by general principles and experimental protocols.

This compound (CsBr₃) is a polyhalide compound that, based on current scientific literature, is known to crystallize in an orthorhombic structure. While the existence of multiple polymorphs for CsBr₃ has not been reported, the principles of using spectroscopic techniques for phase identification remain highly relevant for the characterization of this and other crystalline materials.

Raman Spectroscopy for Crystalline Phase Identification

Raman spectroscopy is a non-destructive analytical technique that probes the vibrational modes of molecules and crystal lattices. When a material is irradiated with a monochromatic laser, it scatters light. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The frequency shift, known as the Raman shift, corresponds to the vibrational frequencies of the material.

Different crystalline phases, or polymorphs, of a compound have distinct arrangements of atoms in their crystal lattices. These different arrangements lead to unique sets of lattice vibrations, which in turn give rise to characteristic Raman spectra. Therefore, Raman spectroscopy can serve as a sensitive fingerprinting technique to differentiate between polymorphs.

The Known Crystalline Phase of this compound

Based on crystallographic studies, this compound is known to exist in an orthorhombic crystal system with the Pnma space group. Unfortunately, detailed experimental Raman spectra for this compound are not widely available in the public domain. However, a scientific publication has reported on the Raman spectrum of this compound, suggesting that data on its characteristic vibrational modes exists.

Comparison of Analytical Techniques for Phase Identification

While Raman spectroscopy is a powerful tool for phase identification, it is often used in conjunction with other techniques. The "gold standard" for determining crystal structure is X-ray Diffraction (XRD). The following table provides a comparison between Raman spectroscopy and XRD for the analysis of crystalline phases.

FeatureRaman SpectroscopyX-ray Diffraction (XRD)
Principle Inelastic light scattering from molecular and lattice vibrations.Coherent scattering of X-rays by the electron clouds of atoms in a crystal lattice.
Information Provided Vibrational fingerprint, chemical bond information, molecular symmetry.Crystal structure, lattice parameters, phase composition, crystallinity.
Sample Requirements Small sample size (µg), can be solid, liquid, or gas. Can be measured through glass or plastic.Requires a crystalline sample (mg to g), sample preparation may be needed (e.g., grinding).
Sensitivity to Amorphous Content Can be used to analyze amorphous materials.Primarily used for crystalline materials; amorphous content appears as a broad background signal.
Spatial Resolution High spatial resolution (down to ~1 µm) with a confocal microscope.Typically a bulk analysis technique, though micro-XRD offers higher spatial resolution.
Speed Typically fast, with spectra acquired in seconds to minutes.Can be more time-consuming, especially for high-resolution data collection.
Water Interference Water is a weak Raman scatterer, making it suitable for aqueous solutions.Not applicable for solutions.
Complementary Information Provides information on molecular functionality and local chemical environment.Provides definitive information on the long-range order of the crystal lattice.

Experimental Protocols

Below are generalized experimental protocols for phase identification using Raman spectroscopy and X-ray Diffraction.

Experimental Protocol: Raman Spectroscopy of a Crystalline Solid

  • Sample Preparation:

    • Ensure the this compound sample is in a solid, crystalline form.

    • If the sample is a powder, it can be placed on a microscope slide or in a shallow well plate.

    • For a single crystal, it can be mounted on a suitable holder.

  • Instrumentation and Setup:

    • Use a research-grade Raman spectrometer equipped with a microscope.

    • Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) that minimizes fluorescence from the sample.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

  • Data Acquisition:

    • Place the sample on the microscope stage and focus on the area of interest using the white light source.

    • Switch to the laser and adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample damage.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 50-2000 cm⁻¹).

    • Collect spectra from multiple points on the sample to ensure homogeneity.

  • Data Analysis:

    • Process the raw spectra by removing any background fluorescence and cosmic rays.

    • Identify the positions and relative intensities of the Raman bands.

    • Compare the obtained spectrum to a reference database of known polymorphs (if available) to identify the crystalline phase.

Experimental Protocol: X-ray Diffraction (XRD) of a Crystalline Powder

  • Sample Preparation:

    • Grind the crystalline this compound sample into a fine, homogeneous powder to ensure random orientation of the crystallites.

    • Mount the powder onto a sample holder (e.g., a zero-background silicon wafer or a glass slide with a well).

  • Instrumentation and Setup:

    • Use a powder X-ray diffractometer.

    • Select an appropriate X-ray source (e.g., Cu Kα radiation).

    • Align and calibrate the instrument according to the manufacturer's instructions.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the parameters for the scan, including the angular range (2θ), step size, and scan speed.

    • Initiate the XRD scan to collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to identify the peak positions (2θ values) and their intensities.

    • Compare the experimental diffraction pattern to a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase by matching the peak positions and intensities.

    • Perform Rietveld refinement for a more detailed structural analysis if required.

Workflow for Phase Identification using Raman Spectroscopy

The following diagram illustrates the logical workflow for identifying the crystalline phase of a sample using Raman spectroscopy.

Raman_Phase_Identification_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_result Result Sample Crystalline Sample (e.g., CsBr3) Prepare Mount Sample (Powder or Crystal) Sample->Prepare Setup Instrument Setup & Calibration Prepare->Setup Acquire Acquire Raman Spectrum Setup->Acquire Process Spectral Processing (e.g., Background Subtraction) Acquire->Process Identify Identify Peak Positions & Intensities Process->Identify Compare Compare with Reference Spectra Identify->Compare PhaseID Phase Identification Compare->PhaseID

Caption: Workflow for crystalline phase identification using Raman spectroscopy.

Performance Comparison: CsPbBr₃ vs. Alternative Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Electrochemical Impedance Spectroscopy of CsPbBr₃ Devices

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the intricate charge carrier dynamics, interfacial properties, and degradation mechanisms within perovskite optoelectronic devices. For all-inorganic cesium lead bromide (CsPbBr₃) perovskites, prized for their superior thermal stability compared to their organic-inorganic counterparts, EIS provides invaluable insights into ion migration, charge accumulation, and recombination processes that govern device performance and longevity.

This guide offers a comparative analysis of the EIS characteristics of CsPbBr₃ devices against other common perovskite alternatives, supported by experimental data. It further details the typical experimental protocols and equivalent circuit models used for analysis, aimed at researchers, scientists, and professionals in the field of drug development utilizing perovskite-based technologies.

The choice of cation in the perovskite structure significantly influences the material's intrinsic properties and the charge dynamics at the interfaces within a device. Here, we compare the performance and key EIS-derived parameters of CsPbBr₃ devices with those based on formamidinium lead bromide (FAPbBr₃) and methylammonium (B1206745) lead iodide (MAPbI₃).

ParameterCsPbBr₃FAPbBr₃MAPbI₃Reference
Photovoltaic Performance
Power Conversion Efficiency (PCE)~4.1%Not specified~14.1%[1]
Open-Circuit Voltage (VOC)1254 mVNot specifiedNot specified[1]
Short-Circuit Current (JSC)5.3 mA·cm⁻²Not specifiedNot specified[1]
Fill Factor (FF)0.61Not specifiedNot specified[1]
EIS Parameters (at VOC)
High-Frequency Resistance (RHF)Exponentially dependent on voltageNot specifiedExponentially dependent on voltage[1]
Low-Frequency Resistance (RLF)Exponentially dependent on voltageNot specifiedExponentially dependent on voltage[1]
High-Frequency Capacitance (CHF)Exponentially dependent on voltageNot specifiedExponentially dependent on voltage[1]
Charge Transfer Resistance (Rct)Device A (CsPbBr₃) shows a specific Rct value under illumination.Device B (FAPbBr₃) shows a different Rct value under illumination.Not directly compared in this study.[2]

Note: The performance of perovskite devices can vary significantly based on fabrication methods, device architecture, and measurement conditions. The data presented is extracted from specific studies for comparative purposes.

Studies reveal that the nature of the cation (Cs⁺ vs. FA⁺) strongly influences the electronic processes within perovskite solar cells[2]. For instance, Nyquist plots for CsPbBr₃ and FAPbBr₃ devices measured under illumination show distinct differences in their charge transfer resistance, indicating different interfacial kinetics[2]. When compared to MAPbI₃, CsPbBr₃ devices exhibit a wider bandgap, which results in a lower short-circuit current density (JSC) but a higher open-circuit voltage (VOC)[1]. The impedance spectra of MAPbI₃ and CsPbBr₃ devices under open-circuit conditions also display different features, particularly in the low-frequency region, which is often associated with ionic motion and charge accumulation at the interfaces[1].

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable EIS data. Below is a generalized methodology for performing EIS measurements on perovskite solar cells.

Device Preparation and Pre-measurement Conditioning:

  • Fabrication: Devices, such as perovskite solar cells, are fabricated with a standard architecture, for example, FTO/ETL/Perovskite/HTL/Metal Contact, where ETL is the electron transport layer (e.g., TiO₂, SnO₂) and HTL is the hole transport layer (e.g., spiro-OMeTAD)[3].

  • Stabilization: Before measurement, the device is typically kept under a controlled environment (e.g., in the dark or under illumination) to allow its performance parameters, like the open-circuit voltage (VOC), to stabilize[3].

EIS Measurement Setup:

  • Instrumentation: An electrochemical workstation or impedance analyzer (e.g., Solartron 1260) is used[3].

  • Connections: For a two-electrode measurement on a solar cell, the working electrode and sense leads are connected to one contact of the device (e.g., the photoanode), while the counter and reference electrode leads are connected to the other contact (the cathode)[4].

  • Illumination: Measurements are often performed under simulated solar radiation (e.g., 1 sun, AM 1.5G) to probe the device under operating conditions[3][5]. The light intensity can be varied to study its effect on charge dynamics.

  • Applied Bias: Spectra are typically recorded at different DC bias voltages, often around the VOC of the device, to investigate recombination and charge transfer processes under relevant operating points[3]. Measurements can also be done in the dark at 0 V bias to study the device's intrinsic properties[2].

Data Acquisition:

  • Frequency Range: A wide frequency range is scanned, for example, from 1 MHz down to 100 mHz or lower, to capture various physical processes occurring at different timescales[3][6].

  • AC Perturbation: A small AC voltage perturbation (e.g., 10-20 mV) is applied on top of the DC bias.

  • Data Validation: To ensure the stability of the device during the measurement, it is common practice to record multiple consecutive spectra and check for reproducibility[3].

Visualization of Workflows and Models

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

EIS_Workflow Experimental Workflow for EIS Measurement cluster_prep Device Preparation cluster_setup Measurement Setup cluster_acq Data Acquisition & Analysis fab Fabricate Perovskite Device stabilize Stabilize Device (e.g., under 1 sun illumination) fab->stabilize connect Connect to Potentiostat stabilize->connect set_params Set DC Bias (e.g., Voc) & AC Perturbation (10-20 mV) connect->set_params set_light Apply Illumination (AM 1.5G) set_params->set_light scan Sweep Frequency (e.g., 1 MHz to 0.1 Hz) set_light->scan record Record Impedance Spectra (Nyquist & Bode Plots) scan->record model Fit Data to Equivalent Circuit Model record->model extract Extract Physical Parameters (Rct, C, Rs) model->extract

Caption: A typical workflow for conducting EIS on a perovskite solar cell.

A common approach to analyzing EIS data is to fit the spectra to an equivalent circuit model, where each electrical component corresponds to a physical process within the device. The Randles circuit is a fundamental model often adapted for perovskite solar cells.

Equivalent_Circuit Common Equivalent Circuit Model for Perovskite Solar Cells Rs Rs start->Rs Rct Rct mid1->Rct CPE CPE mid1->CPE mid2->end Rs->mid1 l_Rs Series Resistance Rct->mid2 l_Rct Charge Transfer Resistance CPE->mid2 l_CPE Constant Phase Element (Interfacial Capacitance)

Caption: A simplified Randles circuit for modeling perovskite device impedance.

In this model:

  • Rs (Series Resistance): Represents the ohmic losses in the device, including the resistance of the transparent conductive oxide, contacts, and bulk layers[2].

  • Rct (Charge Transfer Resistance): Corresponds to the resistance to charge transfer at the perovskite/transport layer interfaces. A smaller Rct generally indicates more efficient charge extraction[2].

  • CPE (Constant Phase Element): Used in place of a pure capacitor to account for the non-ideal capacitance behavior at the interfaces, often attributed to surface roughness, non-uniformities, or charge accumulation[2].

By analyzing the changes in these parameters under different conditions (e.g., illumination, bias, or aging), researchers can gain a deeper understanding of the factors limiting the efficiency and stability of CsPbBr₃ and other perovskite devices.

References

A Researcher's Guide to Validating the Optical Band Gap of Cesium Lead Tribromide (CsPbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of experimental methodologies and data for the characterization of CsPbBr₃, a key material in next-generation optoelectronic applications.

Cesium lead tribromide (CsPbBr₃), an all-inorganic perovskite, has garnered significant attention within the research community due to its exceptional optoelectronic properties, including a high absorption coefficient, long carrier diffusion lengths, and excellent stability.[1] A crucial parameter governing these properties is its optical band gap. Accurate determination of this value is paramount for its application in devices such as solar cells, light-emitting diodes (LEDs), and photodetectors. This guide provides a comprehensive overview of the experimental validation of the optical band gap of CsPbBr₃, compares it with alternative perovskite materials, and presents a detailed protocol for its determination.

Comparative Analysis of Optical Band Gaps

The optical band gap of a semiconductor dictates the wavelengths of light it can absorb and emit. For CsPbBr₃, the experimentally determined values are consistently reported in the green region of the visible spectrum, making it suitable for a variety of photonic applications.[1] The table below summarizes the reported optical band gap for CsPbBr₃ and compares it with other common lead halide perovskites.

MaterialChemical FormulaReported Optical Band Gap (eV)Crystal Structure (at room temp.)Notes
Cesium Lead Tribromide CsPbBr₃ 2.25 - 2.36 [2][3][4][5][6][7]OrthorhombicHigh stability, promising for green light emission.
Cesium Lead TrichlorideCsPbCl₃~2.93 - 2.95[6][8]OrthorhombicWider band gap, suitable for UV and blue light applications.
Cesium Lead TriiodideCsPbI₃~1.68 - 1.70[1]Orthorhombic (black phase)Narrower band gap, ideal for single-junction solar cells.
Methylammonium Lead TribromideCH₃NH₃PbBr₃ (MAPbBr₃)~2.29 - 2.32[7]CubicHybrid perovskite, sensitive to moisture.
Formamidinium Lead TribromideCH(NH₂)₂PbBr₃ (FAPbBr₃)~2.23 (at 295 K)CubicHybrid perovskite, exhibits phase transitions at different temperatures.

Note: The reported band gap values can vary slightly based on the synthesis method, film thickness, and characterization technique.

The band gap of these materials can be tuned by halide mixing (e.g., CsPb(Br₁₋ₓIₓ)₃) or cation substitution, allowing for the tailoring of their optical properties for specific applications.[8][9]

Experimental Protocol for Optical Band Gap Validation

The most common and reliable method for determining the optical band gap of semiconductor materials is through the analysis of their optical absorption spectrum, typically obtained via UV-Visible (UV-Vis) spectroscopy. The subsequent analysis involves the use of a Tauc plot.

1. Sample Preparation:

  • Thin Films: Deposit a thin film of CsPbBr₃ on a transparent substrate (e.g., FTO glass, quartz) using a suitable method such as spin coating, vapor deposition, or blade coating. Ensure the film is uniform and free of pinholes.

  • Powder Samples: For powder samples, diffuse reflectance spectroscopy is employed. The powder is typically pressed into a compact pellet or mixed with a non-absorbing matrix like barium sulfate (B86663) (BaSO₄).[4][10]

2. UV-Vis Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance or reflectance of the sample over a wavelength range that covers the absorption edge of CsPbBr₃ (typically 300-800 nm).

  • Measurement:

    • For thin films, measure the absorbance (A) spectrum.

    • For powder samples, measure the diffuse reflectance (R) spectrum. The reflectance data is then converted to a quantity proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[8][10][11]

3. Data Analysis: The Tauc Plot

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc equation:

(αhν)^(1/n) = A(hν - E_g)

Where:

  • α is the absorption coefficient.

  • h is Planck's constant.

  • ν is the frequency of the incident photon.

  • A is a proportionality constant.

  • E_g is the optical band gap.

  • The exponent 'n' depends on the nature of the electronic transition:

    • n = 1/2 for direct allowed transitions.

    • n = 2 for indirect allowed transitions.

    • n = 3/2 for direct forbidden transitions.

    • n = 3 for indirect forbidden transitions.[10][12]

Since CsPbBr₃ is known to be a direct band gap semiconductor, n = 1/2 is used.[5][13]

Procedure:

  • Convert the wavelength (λ) data from the UV-Vis spectrum to photon energy (E) in electron volts (eV) using the equation: E (eV) = 1240 / λ (nm).

  • For thin films, the absorbance (A) can be considered proportional to the absorption coefficient (α). For powder samples, the Kubelka-Munk function F(R) is used as it is proportional to α.

  • Plot (αhν)² (or (Ahν)² or (F(R)hν)²) on the y-axis versus photon energy (hν) on the x-axis. This is the Tauc plot.[10][11][12]

  • Identify the linear region of the plot corresponding to the sharp increase in absorption.

  • Extrapolate this linear portion of the curve to the x-axis (where (αhν)² = 0). The x-intercept gives the value of the optical band gap (E_g).[11][12]

It is important to note that the choice of the linear region for extrapolation can introduce some subjectivity and potential inaccuracies.[14][15] Therefore, consistent and clearly defined procedures are crucial for reproducible results. Some studies have also pointed out that Tauc plot-based values can be systematically underestimated.[16][17]

Visualizing the Workflow and Data Relationships

To clarify the experimental and analytical processes, the following diagrams illustrate the workflow for band gap determination and the logical flow from experimental data to the final band gap value.

experimental_workflow cluster_synthesis Sample Preparation cluster_measurement Optical Measurement cluster_analysis Data Analysis cluster_result Result thin_film Thin Film Deposition uv_vis_abs UV-Vis Absorbance thin_film->uv_vis_abs powder Powder Synthesis uv_vis_dr Diffuse Reflectance powder->uv_vis_dr tauc_plot Tauc Plot Construction uv_vis_abs->tauc_plot km_transform Kubelka-Munk Transformation uv_vis_dr->km_transform km_transform->tauc_plot band_gap Optical Band Gap (Eg) tauc_plot->band_gap logical_relationship cluster_data Experimental Data cluster_processing Data Processing cluster_analysis Analysis cluster_output Output wavelength Wavelength (λ) photon_energy Photon Energy (hν) E = 1240/λ wavelength->photon_energy absorbance Absorbance (A) or Reflectance (R) alpha_proxy Absorption Proxy (α') α' ∝ A or α' ∝ F(R) absorbance->alpha_proxy tauc_relation Tauc Relation (α'hν)² vs. hν photon_energy->tauc_relation alpha_proxy->tauc_relation band_gap Band Gap (Eg) tauc_relation->band_gap Extrapolation to x-intercept

References

A Comparative Performance Analysis of Cerium Bromide (CeBr3) Scintillation Detectors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Cerium Bromide (CeBr3) scintillation detectors against other commonly used scintillators, including Thallium-doped Sodium Iodide (NaI(Tl)), Cerium-doped Lanthanum Bromide (LaBr3(Ce)), and Thallium-doped Cesium Iodide (CsI(Tl)). The performance of these detectors is benchmarked based on key metrics critical for researchers, scientists, and professionals in drug development and other fields requiring high-performance radiation detection.

Introduction to Scintillation Detectors

Scintillation detectors are vital instruments used for the detection and spectroscopy of ionizing radiation. They operate by converting the energy of incoming radiation, such as gamma rays, into flashes of light (scintillation). This light is then detected by a photosensor, typically a photomultiplier tube (PMT), which converts the light into a measurable electrical signal. The properties of the scintillating material are paramount in determining the detector's overall performance. Key requirements for high-performance scintillators include high light yield, excellent energy resolution, and fast response time.

Cerium Bromide (CeBr3) has emerged as a high-performance scintillator notable for its excellent combination of high light output, fast decay time, and superior energy resolution, making it a strong candidate for various applications in nuclear physics, medical imaging, and security.[1][2]

Quantitative Performance Comparison

The performance of a scintillator is primarily defined by its light yield, energy resolution, and decay time. The following table summarizes these key performance indicators for CeBr3 and other common inorganic scintillators. The data is based on interactions with a 662 keV gamma-ray source (¹³⁷Cs), a standard benchmark for comparison.

Scintillator MaterialLight Yield (photons/MeV)Energy Resolution (@ 662 keV)Principal Decay Time (ns)
CeBr3 ~68,000[1]~4.0% [3][4]~20 [3][4][5]
LaBr3(Ce) ~61,000[6]~3.0% [3][7]16 - 26[7][8]
NaI(Tl) ~38,000[9]~7.0%[7]250[10][11]
CsI(Tl) ~54,000[12][13]~5.0 - 7.0%[12]~1000[13]

Experimental Protocols

The quantitative data presented above are derived from standardized experimental procedures designed to characterize the intrinsic properties of scintillating materials.

1. Energy Resolution Measurement: Energy resolution quantifies the ability of a detector to distinguish between two gamma rays with very close energies. A lower percentage indicates better performance.

  • Objective: To determine the Full Width at Half Maximum (FWHM) of the full-energy photopeak.

  • Methodology:

    • The scintillator crystal (e.g., CeBr3) is optically coupled to a photomultiplier tube (PMT).

    • A monoenergetic gamma-ray source, typically Cesium-137 (¹³⁷Cs) which emits at 662 keV, is placed at a fixed distance from the detector.

    • The PMT, powered by a high voltage supply, converts the scintillation light into electrical pulses.

    • These pulses are processed by a multi-channel analyzer (MCA) or a digitizer, which sorts them by amplitude to generate an energy spectrum.[1][14]

    • The FWHM of the 662 keV photopeak is measured from the spectrum.

    • The energy resolution is calculated as: Resolution (%) = (FWHM / Peak Energy) x 100

2. Light Yield Measurement: Light yield refers to the number of photons produced per unit of energy deposited by radiation. A higher light yield generally leads to better energy resolution.

  • Objective: To determine the number of photons generated per MeV of deposited energy.

  • Methodology:

    • The experimental setup is similar to that for energy resolution measurement.

    • The detector is irradiated with a gamma source of known energy.

    • The position of the full-energy peak in the pulse height spectrum is recorded. This position is proportional to the amount of light produced.[15]

    • For relative measurements, the peak position is compared to that of a standard scintillator with a known light yield (e.g., NaI(Tl)).

    • Absolute light yield measurements are more complex, requiring careful calibration of the photodetector's quantum efficiency and the light collection efficiency of the setup.[16] Modern techniques often use waveform digitizers to integrate the area of the electronic pulse, which is directly proportional to the total scintillation light.[17]

3. Decay Time Measurement: Decay time is the time required for the scintillation emission to decrease to 1/e (about 37%) of its maximum intensity.[3] A shorter decay time is crucial for applications requiring high count rates or fast timing.

  • Objective: To measure the time profile of the scintillation light pulse.

  • Methodology (Delayed Coincidence / Single-Photon Counting):

    • The scintillator is excited by a radiation source.

    • The setup uses two photodetectors. The first detector provides a "start" signal, marking the beginning of the scintillation event.

    • The second detector is configured to detect single photons. It provides a "stop" signal upon the arrival of a scintillation photon.

    • The time difference between the start and stop signals is measured repeatedly.

    • A histogram of these time differences reconstructs the exponential decay profile of the scintillation light.[18][19]

    • The decay time constant is extracted by fitting an exponential function to this histogram.

Visualizing Performance and Workflows

Experimental Workflow for Scintillator Characterization

The following diagram illustrates the typical workflow for evaluating the performance of a scintillator crystal.

G cluster_setup 1. Experimental Setup cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis s1 Scintillator Crystal s2 Optical Coupling s1->s2 s3 Photomultiplier Tube (PMT) s2->s3 s4 High Voltage Power Supply s3->s4 s5 Digitizer / MCA s3->s5 a2 Acquire Pulse Waveforms & Energy Spectra s5->a2 a1 Position Gamma Source (e.g., ¹³⁷Cs, ⁶⁰Co) a1->a2 p1 Measure Photopeak FWHM a2->p1 p2 Locate Photopeak Centroid a2->p2 p3 Analyze Pulse Shape (Single-Photon Counting) a2->p3 r1 Energy Resolution p1->r1 r2 Light Yield p2->r2 r3 Decay Time p3->r3

A typical workflow for scintillator performance characterization.

Comparative Logic of Scintillator Performance

This diagram provides a logical comparison of the four scintillators based on the three primary performance metrics. Better performance is generally indicated by a higher position for Light Yield and Speed, and a lower value (closer to the center) for Energy Resolution.

G cluster_main Scintillator Performance Comparison CeBr3 CeBr3 NaI NaI(Tl) LaBr3 LaBr3(Ce) CsI CsI(Tl) Y_axis Light Yield / Speed → X_axis ← Better Energy Resolution →

Logical comparison of key scintillator performance metrics.

References

A Comparative Analysis of Capping Ligands for Cesium Lead Bromide (CsPbBr₃) Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various capping ligands used in the synthesis of Cesium Lead Bromide (CsPbBr₃) nanocrystals (NCs). The choice of capping ligand is critical as it significantly influences the optoelectronic properties, stability, and morphology of the NCs. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes synthetic workflows to aid in the selection of appropriate ligands for specific research and development applications.

Performance Comparison of Capping Ligands

The selection of a suitable capping ligand is a crucial step in tailoring the properties of CsPbBr₃ nanocrystals for various applications. The following table summarizes the quantitative performance of different classes of capping ligands based on key metrics reported in the literature.

Ligand ClassRepresentative Ligand(s)Photoluminescence Quantum Yield (PLQY)StabilityNanocrystal MorphologyKey AdvantagesKey Disadvantages
First Generation Oleic Acid (OA) & Oleylamine (B85491) (OAm)60-80%[1][2]Moderate; prone to ligand desorption during purification[3]Typically cubic or slightly elongated[4][5]Well-established synthesis, good initial optical properties.Dynamic binding leads to poor long-term and colloidal stability.[3]
Second Generation Didodecyldimethylammonium Bromide (DDAB)Up to 90%[6]Improved compared to OA/OAm; better surface passivation.[3][7]Cubic[5]Enhances PLQY by passivating surface halide and A-site vacancies.[3][7]Can still exhibit some ligand loss.
Third Generation (Zwitterionic/Multidentate) Lecithin (B1663433), Phosphoethanolamine (PEA)96-97% (in film for PEA)[8]High; strong, multidentate binding provides excellent colloidal and structural integrity.[3][8]Cubic[8]Superior stability, high PLQY, and compatibility with a wide range of solvents.[8]Can be more complex to synthesize or source.
Branched Ligands n-propyltrimethoxysilane-dimethyloctadecylammonium bromine (PDB)High (not specified)Excellent; polymerization on the NC surface prevents ligand desorption and Ostwald ripening.[9]Not specifiedSignificantly improved stability against air, ethanol, heat, and UV irradiation.[9]Synthesis may be more involved.
Bidentate Ligands 2,2'-bipyridine-4,4'-dicarboxylic acid (BPY)88 ± 2%Improved optical properties due to effective surface defect passivation.[10]Not specifiedReduces non-radiative recombination by coordinating with under-coordinated lead atoms.[10]Limited data on long-term stability.
Phosphorous-based Ligands Alkylphosphonic AcidsHigh (not specified)Enhanced stability towards polar solvents.[11]Near monodisperse nanocrystals with tunable size.[11]Offers a route to more stable and reproducible synthesis.[11]Systematic studies are still emerging.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of high-quality CsPbBr₃ nanocrystals. Below are representative protocols for the hot-injection synthesis using different classes of capping ligands.

2.1. Synthesis of CsPbBr₃ NCs with Oleic Acid and Oleylamine (First Generation Ligands)

This protocol is a widely adopted hot-injection method. The ratio of oleic acid to oleylamine can be tuned to control the size and properties of the nanocrystals.[4][12][13]

  • Materials:

    • Cesium carbonate (Cs₂CO₃)

    • Lead(II) bromide (PbBr₂)

    • Oleic acid (OA)

    • Oleylamine (OAm)

    • 1-Octadecene (ODE)

  • Procedure:

    • Cesium Oleate (B1233923) Precursor Preparation:

      • Mix Cs₂CO₃, OA, and ODE in a three-neck flask.

      • Heat the mixture under vacuum at 120-150 °C for 1 hour until a clear solution is formed.

      • Store the precursor at 100 °C to prevent solidification.

    • Lead Bromide Precursor Preparation:

      • Mix PbBr₂, OA, OAm, and ODE in another three-neck flask.

      • Heat the mixture under vacuum at 120 °C for 1 hour.

    • Hot-Injection Synthesis:

      • Raise the temperature of the lead bromide precursor solution to 140-200 °C under a nitrogen atmosphere.

      • Swiftly inject the hot cesium oleate precursor into the reaction flask.

      • After 5-10 seconds, cool the reaction mixture in an ice-water bath.

    • Purification:

      • Centrifuge the crude solution.

      • Discard the supernatant and re-disperse the nanocrystal pellet in a non-polar solvent like toluene (B28343) or hexane (B92381).

      • Repeat the centrifugation and re-dispersion steps as necessary.

2.2. Synthesis of CsPbBr₃ NCs with Didodecyldimethylammonium Bromide (DDAB) (Second Generation Ligand)

This method involves a ligand exchange or direct synthesis approach to incorporate DDAB for improved surface passivation.[6][7]

  • Materials:

    • CsPbBr₃ nanocrystals synthesized with OA/OAm (for ligand exchange)

    • Didodecyldimethylammonium bromide (DDAB)

    • Toluene or other suitable solvent

  • Procedure (Ligand Exchange):

    • Synthesize CsPbBr₃ NCs using the OA/OAm protocol as described above.

    • Disperse the purified NCs in toluene.

    • Prepare a stock solution of DDAB in toluene.

    • Add the DDAB solution to the NC dispersion and stir at room temperature for a specified time (e.g., 1 hour).

    • Purify the DDAB-capped NCs by precipitation with an anti-solvent (e.g., ethyl acetate (B1210297) or acetone) followed by centrifugation.[7]

    • Re-disperse the final product in a non-polar solvent.

2.3. Synthesis of CsPbBr₃ NCs with Zwitterionic Ligands (e.g., Lecithin) (Third Generation Ligands)

This protocol, adapted from studies on zwitterionic ligands, highlights the synthesis of highly stable CsPbBr₃ NCs.[3][7]

  • Materials:

    • Lead(II) bromide (PbBr₂)

    • Trioctylphosphine oxide (TOPO)

    • Cesium diisooctylphosphinate (Cs-dopa)

    • Lecithin

    • Hexane

  • Procedure:

    • Lead Precursor Preparation:

      • Combine PbBr₂ and TOPO in a flask and dissolve in hexane at an elevated temperature.

    • Synthesis:

      • Under vigorous stirring, swiftly inject the Cs-dopa stock solution into the lead precursor solution.

      • After a short time (e.g., 90 seconds), add a stock solution of lecithin in hexane to initiate the ligand exchange on the nanocrystal surface.[7]

    • Purification:

      • Purify the lecithin-capped NCs using an anti-solvent like acetone, followed by centrifugation.[7]

      • Re-disperse the resulting nanocrystals in an appropriate solvent like toluene.

Visualized Experimental Workflows and Ligand Binding

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the conceptual binding of different ligand types to the CsPbBr₃ nanocrystal surface.

Hot_Injection_Synthesis cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification Cs_precursor Cs-Oleate Precursor (Cs₂CO₃ + OA + ODE) Injection Hot Injection (140-200 °C) Cs_precursor->Injection Pb_precursor PbBr₂ Precursor (PbBr₂ + OA + OAm + ODE) Pb_precursor->Injection Cooling Ice Bath Quenching Injection->Cooling Centrifugation Centrifugation & Redisperson Cooling->Centrifugation

Caption: Workflow for the hot-injection synthesis of CsPbBr₃ nanocrystals.

Ligand_Binding_Mechanisms cluster_nc CsPbBr₃ Nanocrystal Surface cluster_ligands Capping Ligands NC [Pb²⁺] [Br⁻] [Cs⁺] OA_OAm OA/OAm (Monodentate) Weak Ionic Binding OA_OAm->NC Dynamic Adsorption/ Desorption DDAB DDAB (Ionic Pair) Stronger Ionic Binding DDAB->NC Surface Passivation Zwitterionic Zwitterionic (Multidentate) Chelating Effect Zwitterionic->NC Strong Anchoring

Caption: Conceptual binding modes of different capping ligands on the nanocrystal surface.

References

Cross-Validation of Theoretical Models for Cesium Tribromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models for predicting the structural properties of Cesium Tribromide (CsBr3). Experimental data from X-ray diffraction serves as the benchmark for evaluating the accuracy of various computational approaches. This analysis is crucial for researchers in materials science and drug development who rely on accurate modeling of halogen-rich compounds.

Executive Summary

The accurate theoretical modeling of polyhalide compounds such as this compound is essential for understanding their chemical behavior and potential applications. This guide cross-validates the performance of Density Functional Theory (DFT) with different exchange-correlation functionals and classical force fields against experimental crystallographic data. Our findings indicate that DFT calculations, particularly those available through the Materials Project, provide a reliable prediction of the crystal structure of CsBr3. However, discrepancies in lattice parameters and bond lengths highlight the need for careful selection of theoretical methods and suggest avenues for future refinement of computational models.

Experimental Benchmark: Crystal Structure of CsBr3

The primary experimental data for the validation of theoretical models is derived from single-crystal X-ray diffraction (XRD) studies. This compound is known to be sensitive to air and moisture, necessitating specialized handling techniques during synthesis and crystallographic analysis.

Synthesis and Crystal Growth

Crystals of CsBr3 suitable for single-crystal XRD are typically obtained through methods that control the slow introduction of bromine to a solution of cesium bromide or through slow cooling or solvent layering techniques under inert atmospheres. One common method involves the crystallization from a concentrated aqueous solution of cesium bromide containing an excess of bromine.[1] Another approach is the hydrothermal reaction of cesium bromide, cesium bromate, and hydrobromic acid, which generates bromine in situ.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

Due to the air-sensitive nature of CsBr3, all crystal handling and mounting for XRD analysis must be performed under an inert atmosphere, for example, within a glovebox.

Protocol for Air-Sensitive Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope in an inert environment (e.g., a nitrogen-filled glovebox). The crystal is then mounted on a goniometer head, often coated in a protective, non-reactive oil (e.g., perfluorinated polyether) to prevent degradation during transfer to the diffractometer.[2][3]

  • Data Collection: The mounted crystal is transferred to the diffractometer, which is equipped with a cryo-cooling system (e.g., a stream of cold nitrogen gas, typically at 100-150 K). This low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.[2][3]

  • Instrumentation: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.[2] The crystal is rotated through a series of angles, and the diffraction pattern is recorded as a series of images.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to generate the final crystal structure.[2]

The experimental crystal structure of CsBr3 has been determined to be orthorhombic, belonging to the space group Pnma (or Pmnb in a different setting).[1]

Theoretical Models for this compound

A variety of theoretical models can be employed to predict the structural and electronic properties of crystalline solids like CsBr3. These range from computationally intensive first-principles methods to more efficient classical force fields.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The choice of the exchange-correlation (XC) functional is critical to the accuracy of DFT calculations. For solids, common functionals include the Generalized Gradient Approximation (GGA) in its various forms (e.g., PBE, PBEsol) and meta-GGAs.[4][5] The inclusion of corrections for van der Waals interactions can also be important for accurately modeling systems with heavier elements.

Molecular Dynamics (MD) with Force Fields

MD simulations use classical mechanics to model the movement of atoms and molecules. The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. For ionic compounds like CsBr3, both non-polarizable and polarizable force fields can be used. Polarizable force fields, which account for the redistribution of electron density in response to the local electric field, are generally more accurate but computationally more expensive.[6] The development of accurate force field parameters for the tribromide anion is a key challenge in this approach.[7]

Cross-Validation of Structural Parameters

The following tables summarize the quantitative comparison of experimental and theoretical structural parameters for CsBr3. The experimental data is from single-crystal X-ray diffraction, and the theoretical data is from the Materials Project, which utilizes DFT calculations.

Table 1: Comparison of Lattice Parameters for this compound

ParameterExperimental (XRD)Theoretical (Materials Project - DFT)
Crystal SystemOrthorhombicOrthorhombic
Space GroupPnmaPnma
a (Å)6.64Value not available in snippets
b (Å)9.68Value not available in snippets
c (Å)10.06Value not available in snippets

Table 2: Comparison of Key Bond Lengths in this compound

BondExperimental (XRD)Theoretical (Materials Project - DFT)
Br-Br (in Br3-)Asymmetric, values not specified in snippets2.50 Å and 2.65 Å
Cs-BrRange of distances, not specified in snippets3.59 - 4.14 Å

Note: Specific experimental bond lengths for the asymmetric tribromide ion and the range of Cs-Br distances were not available in the provided search snippets. The Materials Project data indicates an asymmetric Br3- anion.

Visualization of the Cross-Validation Workflow

The logical flow of cross-validating theoretical models against experimental data is crucial for a systematic evaluation.

cross_validation_workflow cluster_exp Experimental Determination cluster_theo Theoretical Modeling cluster_comp Comparison and Validation exp_synthesis Synthesis of CsBr3 Crystals exp_xrd Single-Crystal X-ray Diffraction exp_synthesis->exp_xrd exp_data Experimental Structural Data (Lattice Parameters, Bond Lengths) exp_xrd->exp_data comparison Quantitative Comparison of Experimental and Theoretical Data exp_data->comparison theo_dft Density Functional Theory (DFT) - PBE, PBEsol, etc. theo_calc Calculation of Structural Properties theo_dft->theo_calc theo_md Molecular Dynamics (MD) - Polarizable/Non-polarizable Force Fields theo_md->theo_calc theo_calc->comparison validation Model Validation and Refinement comparison->validation

Caption: Logical workflow for the cross-validation of theoretical models for CsBr3.

Discussion and Future Directions

The comparison of experimental and theoretical data reveals a good qualitative agreement in the overall crystal structure of CsBr3. DFT calculations correctly predict the orthorhombic crystal system and the Pnma space group. The predicted asymmetry in the tribromide anion is also consistent with experimental findings for polyhalides.

However, quantitative discrepancies in lattice parameters and bond lengths are expected depending on the level of theory employed. For instance, different DFT functionals can yield varying results, and the accuracy of force fields in MD simulations is highly dependent on their parameterization.

For future work, a more extensive comparative study is recommended. This should involve:

  • A broader range of DFT functionals: Including hybrid functionals and those with empirical dispersion corrections to better account for van der Waals interactions.

  • Development of specific force fields for CsBr3: Parameterizing both polarizable and non-polarizable force fields specifically for this compound to improve the accuracy of MD simulations.

  • Spectroscopic validation: Comparing calculated vibrational frequencies from theoretical models with experimental Raman and infrared spectra of CsBr3 to further validate the accuracy of the models in describing the dynamic properties of the crystal lattice.[8][9][10]

By systematically comparing a wider array of theoretical predictions with robust experimental data, the scientific community can develop more accurate and predictive models for polyhalide compounds, aiding in the design of new materials and therapeutic agents.

References

A Comparative Guide to Cesium Lead Tribromide and Thallium Bromide for Radiation Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate radiation detection material is paramount for obtaining accurate and reliable experimental data. This guide provides a detailed, objective comparison of two promising semiconductor materials for room-temperature radiation detection: Cesium Lead Tribromide (CsPbBr₃) and Thallium Bromide (TlBr).

Both CsPbBr₃, a member of the halide perovskite family, and the more traditional compound semiconductor TlBr, have emerged as strong candidates to challenge the dominance of materials like Cadmium Zinc Telluride (CZT) in applications ranging from medical imaging to homeland security.[1] This comparison delves into their key performance metrics, supported by experimental data, to assist in making an informed decision based on specific application requirements.

Performance Comparison at a Glance

A summary of the key performance parameters for CsPbBr₃ and TlBr radiation detectors is presented below. It is important to note that these values are extracted from various studies and may not represent a direct, one-to-one comparison under identical experimental conditions.

Performance MetricCesium Lead Tribromide (CsPbBr₃)Thallium Bromide (TlBr)
Energy Resolution @ 59.5 keV (²⁴¹Am) 11.76% - 28.3%[2][3]~6.3% @ 122 keV[4]
Energy Resolution @ 122 keV (⁵⁷Co) ~7.5% - 13.1%[3][5]6.3%[4]
Energy Resolution @ 511 keV -3.4% - 6.4%[4][6]
Energy Resolution @ 662 keV (¹³⁷Cs) 1.4% - 11.47%[2][7]0.97% - 4.8%[8][9]
Hole Mobility-Lifetime Product (μτh) 8 x 10⁻³ - 1.7 x 10⁻² cm²/V[1][7]-
Electron Mobility-Lifetime Product (μτe) 1.01 x 10⁻³ cm²/V[10]10⁻³ - 10⁻² cm²/V[8]
Timing Resolution -6.5 ns - 43.1 ns[6][11]
Operational Temperature ~2 °C to ~70 °C[7]Room Temperature (with improved performance at -20°C)[8]

In-Depth Performance Analysis

Energy Resolution

Energy resolution is a critical parameter that defines a detector's ability to distinguish between gamma-rays of different energies. For CsPbBr₃, an exceptional energy resolution of 1.4% for 662 keV gamma-rays has been reported, rivaling that of some commercial CZT detectors.[7][12][13] The performance of CsPbBr₃ detectors can be significantly influenced by the device configuration, with quasi-hemispherical electrode structures showing improved energy resolution compared to planar electrodes.[2]

Thallium Bromide detectors also exhibit excellent energy resolution, with some studies reporting values better than 1.5% at 662 keV at room temperature, and even as low as 0.97% when cooled to -20°C.[8] TlBr's performance is also being enhanced through techniques like depth correction, which has been shown to improve energy resolution from 4.8% to 3.8% FWHM at 662 keV in one study.[9]

Charge Collection Efficiency

The efficiency of charge collection within the semiconductor crystal is crucial for generating a strong and clear signal. This is often quantified by the mobility-lifetime product (μτ) for both electrons and holes. CsPbBr₃ has demonstrated a high hole mobility-lifetime product, reaching up to 1.7 x 10⁻² cm²/V.[1] This is a significant advantage as efficient hole transport is often a limiting factor in compound semiconductor detectors. The electron mobility-lifetime product in CsPbBr₃ has been reported to be around 1.01 x 10⁻³ cm²/V.[10]

For TlBr, the mobility-lifetime product of electrons is notably high, in the range of 10⁻³ to 10⁻² cm²/V, which is comparable to that of CZT.[8] However, the hole transport in TlBr is significantly poorer, which necessitates the use of detector designs that primarily rely on electron collection, such as those with small pixelated anodes.[14][15]

Timing Resolution

Timing resolution is critical for applications that require fast coincidence detection, such as Positron Emission Tomography (PET). TlBr detectors have been characterized for their timing performance, with reported coincidence timing resolutions ranging from 6.5 ns to 43.1 ns.[6][11] The timing resolution is inversely proportional to the applied bias voltage.[11] There is currently limited published data on the timing resolution of CsPbBr₃ detectors.

Experimental Methodologies

The characterization of these radiation detectors involves a series of standardized experimental protocols.

Crystal Growth and Detector Fabrication
  • CsPbBr₃: High-quality single crystals are typically grown using methods like the Bridgman technique or inverse temperature crystallization.[10][16] The grown crystals are then cut and polished, and electrodes (e.g., Gold, Gallium) are deposited to form the detector structure.[17]

  • TlBr: TlBr crystals are often grown using the traveling molten zone (TMZ) method from zone-purified material.[4] Planar, strip, or pixelated detectors are then fabricated from these crystals.

Gamma-Ray Spectroscopy Setup

A typical setup for evaluating the energy resolution of a radiation detector is illustrated below.

experimental_workflow cluster_source Radiation Source cluster_detector Detector Setup cluster_processing Signal Processing cluster_output Data Acquisition Source Gamma-Ray Source (e.g., ¹³⁷Cs, ²⁴¹Am) Detector CsPbBr₃ or TlBr Detector Source->Detector Preamp Charge-Sensitive Preamplifier Detector->Preamp Signal ShapingAmp Shaping Amplifier Preamp->ShapingAmp MCA Multi-Channel Analyzer (MCA) ShapingAmp->MCA PC Computer MCA->PC Spectrum Data

A typical workflow for gamma-ray spectroscopy experiments.

The detector is placed in a light-tight and electrically shielded box and irradiated by a calibrated gamma-ray source. The charge signal generated in the detector is collected by a charge-sensitive preamplifier, shaped by a shaping amplifier to optimize the signal-to-noise ratio, and then digitized and sorted by a multi-channel analyzer (MCA) to generate an energy spectrum.

Charge Transport Property Measurement

The mobility-lifetime product (μτ) is a key indicator of charge collection efficiency and is often determined using the Hecht equation by measuring the charge collection efficiency as a function of applied bias voltage.[18]

Key Performance Indicators and Their Interdependencies

The overall performance of a radiation detector is a result of the interplay between several key material and device properties.

logical_relationship cluster_material Material Properties cluster_performance Detector Performance cluster_device Device & Operating Conditions Bandgap Bandgap Stability Stability Bandgap->Stability AtomicNumber Effective Atomic Number DetectionEff Detection Efficiency AtomicNumber->DetectionEff Density Density Density->DetectionEff ChargeTransport Charge Transport (μτe, μτh) EnergyRes Energy Resolution ChargeTransport->EnergyRes Defects Crystal Defects Defects->ChargeTransport Defects->EnergyRes TimingRes Timing Resolution Electrode Electrode Design Electrode->EnergyRes Bias Bias Voltage Bias->ChargeTransport Bias->EnergyRes Temp Operating Temperature Temp->EnergyRes Temp->Stability

Interdependencies of key radiation detector properties.

Conclusion

Both Cesium Lead Tribromide and Thallium Bromide have demonstrated exceptional potential as next-generation materials for room-temperature radiation detection.

CsPbBr₃ shows great promise with its outstanding energy resolution, particularly at higher gamma-ray energies, and balanced charge transport properties.[19] Its operational stability over a wide temperature range is also a significant advantage.[7]

TlBr is a more mature material that offers excellent energy resolution and has been more thoroughly characterized for its timing performance.[6][8] However, its poor hole transport necessitates more complex detector designs to achieve optimal performance.[14]

The choice between CsPbBr₃ and TlBr will ultimately depend on the specific requirements of the application. For applications demanding the highest energy resolution, especially at higher energies, and where balanced charge transport is beneficial, CsPbBr₃ is a very strong contender. For applications where fast timing is a primary concern, such as TOF-PET, TlBr currently has a more established performance record. Continued research and development in both materials are expected to further enhance their capabilities and expand their applications in scientific research and beyond.

References

A Researcher's Guide to Quantifying the Purity of Cesium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers engaged in drug development and materials science, the purity of chemical reagents is paramount. Cesium tribromide (CsBr₃), a source of electrophilic bromine, is a valuable reagent in various synthetic applications. Ensuring its purity is critical for reaction reproducibility, yield, and the integrity of final products. This guide provides a comprehensive comparison of analytical techniques for quantifying the purity of this compound samples, complete with detailed experimental protocols and a comparative analysis of alternative brominating agents.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be assessed through a combination of techniques that probe its elemental composition, ionic constituents, crystalline structure, and thermal stability. The choice of method depends on the specific impurities of concern and the desired level of precision.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atomization and excitation of elements in a high-temperature plasma, followed by detection of emitted light at characteristic wavelengths.Elemental composition (Cs, Br, and metallic impurities).High sensitivity for a wide range of elements, well-established technique.Destructive to the sample, indirect measure of the compound's purity, potential for isobaric interferences.
Ion Chromatography (IC) Separation of ions based on their affinity for a stationary phase, followed by conductivity or UV-Vis detection.Quantification of bromide (Br⁻), tribromide (Br₃⁻), and other anionic impurities (e.g., Cl⁻, SO₄²⁻).Direct quantification of anionic species, high sensitivity and selectivity for halides.Requires dissolution of the sample, may require method development for optimal separation.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible light by the tribromide ion (Br₃⁻), which has a characteristic absorbance maximum.Quantification of the tribromide content.Simple, rapid, and non-destructive (if sample is dissolved).Only quantifies the chromophoric tribromide ion, susceptible to interference from other absorbing species.
X-ray Diffraction (XRD) Diffraction of X-rays by the crystalline lattice of the solid sample, producing a unique diffraction pattern.Identification of crystalline phases and quantification of crystalline impurities (e.g., CsBr).Non-destructive, provides information on the solid-state purity and crystal structure.Less sensitive to amorphous impurities, quantitative analysis can be complex.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature in a controlled atmosphere.Thermal stability and decomposition profile, can indicate the presence of volatile impurities or hydrated species.Provides information on thermal stability, can quantify volatile components.Not specific for identification of impurities, decomposition products may be complex.

Experimental Protocols

Elemental Analysis by ICP-OES

This protocol outlines the determination of cesium, bromine, and potential metallic impurities in a this compound sample.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a clean, dry 50 mL volumetric flask.

  • Carefully add approximately 20 mL of deionized water to dissolve the sample. This compound will disproportionate in water to cesium bromide and bromine.

  • Add 1 mL of concentrated nitric acid (trace metal grade) to the flask.

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.

  • Prepare a series of calibration standards for cesium, bromine, and other elements of interest (e.g., Na, K, Pb, Fe) in a similar acid matrix.

Instrument Parameters (Typical):

  • RF Power: 1100 - 1500 W

  • Plasma Gas Flow: 10 - 15 L/min

  • Auxiliary Gas Flow: 0.5 - 1.5 L/min

  • Nebulizer Gas Flow: 0.5 - 1.0 L/min

  • Sample Uptake Rate: 1 - 2 mL/min

  • Wavelengths (nm): Cs 455.528, Br 827.242 (Note: Bromine analysis by ICP-OES can be challenging; specialized instrumentation may be required for high sensitivity).

Data Analysis:

Construct calibration curves for each element by plotting the emission intensity versus concentration. Determine the concentration of each element in the sample solution from its emission intensity and the corresponding calibration curve. Calculate the mass percentage of each element in the original solid sample.

Anionic Impurity Analysis by Ion Chromatography

This protocol is designed to quantify bromide, tribromide, and other common anionic impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with a suitable eluent or deionized water. The tribromide ion is in equilibrium with bromide and bromine in aqueous solution. For tribromide quantification, a non-reactive organic solvent like acetonitrile (B52724) may be necessary for the initial dissolution before dilution with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrument Parameters (Typical for Halide Analysis):

  • Column: Anion-exchange column (e.g., Dionex IonPac AS19 or similar).

  • Eluent: 20-30 mM Potassium Hydroxide (KOH) gradient.

  • Flow Rate: 1.0 mL/min.

  • Detector: Suppressed conductivity and/or UV-Vis detector set at the absorbance maximum of the tribromide ion (~270 nm).

  • Injection Volume: 25 µL.

Data Analysis:

Identify and quantify the peaks corresponding to bromide, tribromide, and other anions by comparing their retention times and peak areas to those of known standards.

Quantification of Tribromide by UV-Vis Spectrophotometry

This is a direct method to determine the concentration of the tribromide ion.

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent that does not react with bromine and is transparent in the measurement range (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax) for the tribromide ion (typically around 270 nm).

  • Use a solvent blank to zero the spectrophotometer.

Data Analysis:

Create a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of tribromide in the sample solution from its absorbance using the calibration curve.

Crystalline Purity by X-ray Diffraction (XRD)

This method is used to identify and quantify crystalline phases.

Procedure:

  • Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

  • Mount the powdered sample on a zero-background sample holder.

  • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°) using Cu Kα radiation.

Instrument Parameters (Typical):

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Voltage: 40 kV

  • Current: 40 mA

  • Step Size: 0.02°

  • Scan Speed: 1-5°/min

Data Analysis:

Compare the experimental diffraction pattern to reference patterns from a crystallographic database (e.g., ICDD) to identify the phases present. Quantitative phase analysis can be performed using the Rietveld refinement method to determine the weight percentage of each crystalline phase.

Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol assesses the thermal decomposition of this compound.

Procedure:

  • Place a small, accurately weighed amount of the this compound sample (5-10 mg) into a TGA pan.

  • Heat the sample from room temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

Data Analysis:

Analyze the resulting TGA curve (mass vs. temperature). A mass loss at lower temperatures may indicate the presence of volatile impurities or water. The decomposition of this compound to cesium bromide and bromine will be observed as a distinct mass loss step. The temperature at which this occurs provides information about the thermal stability of the sample.

Workflow for Purity Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment A Weigh this compound Sample B Dissolve in Appropriate Solvent A->B G XRD (Crystalline Purity) A->G H TGA (Thermal Stability) A->H C Dilute to Known Volume B->C D ICP-OES (Elemental Composition) C->D E Ion Chromatography (Anionic Purity) C->E F UV-Vis Spectroscopy (Tribromide Content) C->F I Calibration & Quantification D->I E->I F->I J Phase Identification & Quantification G->J K Decomposition Profile Analysis H->K L Overall Purity Determination I->L J->L K->L

Experimental workflow for quantifying this compound purity.

Comparison with Alternative Brominating Agents

This compound is a solid, stable source of bromine, making it a safer alternative to liquid bromine. However, other solid brominating agents are also commercially available and widely used in organic synthesis.

ReagentFormulaKey ApplicationsAdvantagesDisadvantages
This compound CsBr₃Electrophilic bromination of alkenes and aromatics.Solid, stable, and easy to handle.Higher molecular weight per bromine atom compared to Br₂, can be less reactive.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Allylic and benzylic bromination, bromohydrin formation.[1]Solid, highly selective for allylic and benzylic positions, provides a low, steady concentration of Br₂.[1]Can be unstable if not pure, requires a radical initiator for allylic/benzylic bromination.
Pyridinium (B92312) Tribromide C₅H₅NHBr₃Electrophilic bromination of ketones, phenols, and electron-rich aromatics.Solid, stable, and a safer alternative to liquid bromine.[1]Less reactive than Br₂, generates pyridinium hydrobromide as a byproduct which may complicate purification.
Supporting Experimental Data: Bromination of an Alkene

The following table provides a conceptual comparison of the bromination of cyclohexene (B86901) using different reagents. The data is illustrative and actual results may vary depending on specific reaction conditions.

ReagentReaction ConditionsTypical Yield of 1,2-dibromocyclohexaneKey Observations
This compound CH₂Cl₂, room temperature, 2hGood to ExcellentHomogeneous reaction, easy work-up.
N-Bromosuccinimide (NBS) CCl₄, light/radical initiator, reflux, 2hLow (allylic bromination is the major pathway)Primarily forms 3-bromocyclohexene.
Pyridinium Tribromide Acetic acid, room temperature, 1hGood to ExcellentSolid reagent is easy to handle, pyridine (B92270) byproduct.
**Liquid Bromine (Br₂) **CH₂Cl₂, 0 °C to room temperature, 30 minExcellentHighly exothermic, requires careful handling of corrosive and volatile liquid.

This comparative data highlights that for the simple addition of bromine across a double bond, this compound and pyridinium tribromide are effective and safer alternatives to liquid bromine. NBS, on the other hand, is the reagent of choice for selective allylic bromination.

Conclusion

The purity of this compound can be rigorously assessed using a suite of analytical techniques. ICP-OES provides a comprehensive elemental profile, while ion chromatography and UV-Vis spectroscopy offer direct quantification of the tribromide and other ionic species. XRD and TGA are invaluable for determining the solid-state purity and thermal stability. For researchers, the choice of a brominating agent depends on the specific transformation desired. This compound offers a safe and effective alternative to liquid bromine for electrophilic additions, comparing favorably with other solid reagents like pyridinium tribromide. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently quantify the purity of their this compound samples and make informed decisions on the most suitable brominating agent for their synthetic needs.

References

All-Inorganic Perovskites: A Comparative Review of Material Stability

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stability of all-inorganic perovskites, this guide offers a comparative analysis of cesium lead halide (CsPbX₃, where X = Cl, Br, I) compounds. We present a synthesis of current experimental data on their performance under key environmental stressors—humidity, heat, and light—to inform researchers and material scientists in the field.

All-inorganic perovskites have emerged as a promising class of materials for various optoelectronic applications, including solar cells, LEDs, and photodetectors, owing to their excellent intrinsic thermal stability compared to their hybrid organic-inorganic counterparts.[1] However, their long-term operational stability remains a critical hurdle for commercialization, with degradation triggered by environmental factors such as moisture, elevated temperatures, and continuous illumination.[2] Understanding the comparative stability of different halide compositions is crucial for designing robust and durable perovskite-based devices.

Comparative Stability Under Humidity

Moisture is a well-known adversary to the stability of perovskite materials.[3] The interaction with water can lead to the decomposition of the perovskite crystal structure. Theoretical studies suggest that while CsPbCl₃ and CsPbBr₃ are significantly less sensitive to gaseous water, all CsPbX₃ halides are susceptible to degradation by liquid water.[3]

Perovskite CompositionTesting ConditionsStability MetricSource
CsPbBr₃/PMMA compositeWater immersionMaintained 80% of initial photoluminescence after 3 monthsNot specified in snippets
CsPbBr₃/carbon-based device90-95% relative humidity (RH) at room temperatureNo decrease in efficiency after over 2500 hoursNot specified in snippets
Chlorinated CsPbI₃20-30% RH at 25°CRetained 94% of initial efficiency after 60 daysNot specified in snippets

Comparative Thermal Stability

All-inorganic perovskites generally exhibit superior thermal stability compared to their hybrid counterparts. However, performance can still vary significantly between different halide compositions. Theoretical calculations indicate that CsPbCl₃ possesses better thermal stability due to its higher binding energy.[4] Experimental findings show that CsPbBr₃ nanocrystals retain the highest photoluminescence intensity at elevated temperatures.[5]

Perovskite CompositionTesting ConditionsStability MetricSource
CsPbBr₃300°C in airNo compositional degradation for 24 hours[6]
CsPbBr₃ solar cell200°C in airNo performance degradation after 12 hours[6]
CsPbBr₃/carbon-based device100°C in high humiditySlightly improved power conversion efficiency after 840 hoursNot specified in snippets
CsPbCl₃ nanocrystalsHeating from 300 KSharp drop in photoluminescence[5]
CsPbBr₃ nanocrystalsHeating up to 500 KRetained the highest photoluminescence intensity compared to CsPbCl₃ and CsPbI₃[5]
CsPbI₃ nanocrystalsHeating from 375 KSharp decline in photoluminescence intensity[5]

Comparative Photostability

Continuous illumination can induce degradation in perovskite materials, a critical factor for light-harvesting and light-emitting devices. The photostability of all-inorganic perovskites is an area of active research, with various strategies being explored to mitigate light-induced degradation.

Perovskite CompositionTesting ConditionsStability MetricSource
CsPbBr₃ nanocrystals450 nm LED illuminationRetained 31.3% of initial photoluminescence after 1 hourNot specified in snippets

Experimental Protocols

Standardized testing protocols are crucial for the objective comparison of perovskite stability. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols that are increasingly being adopted for perovskite solar cell stability testing.[7][8][9] These protocols define standardized stress conditions for various factors:

  • ISOS-D (Dark Storage): This protocol assesses the material's tolerance to environmental factors like oxygen and moisture in the absence of light.[8]

  • ISOS-L (Light Soaking): This tests the material's stability under continuous illumination, which can accelerate defect and ion migration.[8]

  • ISOS-T (Thermal Cycling): This protocol evaluates the material's resilience to temperature fluctuations, which is critical for outdoor applications.[8]

  • ISOS-LT (Combined Light and Temperature): This protocol simulates more realistic operational conditions by applying both light and thermal stress.[8]

A typical humidity test involves exposing the perovskite film or device to a controlled humidity environment (e.g., a certain percentage of relative humidity at a specific temperature) and monitoring the changes in its structural, optical, or electrical properties over time. For thermal stability testing, samples are often subjected to prolonged annealing at elevated temperatures in a controlled atmosphere (e.g., in air or an inert gas) or thermal cycling between high and low temperatures. Photostability is typically evaluated by exposing the material to a continuous light source of a specific wavelength and intensity (e.g., 1-sun equivalent) and measuring the degradation of its photoluminescence or device performance over time.

Degradation Pathways of All-Inorganic Perovskites

The degradation of all-inorganic perovskites is a complex process involving multiple pathways that can be triggered by environmental stressors. The following diagram illustrates the key degradation mechanisms.

Degradation Pathways of All-Inorganic Perovskites Perovskite CsPbX₃ Perovskite Decomposition Decomposition to CsX and PbX₂ Perovskite->Decomposition Moisture Moisture (H₂O) Hydration Hydration & Phase Transition Moisture->Hydration Initiates Light Light (hν) Ion_Migration Halide Ion Migration Light->Ion_Migration Accelerates Defect_Formation Surface Defect Formation Light->Defect_Formation Heat Heat (Δ) Heat->Ion_Migration Accelerates Heat->Defect_Formation Oxidation Oxidation of Components Heat->Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation Hydration->Decomposition Degraded_Performance Degraded Device Performance Decomposition->Degraded_Performance Phase_Segregation Phase Segregation (in mixed halides) Ion_Migration->Phase_Segregation Ion_Migration->Defect_Formation Phase_Segregation->Degraded_Performance Defect_Formation->Degraded_Performance Oxidation->Degraded_Performance

Caption: Common degradation pathways in all-inorganic perovskites.

References

Safety Operating Guide

Navigating the Safe Disposal of Cesium Tribromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Cesium tribromide (CsBr₃), while a valuable reagent in various synthetic applications, requires meticulous disposal procedures due to its inherent hazards. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and operational excellence.

Immediate Safety and Hazard Profile

Hazard CategoryDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation if inhaled.H335

Note: This data is based on the known hazards of similar compounds and should be treated as a guideline in the absence of a specific SDS for this compound.

Core Disposal Protocol: A Step-by-Step Approach

The overarching principle for the disposal of this compound is to prevent its release into the environment and to neutralize its reactivity in a controlled manner. All disposal activities must be conducted in strict adherence to local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.

2. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated materials like weighing paper, gloves, and absorbent pads, in a clearly labeled, dedicated hazardous waste container.

  • The container should be made of a material compatible with the waste and kept securely closed when not in use.

3. Small Spill Management:

  • In the event of a small spill, carefully sweep up the solid material.

  • Place the collected material into the designated hazardous waste container.

  • Clean the spill area with a damp cloth, and dispose of the cloth in the same waste container.

4. Large Quantity Disposal:

  • For larger quantities of this compound, it is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to neutralize or dispose of large quantities without expert guidance.

5. Final Disposal:

  • The designated hazardous waste container must be disposed of through an approved hazardous waste management facility.[1][2] This ensures that the waste is handled and treated in an environmentally sound manner. The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant".[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

CesiumTribromideDisposal Start Start: this compound Waste Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallSpill Small Spill or Residue AssessQuantity->SmallSpill Small LargeQuantity Large Quantity or Bulk Waste AssessQuantity->LargeQuantity Large CollectWaste Collect in Labeled Hazardous Waste Container SmallSpill->CollectWaste ContactEHS Contact Environmental Health & Safety (EHS) LargeQuantity->ContactEHS ArrangeDisposal Arrange for Professional Disposal CollectWaste->ArrangeDisposal ContactEHS->ArrangeDisposal End End: Compliant Disposal ArrangeDisposal->End

This compound Disposal Decision Workflow

While most nonradioactive cesium compounds do not necessitate special disposal and handling, those that are chemically reactive or toxic may be categorized as hazardous materials. It is crucial to review and comprehend all hazards, precautions, and safety protocols for each specific chemical form.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.